(±)-Epibatidine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H15Cl3N2 |
|---|---|
Molecular Weight |
281.6 g/mol |
IUPAC Name |
(1R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane;dihydrochloride |
InChI |
InChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H/t8-,9?,10+;;/m0../s1 |
InChI Key |
DGNNWUINALNROG-JOTZURLASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Origin of (±)-Epibatidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epibatidine (B1211577), a potent analgesic alkaloid, was first discovered in the mid-1970s from the skin of the Ecuadorian poison frog, Epipedobates anthonyi. Its unique structure and powerful, non-opioid mechanism of action sparked significant interest in the scientific community, leading to extensive research into its synthesis and pharmacology. This technical guide provides a comprehensive overview of the discovery, origin, chemical synthesis, and biological activity of (±)-Epibatidine dihydrochloride (B599025). It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its pharmacological properties, and visualizations of its mechanism of action to serve as a valuable resource for researchers in pharmacology and drug development.
Discovery and Origin
Initial Discovery
In 1974, John W. Daly from the National Institutes of Health (NIH) was screening skin extracts from various species of poison frogs for biological activity.[1] An extract from the skin of a small Ecuadorian frog, then identified as Epipedobates tricolor (later reclassified as Epipedobates anthonyi), exhibited a peculiar effect when injected into mice: a Straub tail reaction, typically characteristic of opioids.[2][3] However, subsequent investigations revealed that this analgesic effect was not blocked by the opioid antagonist naloxone, suggesting a novel, non-opioid mechanism of action.[2]
Isolation and Structural Elucidation
The initial amount of the active compound isolated was minuscule, hindering its structural identification for many years.[1][4] It wasn't until 1992, with advancements in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, that the structure of the alkaloid, named epibatidine, was finally elucidated from less than a milligram of the natural product.[1][4] The absolute configuration of the natural (+)-enantiomer was determined to be (1R,2R,4S).[2]
Natural Source and Sequestration
Epibatidine is not synthesized by the frog itself. Instead, it is sequestered from its diet, which is believed to consist of various arthropods like beetles, ants, and mites.[1] This was evidenced by the observation that frogs raised in captivity do not produce the toxin.[1] The specific dietary source of epibatidine, however, remains to be definitively identified.
Chemical Synthesis of (±)-Epibatidine
The scarcity of the natural product and its potent biological activity spurred a flurry of research into its total synthesis. The first successful synthesis of racemic (±)-epibatidine was reported by E.J. Corey in 1993.[4] Since then, numerous other synthetic routes have been developed.
Key Synthetic Approaches
Several research groups have contributed to the diverse methodologies for synthesizing epibatidine. The following diagram provides a high-level overview of some of the initial, notable synthetic workflows.
Figure 1: High-level overview of early synthetic strategies for (±)-Epibatidine.
Experimental Protocol: E.J. Corey's Total Synthesis (1993)
The first total synthesis of (±)-epibatidine was a landmark achievement. The following is a summary of the key steps based on the publication in the Journal of Organic Chemistry.
Step 1: Horner-Wadsworth-Emmons reaction 6-chloropyridine-3-carboxaldehyde is reacted with a phosphonate (B1237965) ylide to form an α,β-unsaturated ester.
Step 2: Diels-Alder reaction The unsaturated ester undergoes a [4+2] cycloaddition with 1,3-butadiene (B125203) to construct the cyclohexene (B86901) ring system.
Step 3: Saponification The ester is hydrolyzed to the corresponding carboxylic acid.
Step 4: Curtius rearrangement The carboxylic acid is converted to an acyl azide, which then undergoes rearrangement to an isocyanate, followed by trapping with an alcohol to form a carbamate (B1207046).
Step 5: Acylation The nitrogen of the carbamate is acylated.
Step 6: Bromination The cyclohexene is stereospecifically brominated.
Step 7: Intramolecular cyclization The bicyclic ring system is formed via nucleophilic attack.
Step 8: Debromination and Deprotection The bromine is removed, and the protecting groups are cleaved to yield (±)-epibatidine.
Step 9: Dihydrochloride Salt Formation The free base is treated with hydrochloric acid to form (±)-Epibatidine dihydrochloride.
Pharmacological Profile
Epibatidine is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels. Its analgesic properties are primarily attributed to its action on the α4β2 subtype of nAChRs in the central nervous system.[1]
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the biological activity of epibatidine.
Table 1: Binding Affinities of Epibatidine at Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Source |
| Neuronal α4β2 | [3H]Epibatidine | 0.05 | [1] |
| Neuronal α3β4 | [3H]Epibatidine | - | [1] |
| Neuronal α7 | [3H]Epibatidine | 22 | [1] |
| Muscle-type | [3H]Epibatidine | - | [1] |
Table 2: Analgesic Potency and Toxicity of Epibatidine
| Assay | Compound | ED50 / LD50 | Species | Route | Source |
| Hot-Plate Test (Analgesia) | (+)-Epibatidine | 1.5 µg/kg | Mouse | i.p. | [5] |
| Hot-Plate Test (Analgesia) | Morphine | ~10 mg/kg | Mouse | i.p. | [1] |
| Acute Toxicity | (±)-Epibatidine | 1.46 - 13.98 µg/kg | Mouse | i.p. | [1] |
Mechanism of Action: Signaling Pathways
Activation of nAChRs by epibatidine leads to the opening of the ion channel, resulting in an influx of cations, primarily Na+ and Ca2+. The influx of calcium, in particular, acts as a second messenger, triggering downstream signaling cascades.
Figure 2: Simplified signaling pathway of epibatidine-mediated nAChR activation.
Key Experimental Protocols
Radioligand Binding Assay for nAChR
This protocol is a generalized procedure for determining the binding affinity of a compound to nAChRs using a radiolabeled ligand like [3H]cytisine or [3H]epibatidine.
Figure 3: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]cytisine), and varying concentrations of unlabeled epibatidine (for competition binding). Include tubes with an excess of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log of the epibatidine concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Hot-Plate Test for Analgesia in Mice
This assay is used to assess the analgesic properties of a compound by measuring the latency of the animal's response to a thermal stimulus.
Protocol:
-
Apparatus: Use a hot-plate analgesia meter with the surface temperature maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency to the first sign of nociception, which can be licking a hind paw, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Rotarod Test for Motor Coordination
This test is used to evaluate the effect of a compound on motor coordination and balance, which is important for identifying potential neurological side effects.
Protocol:
-
Apparatus: Use a rotarod apparatus for mice, which consists of a rotating rod that can be set to a constant speed or an accelerating speed.
-
Training: Train the mice on the rotarod for one or more days prior to the experiment. This typically involves placing the mice on the rod at a low, constant speed and recording the time until they fall off.
-
Drug Administration: Administer this compound or a vehicle control.
-
Testing: At specified time points after drug administration, place the mice on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall for each mouse.
-
Data Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups. A significant decrease in the latency to fall in the drug-treated group indicates motor impairment.[6][7][8]
Conclusion and Future Perspectives
The discovery of epibatidine has had a profound impact on the field of neuroscience and drug discovery. Its potent analgesic effects, mediated through a non-opioid pathway, opened up new avenues for the development of novel pain therapeutics. However, the narrow therapeutic window of epibatidine, with its high toxicity at doses close to the analgesic dose, has precluded its direct clinical use.
Despite this limitation, epibatidine remains an invaluable pharmacological tool for studying nAChRs. Furthermore, its structure has served as a lead compound for the design and synthesis of numerous analogues with improved safety profiles. These efforts have led to the development of selective nAChR agonists and partial agonists that have been investigated for a range of therapeutic applications, including pain management, smoking cessation, and the treatment of neurodegenerative diseases. The in-depth understanding of epibatidine's discovery, synthesis, and pharmacology provided in this guide serves as a foundation for future research aimed at harnessing the therapeutic potential of nicotinic acetylcholine receptor modulation.
References
- 1. Epibatidine - Wikipedia [en.wikipedia.org]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. latamjpharm.org [latamjpharm.org]
- 4. thescipub.com [thescipub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. maze.conductscience.com [maze.conductscience.com]
(±)-Epibatidine Dihydrochloride: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-Epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, has garnered significant interest within the scientific community for its powerful analgesic properties, which are several hundred times greater than those of morphine.[1] This technical guide provides an in-depth exploration of the mechanism of action of (±)-Epibatidine dihydrochloride, focusing on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), downstream signaling cascades, and the experimental methodologies used to elucidate these properties. The document is intended for researchers, scientists, and professionals in the field of drug development who are investigating nAChR-targeted therapeutics.
Primary Pharmacological Target: Nicotinic Acetylcholine Receptors (nAChRs)
The primary mechanism of action of (±)-epibatidine is its potent agonist activity at neuronal nicotinic acetylcholine receptors (nAChRs).[2][3] These ligand-gated ion channels are critical for synaptic transmission throughout the central and peripheral nervous systems. Epibatidine (B1211577) exhibits a broad spectrum of activity across various nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is the most abundant heteromeric nAChR in the brain.[2][4]
Binding Affinity and Potency
(±)-Epibatidine and its enantiomers bind to a wide range of nAChR subtypes with high affinity, often in the picomolar to nanomolar range. This high affinity translates to potent agonist activity, eliciting receptor activation at concentrations significantly lower than acetylcholine or nicotine.[2][5] The lack of stereoselectivity in binding to neuronal nAChRs is a notable characteristic of epibatidine, with both (+) and (-) enantiomers displaying similar high affinities.[2][6]
Table 1: Binding Affinities (Ki) of (±)-Epibatidine and its Enantiomers for Various nAChR Subtypes
| nAChR Subtype | Ligand | Ki (nM) | Species/System | Reference |
| α4β2 | (-)-Epibatidine | 0.05 | Human clones | [2] |
| α4β2 | (+)-Epibatidine | 0.06 | Human clones | [2] |
| α4β2 | (±)-Epibatidine | 0.043 | Rat brain membranes (--INVALID-LINK---cytisine binding) | [7] |
| α7 | (-)-Epibatidine | 22 | Human clones | [2] |
| α7 | (+)-Epibatidine | 16 | Human clones | [2] |
| α3β2/β4 | (-)-Epibatidine | 0.23 | Human clones | [2] |
| α3β2/β4 | (+)-Epibatidine | 0.15 | Human clones | [2] |
| α1β1δγ (muscle) | (-)-Epibatidine | 2.5 | Torpedo | [2] |
| α1β1δγ (muscle) | (+)-Epibatidine | 5.7 | Torpedo | [2] |
| α3 (human) | (+/-)-Epibatidine | 0.0006 | Human neuronal cell line SH-SY5Y | [5] |
| α7 (chicken) | (+/-)-Epibatidine | 600 | Chicken brain and retina | [5] |
| Torpedo muscle-type | (+/-)-Epibatidine | ~5000 | Torpedo electric organ | [5] |
Table 2: Agonist Potency (EC50) of (±)-Epibatidine at Various nAChR Subtypes
| nAChR Subtype | EC50 (nM) | System | Reference |
| α4β2 | 17 | Human receptors | [2] |
| α7 | 1100 | Human receptors | [2] |
| α3β4 | 19 | Human receptors | [2] |
| α1β1δγ (muscle) | 1600 | Torpedo receptors | [2] |
| α8 (homomeric chicken) | 1 | Chicken receptors | [5] |
| α7 (homomeric chicken) | 2000 | Chicken receptors | [5] |
| IMR 32 cells (86Rb+ flux) | 7 | Human neuroblastoma cell line | [7] |
| Rat striatal slices ([3H]dopamine release) | 0.4 | Rat brain tissue | [7] |
Receptor Activation and Ion Channel Gating
As a potent agonist, epibatidine binds to the nAChR at the interface between subunits, inducing a conformational change that opens the integral ion channel.[8] This channel is permeable to cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane and the generation of an action potential. The influx of calcium also acts as a second messenger, triggering various downstream signaling cascades.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(±)-Epibatidine dihydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Epibatidine dihydrochloride (B599025) is a synthetic analogue of the potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, epibatidine, which was originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. As a powerful research tool, (±)-epibatidine dihydrochloride has been instrumental in the characterization of nAChR subtypes and the exploration of their physiological roles. Its high affinity and potent agonist activity make it a valuable compound for investigating nicotinic pharmacology, despite its significant toxicity which has limited its therapeutic development. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and pharmacological profile of this compound, including detailed experimental protocols and pathway visualizations.
Chemical Structure and Properties
This compound is the hydrochloride salt of a racemic mixture of the two enantiomers of epibatidine. The chemical structure consists of a 7-azabicyclo[2.2.1]heptane ring system linked to a 6-chloropyridin-3-yl group.
Chemical Structure:
-
IUPAC Name: (±)-exo-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane dihydrochloride
-
Molecular Formula: C₁₁H₁₃ClN₂ · 2HCl
-
Canonical SMILES: C1C[C@H]2--INVALID-LINK--C3=CN=C(C=C3)Cl.Cl.Cl
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 281.61 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Melting Point | Data not readily available | |
| Solubility | Soluble in water | |
| Storage | Store at -20°C, protected from light | [2] |
Synthesis
The synthesis of (±)-epibatidine has been a subject of considerable research interest due to its complex structure and potent biological activity. Numerous synthetic routes have been developed since its structure was elucidated. One notable approach is the multi-step synthesis reported by Corey, which provides a good overall yield.[3] A generalized synthetic scheme often involves the construction of the 7-azabicyclo[2.2.1]heptane core followed by the introduction of the chloropyridyl moiety. Due to the presence of chiral centers, stereospecific synthesis or resolution of the racemic mixture is often a key consideration in many synthetic strategies.[3]
Pharmacological Properties
(±)-Epibatidine is a potent agonist at various subtypes of nicotinic acetylcholine receptors, with particularly high affinity for the α4β2 subtype.[1][4] Its analgesic properties are attributed to its action on these receptors in the central and peripheral nervous systems.
Binding Affinities
The binding affinities of (±)-epibatidine for different nAChR subtypes are summarized below.
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| α4β2 | (±)-Epibatidine | 0.043 | Rat brain membranes | [5] |
| α-bungarotoxin sensitive | (±)-Epibatidine | 230 | Rat brain membranes | [5] |
| Torpedo (neuromuscular junction-like) | (±)-Epibatidine | 2.7 | Torpedo electroplax | [5] |
In Vitro and In Vivo Activity
(±)-Epibatidine demonstrates potent agonist activity in various functional assays and exhibits significant analgesic effects in animal models.
| Assay | Effect | EC₅₀ / ED₅₀ | Species/System | Reference |
| ⁸⁶Rb⁺ Efflux | Agonist | 7 nM | IMR 32 cells | [5] |
| [³H]Dopamine Release | Agonist | 0.4 nM | Rat striatal slices | [5] |
| Hot-Plate Test | Analgesia | ~5 µg/kg (s.c.) | Mouse | [6] |
| Vocalization Threshold | Analgesia | 10-30 µg/kg | Rat | [6] |
Mechanism of Action and Signaling Pathways
(±)-Epibatidine exerts its effects by binding to and activating nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon agonist binding, the receptor undergoes a conformational change, opening a central pore that is permeable to cations, primarily Na⁺ and Ca²⁺.[7] The influx of these ions leads to depolarization of the cell membrane and activation of various downstream signaling cascades.
The two major nAChR subtypes targeted by epibatidine, α4β2 and α7, are widely expressed in the brain and are involved in diverse physiological processes.
α4β2 nAChR Signaling Pathway
The α4β2 receptor is the most abundant high-affinity nicotine (B1678760) binding site in the brain.[8] Its activation leads to neuronal excitation and neurotransmitter release.
Figure 1. Simplified signaling pathway of α4β2 nAChR activation by (±)-epibatidine.
α7 nAChR Signaling Pathway
The α7 nAChR is a homopentameric receptor with high calcium permeability.[9] Its activation is linked to various cellular processes, including neurotransmitter release, synaptic plasticity, and cell survival through pathways like the PI3K/Akt pathway.[9]
Figure 2. Downstream signaling of α7 nAChR activation by (±)-epibatidine.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate research utilizing this compound.
Radioligand Binding Assay ([³H]-Epibatidine)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for nAChRs using [³H]-epibatidine.
Materials:
-
[³H]-Epibatidine (specific activity ~50-80 Ci/mmol)
-
Membrane preparation (e.g., rat brain homogenate or cells expressing nAChRs)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: High concentration of a non-labeled nAChR ligand (e.g., 100 µM nicotine or unlabeled epibatidine)
-
Test compound solutions at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare membrane homogenates and determine protein concentration.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer or test compound at various concentrations.
-
50 µL of [³H]-epibatidine (final concentration typically 0.1-0.5 nM).
-
100 µL of membrane preparation (typically 50-200 µg of protein).
-
-
For determining non-specific binding, add 50 µL of the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of the test compound and subsequently calculate the Ki value.
Figure 3. Experimental workflow for a [³H]-epibatidine radioligand binding assay.
⁸⁶Rb⁺ Efflux Assay
This functional assay measures the ability of (±)-epibatidine to activate nAChRs by monitoring the efflux of the potassium analog, ⁸⁶Rb⁺, from pre-loaded cells.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y or transfected HEK293 cells)
-
⁸⁶RbCl
-
Loading buffer: Growth medium
-
Assay buffer: HEPES-buffered saline (e.g., 140 mM NaCl, 2 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, 10 mM Glucose, 10 mM HEPES, pH 7.4)
-
This compound solutions at various concentrations
-
Positive control (e.g., high concentration of acetylcholine or nicotine)
-
Scintillation counter
Procedure:
-
Plate cells in 24- or 96-well plates and grow to confluency.
-
Load the cells by incubating with growth medium containing ⁸⁶RbCl (1-2 µCi/mL) for 2-4 hours at 37°C.[10]
-
Wash the cells four times with assay buffer to remove extracellular ⁸⁶Rb⁺.
-
Add assay buffer containing various concentrations of (±)-epibatidine or control compounds to the wells.
-
Incubate for a short period (e.g., 2-5 minutes) at room temperature.
-
Collect the supernatant (containing the effluxed ⁸⁶Rb⁺).
-
Lyse the cells in the wells (e.g., with 0.1 M NaOH or a lysis buffer) to determine the amount of ⁸⁶Rb⁺ remaining in the cells.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition.
-
Plot the percentage of efflux against the concentration of (±)-epibatidine and determine the EC₅₀ value.
Hot-Plate Analgesia Test
This in vivo assay assesses the analgesic properties of (±)-epibatidine by measuring the latency of a nociceptive response to a thermal stimulus in rodents.
Materials:
-
Hot-plate apparatus with adjustable temperature (typically set to 52-55°C)
-
Experimental animals (e.g., male Swiss-Webster mice, 20-25 g)
-
This compound solution in a suitable vehicle (e.g., saline)
-
Vehicle control
-
Positive control (e.g., morphine)
-
Timer
Procedure:
-
Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[11]
-
Administer this compound, vehicle, or positive control to the animals via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
At a predetermined time after drug administration (e.g., 15, 30, 60 minutes), place the animal back on the hot plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.
Safety and Handling
This compound is a highly toxic compound and should be handled with extreme caution.[12] It is fatal if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times. All work should be conducted in a well-ventilated area or a fume hood. In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of nicotinic acetylcholine receptors. Its high affinity and potent agonist activity provide a means to probe the structure, function, and physiological relevance of these important ion channels. While its toxicity precludes direct therapeutic use, the insights gained from research with (±)-epibatidine continue to inform the development of novel and more selective nAChR ligands with improved therapeutic potential for a range of neurological and psychiatric disorders. This guide provides a comprehensive resource for researchers working with this powerful and important compound.
References
- 1. Regulation of human alpha4beta2 neuronal nicotinic acetylcholine receptors by cholinergic channel ligands and second messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis [ch.ic.ac.uk]
- 4. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 8. Characterization of human alpha 4 beta 2-nicotinic acetylcholine receptors stably and heterologously expressed in native nicotinic receptor-null SH-EP1 human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
(±)-Epibatidine dihydrochloride biological activity
An In-depth Technical Guide on the Biological Activity of (±)-Epibatidine Dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epibatidine (B1211577) is a potent natural alkaloid, originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[1][2] It has garnered significant scientific interest due to its powerful analgesic properties, reportedly 100 to 200 times more potent than morphine.[1][3] Unlike opioids, epibatidine exerts its effects primarily through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs), making it a valuable tool for studying the cholinergic system and a lead compound for the development of novel non-opioid analgesics.[1][2] However, its therapeutic potential is severely limited by a narrow therapeutic window and high toxicity, including effects on the cardiovascular, respiratory, and central nervous systems.[1][3][4][5] This technical guide provides a comprehensive overview of the biological activity of (±)-Epibatidine dihydrochloride, summarizing quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows.
Mechanism of Action
The primary biological activity of epibatidine is attributed to its function as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that are crucial for synaptic transmission throughout the central and peripheral nervous systems.[1] Epibatidine's analgesic action is mediated by its interaction with nAChRs, not opioid receptors, a fact confirmed by the inability of the opioid antagonist naloxone (B1662785) to block its effects.[1][6]
Epibatidine exhibits a broad spectrum of activity across various nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is abundant in the central nervous system.[1][7] It also binds to α3β4, α7, and muscle-type nAChRs, though with varying affinities.[7][8] This lack of selectivity is believed to contribute to its toxic side effects, as activation of ganglionic (α3β4) and neuromuscular nAChRs can lead to severe physiological disruption, including hypertension and respiratory paralysis.[1][3][5]
While its primary targets are nAChRs, some studies suggest that at micromolar concentrations, (±)-epibatidine may also act as a partial agonist at muscarinic acetylcholine receptors (mAChRs), potentially contributing to its complex pharmacological profile.[9]
Quantitative Pharmacological Data
The potency and affinity of (±)-epibatidine have been quantified across numerous studies using various assays. The following tables summarize these key quantitative metrics.
Table 1: Receptor Binding Affinities (Ki / IC50)
This table presents the binding affinity of epibatidine for various nAChR subtypes and other receptors, as determined by radioligand displacement assays.
| Receptor Subtype | Preparation | Radioligand | Ki / IC50 | Reference |
| α4β2 nAChR | Rat Brain Membranes | --INVALID-LINK---Cytisine | 43 pM (Ki) | [10] |
| α4β2 nAChR | Rat Brain Membranes | [3H]Nicotine | 40 pM (Ki) | [1] |
| α4β2 nAChR | - | - | 0.02 nM (Ki) | [11] |
| Neuronal nAChR | Rat Brain Membranes | [3H]Nicotine | 0.045 nM (Ki, + enantiomer) | [12] |
| Neuronal nAChR | Rat Brain Membranes | [3H]Nicotine | 0.058 nM (Ki, - enantiomer) | [12] |
| Neuronal nAChR | Rat Brain Membranes | [3H]Cytisine | 70 pM (IC50), 43 pM (Ki) | [13] |
| Neuronal nAChR | Rat Whole-Brain | [3H]-Nicotine | 0.1 nM (IC50, + isomer) | [14] |
| Neuronal nAChR | Rat Whole-Brain | [3H]-Nicotine | 0.2 nM (IC50, - isomer) | [14] |
| α7 nAChR | Rat Brain | [125I]α-Bungarotoxin | 230 nM (Ki) | [10] |
| α7 nAChR | - | - | 233 nM (Ki) | [11] |
| α7 nAChR | Chicken | - | 0.6 µM (Ki) | [8] |
| α3 nAChR | Human | - | 0.6 pM (Ki) | [8] |
| Neuromuscular nAChR | Torpedo Electroplax | [125I]α-Bungarotoxin | 2.7 nM (Ki) | [10] |
| Muscarinic Receptor | Rat Cortical Membranes | [3H]-N-methylscopolamine | 6.9 µM (Kapp, + isomer) | [14] |
| Muscarinic Receptor | Rat Cortical Membranes | [3H]-N-methylscopolamine | 16.0 µM (Kapp, - isomer) | [14] |
Table 2: Functional Agonist Activity (EC50)
This table summarizes the concentration of epibatidine required to elicit a half-maximal response in various functional assays, demonstrating its potency as an agonist.
| Assay | System / Cell Line | Measured Effect | EC50 | Reference |
| 86Rb+ Flux | IMR 32 Cells | Rubidium Ion Efflux | 7 nM | [10] |
| Neurotransmitter Release | Rat Striatal Slices | [3H]Dopamine Release | 0.4 nM | [10] |
| Sodium Influx | PC-12 Cells (Ganglionic-type) | Na+ Influx | 72 nM (+ enantiomer) | [12] |
| Sodium Influx | PC-12 Cells (Ganglionic-type) | Na+ Influx | 111 nM (- enantiomer) | [12] |
| Depolarization | Rat Isolated Vagus Nerve | Depolarization | 33.1 nM | [6] |
| Muscle Contraction | Guinea Pig Ileum | Contraction | 6.1 nM | [6] |
| Muscle Contraction | Frog Rectus Abdominis | Contraction | 18.2 nM | [6] |
| Ion Channel Current | Chicken α8 nAChR (in oocytes) | Ion Current | 1 nM | [8] |
| Ion Channel Current | Chicken α7 nAChR (in oocytes) | Ion Current | 2 µM | [8] |
Table 3: In Vivo Efficacy and Toxicity
This table highlights the potent in vivo effects of epibatidine, particularly its analgesic activity, alongside the doses that elicit toxic effects, underscoring its narrow therapeutic index.
| Assay | Species | Effect | Dose (ED50 or Effective Dose) | Reference |
| Hot-Plate Test | Mouse | Analgesia | ~1.5 µg/kg (ED50, + enantiomer, IP) | [12] |
| Hot-Plate Test | Mouse | Analgesia | 5-20 µg/kg (s.c.) | [14] |
| Vocalization Threshold | Rat | Analgesia | 10 and 30 µg/kg | [6] |
| Nicotine (B1678760) Substitution | Mouse | Nicotine-like discriminative stimulus | 0.002 mg/kg (ED50) | [3][15] |
| Hypothermia | Mouse | Decrease in body temperature | 0.005 mg/kg (ED50) | [3][15] |
| Toxicity | Mouse/Rat | Lethal Dose | Close to the effective therapeutic dose | [1] |
Key Experimental Protocols
The characterization of (±)-epibatidine's biological activity relies on a range of established in vitro and in vivo experimental procedures.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki, IC50) of a compound for a specific receptor.
-
Objective : To quantify the affinity of (±)-epibatidine for nAChR subtypes.
-
General Protocol :
-
Tissue Preparation : Brain tissue (e.g., rat cerebral cortex) is homogenized to prepare membrane fractions rich in nAChRs.[12][13][14]
-
Incubation : The membrane preparation is incubated with a specific radioligand (e.g., [3H]cytisine or [3H]nicotine for α4β2 nAChRs) and varying concentrations of unlabeled (±)-epibatidine.[10][13][14]
-
Separation : The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis : The concentration of (±)-epibatidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
These experiments measure the physiological response elicited by the binding of epibatidine to its receptor, confirming its agonist activity.
-
Neurotransmitter Release Assay :
-
Brain slices (e.g., striatum, hippocampus) are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine), which is taken up by the neurons.[16]
-
The slices are then superfused with a buffer and stimulated with various concentrations of (±)-epibatidine.[16]
-
The amount of radioactivity released into the superfusate is measured, indicating the quantity of neurotransmitter released. This effect can be tested for blockade by nAChR antagonists like mecamylamine.[16]
-
-
Ion Flux Assay (86Rb+ Efflux) :
-
Cultured cells expressing nAChRs (e.g., IMR 32) are loaded with 86Rb+, a radioactive surrogate for K+.[10]
-
The cells are exposed to (±)-epibatidine, which activates the nAChR ion channels.
-
The opening of the channels allows 86Rb+ to flow out of the cells.
-
The amount of 86Rb+ released into the medium is quantified to determine the extent of receptor activation and calculate an EC50 value.[10]
-
In Vivo Analgesia and Behavioral Assays
These assays assess the physiological and behavioral effects of epibatidine in whole animal models.
-
Hot-Plate Test :
-
An animal (typically a mouse) is placed on a surface maintained at a constant noxious temperature (e.g., 55°C).[4]
-
The latency to a nociceptive response (e.g., paw licking, jumping) is measured before and after administration of (±)-epibatidine.[4][12]
-
An increase in response latency indicates an analgesic effect.[14]
-
-
Rotorod Test :
-
This test assesses motor coordination and neurological deficit.
-
A mouse or rat is placed on a rotating rod.
-
The latency to fall is measured after administration of (±)-epibatidine to determine if the compound causes motor impairment, a potential toxic side effect.[17]
-
Signaling and Downstream Effects
Activation of nAChRs by (±)-epibatidine initiates a cascade of events, primarily driven by ion influx. In the central nervous system, this leads to the release of various neurotransmitters, which underlies many of epibatidine's physiological effects.
-
Dopamine (B1211576) Release : Epibatidine potently stimulates the release of dopamine from striatal slices, an effect inhibited by the nAChR antagonist dihydro-β-erythroidine. This dopaminergic activation is linked to effects on locomotor activity.[10][16]
-
Norepinephrine (B1679862) Release : The compound also triggers norepinephrine release from hippocampal and thalamic slices.[16]
-
Synaptic Plasticity : In the hippocampus, epibatidine has been shown to induce long-term potentiation (LTP) through the activation of α4β2 nAChRs, suggesting a role for this receptor subtype in synaptic plasticity and memory formation.[18]
The diverse downstream effects highlight the widespread influence of nAChR activation and help explain the compound's broad physiological impact, from analgesia to toxicity.
Conclusion and Future Directions
This compound is an exceptionally potent and valuable pharmacological tool. Its high affinity for nAChRs has been instrumental in mapping the distribution and function of these receptors.[1] The primary mechanism of action involves the direct agonism of multiple nAChR subtypes, leading to potent, non-opioid analgesia.
However, the clinical development of epibatidine itself is unfeasible due to its profound toxicity, which stems from its lack of receptor subtype selectivity.[3][5] The key challenge and the focus of ongoing research is the development of synthetic analogs that can dissociate the desired analgesic effects from the life-threatening toxicities.[1][7] By designing ligands with greater selectivity for the specific nAChR subtypes involved in pain modulation (such as α4β2) while avoiding those that mediate adverse effects (like ganglionic and muscle-type receptors), it may be possible to harness the therapeutic potential of this remarkable natural product.[1][7] Derivatives such as ABT-594 (Tebanicline) represent steps in this direction, demonstrating that the epibatidine scaffold can be modified to create safer, more selective analgesic agents.[7]
References
- 1. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of the electrophysiological, biochemical and behavioral actions of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epibatidine - Wikipedia [en.wikipedia.org]
- 8. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (+/-) Epibatidine increases acetylcholine release partly through an action on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (+/-)-Epibatidine | Nicotinic Receptors (Non-selective) | Tocris Bioscience [tocris.com]
- 12. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Is epibatidine really analgesic? Dissociation of the activity, temperature, and analgesic effects of (+/-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Epibatidine induces long-term potentiation (LTP) via activation of alpha4beta2 nicotinic acetylcholine receptors (nAChRs) in vivo in the intact mouse dentate gyrus: both alpha7 and alpha4beta2 nAChRs essential to nicotinic LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
(±)-Epibatidine Dihydrochloride: A Technical Guide to its Application as a Nicotinic Analgesic
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (±)-Epibatidine dihydrochloride (B599025), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and its significant, albeit complex, role as an analgesic agent. This document details its mechanism of action, receptor binding affinity, functional potency, and in vivo efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
(±)-Epibatidine, a chlorinated alkaloid originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, has garnered significant interest in the scientific community for its exceptionally potent analgesic properties, reported to be up to 200 times that of morphine.[1][2] Its mechanism of action is distinct from opioids, as it primarily targets neuronal nicotinic acetylcholine receptors (nAChRs), offering a potential alternative pathway for pain management.[2] However, its clinical development has been hampered by a narrow therapeutic window and significant toxicity at doses close to its effective analgesic concentration.[3] This guide serves as a technical resource for researchers exploring the therapeutic potential and underlying pharmacology of epibatidine (B1211577) and its analogues.
Mechanism of Action
(±)-Epibatidine exerts its analgesic effects by acting as a potent agonist at various subtypes of neuronal nAChRs. These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are involved in modulating synaptic transmission and neuronal excitability. The analgesic action of epibatidine is primarily attributed to its high affinity for the α4β2 nAChR subtype.[4][5]
Activation of presynaptic nAChRs by epibatidine can modulate the release of several neurotransmitters involved in pain signaling pathways, including dopamine (B1211576) and norepinephrine.[6][7] The analgesic effects of epibatidine are not reversed by opioid antagonists like naloxone (B1662785) but are blocked by nAChR antagonists such as mecamylamine, confirming its distinct nicotinic mechanism.[8][9]
Quantitative Pharmacological Data
The following tables summarize the quantitative data for (±)-Epibatidine dihydrochloride, including its binding affinities (Ki), functional potencies (EC50), and in vivo analgesic efficacy (ED50).
Table 1: Binding Affinity (Ki) of (±)-Epibatidine at Various nAChR Subtypes
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki Value | Reference(s) |
| α4β2 | --INVALID-LINK---Cytisine | Rat Brain Membranes | 43 pM | [5] |
| α4β2 | Not Specified | Not Specified | 40 pM | [4] |
| α4β2 | Not Specified | Not Specified | 0.02 nM | |
| α3β4 | [3H]Epibatidine | Bovine Adrenal Medulla | - | [10] |
| α7 | [125I]α-Bungarotoxin | Rat Brain Membranes | 230 nM | [5] |
| α7 | Not Specified | Not Specified | 20 nM | [4] |
| α7 | Not Specified | Not Specified | 233 nM | |
| Neuronal (General) | [3H]Nicotine | Rat Brain Membranes | 0.045 nM ((+)-enantiomer) | [8] |
| Neuronal (General) | [3H]Nicotine | Rat Brain Membranes | 0.058 nM ((-)-enantiomer) | [8] |
| Neuronal (General) | Not Specified | Not Specified | 0.12 nM | [9] |
| Muscle-type (Torpedo) | [125I]α-Bungarotoxin | Torpedo electroplax | 2.7 nM | [5] |
| Human α3 | Not Specified | SH-SY5Y cells | 0.6 pM | [11] |
| Chicken α7 | Not Specified | Chicken Brain/Retina | 0.6 µM | [11] |
Table 2: Functional Potency (EC50) of (±)-Epibatidine in In Vitro Assays
| Assay | Cell Line/Tissue | Measured Effect | EC50 Value | Reference(s) |
| 86Rb+ Flux | IMR 32 cells | Ion Flux | 7 nM | [5] |
| [3H]Dopamine Release | Rat Striatal Slices | Neurotransmitter Release | 0.4 nM | [5] |
| Sodium Influx | PC-12 cells | Ion Influx | 72 nM ((+)-enantiomer) | [8] |
| Sodium Influx | PC-12 cells | Ion Influx | 111 nM ((-)-enantiomer) | [8] |
| Vagus Nerve Depolarization | Rat Isolated Vagus Nerve | Depolarization | 33.1 nM | [9] |
| Ileum Contraction | Guinea Pig Ileum | Muscle Contraction | 6.1 nM | [9] |
| Rectus Abdominis Contraction | Frog Rectus Abdominis | Muscle Contraction | 18.2 nM | [9] |
| Chicken α8 nAChR | Xenopus Oocytes | Current Induction | 1 nM | [11] |
| Chicken α7 nAChR | Xenopus Oocytes | Current Induction | 2 µM | [11] |
Table 3: In Vivo Analgesic Efficacy (ED50) of (±)-Epibatidine
| Animal Model | Assay | Route of Administration | ED50 Value | Reference(s) |
| Mouse | Hot-Plate | Intraperitoneal (IP) | ~1.5 µg/kg ((+)-enantiomer) | [8] |
| Mouse | Nicotine (B1678760) Substitution | Not Specified | 0.002 mg/kg | [3] |
| Rat | CCI-induced Mechanical Allodynia | Not Specified | 0.002 mg/kg (RTI-36, an analogue) | [3] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a typical competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype using [3H]-epibatidine.
Materials:
-
Membrane Preparation: Homogenates from rat forebrain tissue or cultured cells stably expressing the nAChR subtype of interest.
-
Radioligand: [3H]-epibatidine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR agonist (e.g., 300 µM (-)-nicotine).
-
Test Compound: this compound or other competing ligands at various concentrations.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-treated with 0.5% polyethylenimine.
-
Scintillation Counter.
Procedure:
-
Incubation: In a final volume of 0.5 mL, combine the membrane preparation, a fixed concentration of [3H]-epibatidine (e.g., 100 pM), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 4 hours at room temperature or at least 1 hour on ice).[12][13]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-treated glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Hot-Plate Test for Analgesia
The hot-plate test is a common method to assess the analgesic efficacy of compounds against thermal pain.
Apparatus:
-
A commercially available hot-plate apparatus with a surface that can be maintained at a constant temperature.
-
A transparent cylinder to confine the animal to the hot-plate surface.
-
A stopwatch.
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[14]
-
Baseline Latency: Place each animal individually on the hot plate, which is typically maintained at a temperature between 52°C and 55°C, and start the stopwatch.[14]
-
Nociceptive Response: Observe the animal for specific pain-related behaviors, such as licking a hind paw, shaking a paw, or jumping.[15]
-
Latency Measurement: Record the time (latency) until the first clear nociceptive response is observed.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.[14]
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Latency: At a predetermined time after drug administration (e.g., 15, 30, 60, and 120 minutes), repeat the hot-plate test to determine the post-treatment latency.[16]
-
Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE) or as a direct comparison of post-treatment latencies to baseline and vehicle control groups. The ED50 value, the dose that produces 50% of the maximum effect, can be calculated from the dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the nicotinic analgesic properties of this compound.
Caption: nAChR-mediated modulation of neurotransmitter release leading to analgesia.
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 4. mdpi.com [mdpi.com]
- 5. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the electrophysiological, biochemical and behavioral actions of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdspdb.unc.edu [pdspdb.unc.edu]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. Is epibatidine really analgesic? Dissociation of the activity, temperature, and analgesic effects of (+/-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
(±)-Epibatidine Dihydrochloride: An In-depth Technical Guide to its Interaction with Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-Epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, has garnered significant scientific interest due to its powerful analgesic properties, which are mediated through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This technical guide provides a comprehensive overview of the binding characteristics, functional activity, and downstream signaling pathways associated with (±)-epibatidine's interaction with various nAChR subtypes. Detailed experimental protocols for key assays are provided, along with quantitative data organized for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular pharmacology of this compelling compound.
Introduction
(±)-Epibatidine dihydrochloride (B599025) is a high-affinity, non-selective agonist of neuronal nAChRs.[1][3] Its analgesic potency has been reported to be up to 200 times that of morphine, operating through a non-opioid mechanism, which has made it a valuable pharmacological tool and a lead compound in the development of novel analgesics.[1] However, its therapeutic potential is limited by a narrow therapeutic window and significant toxicity, including hypertension, respiratory paralysis, and seizures, largely due to its broad activity across numerous nAChR subtypes.[1][4] Understanding the nuanced interactions of epibatidine (B1211577) with specific nAChR subtypes is crucial for the rational design of safer, more selective nicotinic agonists for therapeutic use.
Quantitative Data: Binding Affinity and Functional Potency
The interaction of (±)-epibatidine with nAChRs is characterized by extremely high affinity for neuronal subtypes, with dissociation constants (Ki) in the picomolar to nanomolar range.[5][6][7] Its functional potency as an agonist, measured by EC50 values, also demonstrates high potency, though this varies across different receptor subtypes.[6][7]
Table 1: Binding Affinity (Ki) of (±)-Epibatidine for Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Species/Tissue Source | Radioligand | Ki Value | Reference |
| α4β2 | Rat Brain Membranes | --INVALID-LINK---Cytisine | 43 pM | [2][7] |
| α4β2 | In vitro | [³H]Epibatidine | ~0.037 nM (RTI-36 analog) | [8] |
| α3β4 | In vitro | [³H]Epibatidine | - | [9] |
| α7 | Rat Brain | [¹²⁵I]α-Bungarotoxin | 230 nM | [7] |
| α7 | Chicken | - | 0.6 µM | [6] |
| α3 (human) | SH-SY5Y cells | - | 0.6 pM | [6] |
| Muscle-type (α1β1γδ) | Torpedo electroplax | [¹²⁵I]α-Bungarotoxin | 2.7 nM | [7] |
| Muscle-type | Torpedo | - | ~5 µM | [6] |
Note: Ki values can vary based on the radioligand and experimental conditions used.
Table 2: Functional Potency (EC50) of (±)-Epibatidine at Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Expression System | Assay | EC50 Value | Reference |
| α4β2 | - | ⁸⁶Rb⁺ flux in IMR 32 cells | 7 nM | [7] |
| α3β2, α3β4, α4β2, α7, α8 | Xenopus oocytes | Electrophysiology | 1 nM - 2 µM | [6] |
| α8 (chicken) | Xenopus oocytes | Electrophysiology | 1 nM | [6] |
| α7 (chicken) | Xenopus oocytes | Electrophysiology | 2 µM | [6] |
| Muscle-type | Torpedo | - | 1.6 µM | [6] |
| Muscle-type | Human | - | 16 µM | [6] |
| - | Rat Striatal Slices | [³H]Dopamine Release | 0.4 nM | [7] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of (±)-epibatidine to nAChRs in rat brain membranes using [³H]-epibatidine.
Materials:
-
Rat forebrain tissue
-
[³H]-epibatidine (specific activity ~50-60 Ci/mmol)
-
Unlabeled (±)-epibatidine dihydrochloride
-
Nicotine (B1678760) (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Polyethylenimine (PEI) solution (0.5%)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold binding buffer. Centrifuge the homogenate at high speed (e.g., 36,000 x g) and resuspend the pellet in fresh binding buffer. Repeat the wash step. The final pellet is resuspended in binding buffer to a desired protein concentration.
-
Assay Setup: In a final volume of 0.5 mL, combine the washed membranes, varying concentrations of unlabeled epibatidine (for competition assays), and a fixed concentration of [³H]-epibatidine (e.g., 100 pM).[10]
-
Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of nicotine (e.g., 300 µM).[10]
-
Incubation: Incubate the samples for a sufficient time to reach equilibrium, for instance, 4 hours at room temperature.[10]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% PEI.[10] Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The inhibition constant (Ki) can be determined from competition binding data using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is used to functionally characterize the effect of epibatidine on nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and recording setup
-
Recording chamber
-
Recording solution (e.g., ND96)
-
This compound solutions of varying concentrations
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with a known amount of cRNA for the nAChR subunits of interest. Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.
-
Recording: Place an oocyte in the recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential, typically between -50 mV and -80 mV.
-
Drug Application: Apply epibatidine solutions of increasing concentrations to the oocyte via the perfusion system.
-
Data Acquisition: Record the inward current elicited by epibatidine at each concentration.
-
Data Analysis: Plot the current response as a function of epibatidine concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathways
Activation of nAChRs by epibatidine initiates a cascade of intracellular events, primarily driven by cation influx, particularly Na⁺ and Ca²⁺.[11] The subsequent increase in intracellular Ca²⁺ concentration is a critical node in the signaling pathway, leading to various downstream effects.
Calcium-Mediated Signaling
The influx of calcium through the nAChR channel itself, and through the activation of voltage-gated calcium channels (VGCCs) following membrane depolarization, triggers several downstream pathways.[12][13] This includes the activation of calcium/calmodulin-dependent protein kinases (CaMKs) and protein kinase C (PKC), which can modulate a variety of cellular processes, including gene expression and synaptic plasticity.[11] Furthermore, the elevated intracellular calcium can induce calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum, further amplifying the calcium signal.[12][13]
Neurotransmitter Release
A key functional consequence of nAChR activation by epibatidine is the enhanced release of various neurotransmitters.[5] For instance, in the striatum, epibatidine potently stimulates the release of dopamine, an effect that is sensitive to the nAChR antagonist mecamylamine.[5][7] Similarly, it enhances the release of norepinephrine (B1679862) in the hippocampus and thalamus.[5] This modulation of neurotransmitter release is a cornerstone of epibatidine's physiological and behavioral effects, including its analgesic properties. The release machinery is triggered by the influx of calcium, which facilitates the fusion of synaptic vesicles with the presynaptic membrane.
In Vivo Effects
Analgesia
Epibatidine exhibits potent antinociceptive effects in various animal models of pain, such as the tail-flick and hot-plate tests.[2][14] This analgesia is mediated by the activation of central nAChRs and can be blocked by nicotinic antagonists like mecamylamine, but not by opioid antagonists such as naloxone, confirming its non-opioid mechanism of action.[1]
Tolerance
Studies on the development of tolerance to the analgesic effects of epibatidine have shown a different profile compared to nicotine.[2] While chronic administration of nicotine leads to significant tolerance, the development of tolerance to epibatidine's antinociceptive effects is less pronounced, particularly for the (+)-enantiomer.[2] However, some degree of tolerance can be observed with the (-)-enantiomer after repeated administration.[2]
Conclusion
This compound remains a pivotal tool in the study of nicotinic acetylcholine receptors. Its high affinity and potent agonist activity have facilitated the characterization of nAChR subtypes and their physiological roles. While its clinical utility is hampered by a narrow therapeutic index, the detailed understanding of its interaction with nAChRs provides a valuable foundation for the development of new, more selective nicotinic ligands with improved safety profiles for the treatment of pain, neurodegenerative disorders, and other conditions involving cholinergic dysfunction. The experimental protocols and data presented in this guide are intended to support further research in this promising area of pharmacology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Tolerance to the antinociceptive effect of epibatidine after acute and chronic administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central nicotinic acetylcholine receptor involved in Ca2+-calmodulin-endothelial nitric oxide synthase pathway modulated hypotensive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 9. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
(±)-Epibatidine Dihydrochloride Enantiomers: A Technical Guide to Their Synthesis, Activity, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epibatidine (B1211577), an alkaloid originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, has garnered significant attention in the scientific community for its potent analgesic properties, which are several hundred times greater than those of morphine.[1] Unlike opioids, epibatidine exerts its effects through nicotinic acetylcholine (B1216132) receptors (nAChRs), making it a valuable pharmacological tool and a lead compound for the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the enantiomers of (±)-epibatidine dihydrochloride, their synthesis, differential activity at nAChR subtypes, and detailed experimental protocols for their evaluation.
Synthesis and Chiral Separation
The scarcity of natural epibatidine has necessitated the development of numerous synthetic routes.[3] A common strategy involves a multi-step synthesis to create the racemic mixture of (±)-epibatidine.[4][5] The individual enantiomers, (+)-epibatidine and (-)-epibatidine, can then be resolved from the racemate using techniques such as liquid chromatography.[3] Asymmetric synthesis approaches have also been developed to produce the desired enantiomer directly.[6][7]
Biological Activity and Enantioselectivity
Both enantiomers of epibatidine are potent agonists at neuronal nAChRs.[8] However, there are subtle differences in their binding affinities and functional potencies across various nAChR subtypes. The natural (+)-enantiomer is often reported to be slightly more potent in its analgesic effects.[9]
Quantitative Data on Enantiomer Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of (+)- and (-)-epibatidine at various nAChR subtypes.
Table 1: Binding Affinities (Ki) of Epibatidine Enantiomers at Nicotinic Acetylcholine Receptors
| Enantiomer | Receptor Subtype | Preparation | Ki (nM) | Reference |
| (+)-Epibatidine | Neuronal nAChRs | Rat Brain Membranes ([3H]nicotine binding) | 0.045 | [9] |
| (-)-Epibatidine | Neuronal nAChRs | Rat Brain Membranes ([3H]nicotine binding) | 0.058 | [9] |
| (+)-Epibatidine | Human α3β2 nAChRs | Expressed in cell line | 0.23 | [8] |
| (-)-Epibatidine | Human α3β2 nAChRs | Expressed in cell line | 0.16 | [8] |
| (±)-Epibatidine | α4β2 nAChR | Rat Brain Membranes ([3H]cytisine binding) | 0.043 | [10][11] |
| (±)-Epibatidine | α-bungarotoxin-sensitive nAChR | Rat Brain | 230 | [10] |
| (±)-Epibatidine | Torpedo nAChR | Torpedo electroplax | 2.7 | [10] |
Table 2: Functional Potencies (EC50) of Epibatidine Enantiomers at Nicotinic Acetylcholine Receptors
| Enantiomer | Receptor Subtype/Cell Line | Assay | EC50 (nM) | Reference |
| (+)-Epibatidine | Ganglionic-type nAChRs (PC-12 cells) | Sodium Influx | 72 | [9] |
| (-)-Epibatidine | Ganglionic-type nAChRs (PC-12 cells) | Sodium Influx | 111 | [9] |
| (±)-Epibatidine | Human Neuronal nAChRs (IMR 32 cells) | 86Rb+ Flux | 7 | [10] |
| (±)-Epibatidine | Dopamine Release | Rat Striatal Slices | 0.4 | [10] |
| (±)-Epibatidine | Chicken α8 nAChR | Oocyte Electrophysiology | 1 | [8] |
| (±)-Epibatidine | Chicken α7 nAChR | Oocyte Electrophysiology | 2000 | [8] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of epibatidine enantiomers for different nAChR subtypes.[12]
Objective: To determine the inhibition constant (Ki) of epibatidine enantiomers at specific nAChR subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., rat brain membranes).[9]
-
Radioligand such as [3H]epibatidine or [3H]cytisine.[11][13]
-
Unlabeled epibatidine enantiomers ((+)- and (-)-epibatidine).
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4).[12]
-
Whatman GF/B filters.[12]
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes or tissue homogenate with a fixed concentration of the radioligand and varying concentrations of the unlabeled epibatidine enantiomer.[12]
-
Equilibrium: Allow the binding to reach equilibrium. Incubation is typically carried out on ice for at least one hour.[12]
-
Separation: Separate the bound from the free radioligand by rapid vacuum filtration through Whatman GF/B filters.[12]
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Nonspecific Binding: Determined in the presence of a high concentration of a saturating unlabeled ligand (e.g., 300 µM (-)-nicotine).[12]
Functional Assays in Xenopus Oocytes
The two-electrode voltage clamp (TEVC) technique in Xenopus oocytes is a powerful method to study the functional properties of ion channels, including nAChRs, upon agonist application.[8][14]
Objective: To determine the potency (EC50) and efficacy of epibatidine enantiomers at specific nAChR subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs encoding the desired nAChR subunits.[15]
-
Two-electrode voltage clamp setup.[16]
-
Recording chamber.[17]
-
Perfusion system.
-
Recording solution (e.g., frog Ringer's solution).
-
Epibatidine enantiomer solutions of varying concentrations.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNAs for the nAChR subunits of interest.[15] Incubate the oocytes for several days to allow for receptor expression.
-
Voltage Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage recording and one for current injection.[16] Clamp the oocyte membrane potential at a holding potential (e.g., -40 mV to -80 mV).[16][18]
-
Agonist Application: Perfuse the oocyte with the recording solution containing a specific concentration of the epibatidine enantiomer.
-
Current Recording: Record the inward current elicited by the activation of the nAChRs.
-
Dose-Response Curve: Apply a range of epibatidine concentrations to generate a dose-response curve.
-
Data Analysis: Fit the dose-response data to a sigmoidal function to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum current response (efficacy).
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis [ch.ic.ac.uk]
- 4. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (−)-epibatidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 17. funjournal.org [funjournal.org]
- 18. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
The Isolation of (±)-Epibatidine Dihydrochloride from Epipedobates tricolor: A Technical Guide
An in-depth exploration of the historical isolation, spectroscopic characterization, and mechanism of action of a potent alkaloid from the skin of the Ecuadorian poison frog.
A Historical Overview: The Discovery of a Potent Analgesic
The story of epibatidine (B1211577) is a testament to the perseverance of natural product chemists and the rich biodiversity of the natural world. In 1974, John W. Daly and his colleague Charles Myers were conducting fieldwork in Ecuador, collecting skin samples from various species of poison frogs.[1][2] Extracts from the skin of a small, tricolored frog, Epipedobates tricolor (at the time also referred to as Epipedobates anthonyi), exhibited a powerful analgesic effect in mice, an effect that was surprisingly not blocked by opioid antagonists.[3][4] This indicated a novel mechanism of action for pain relief.
The initial isolation of the active compound, later named epibatidine, proved to be an immense challenge. The alkaloid was present in minuscule quantities in the frog's skin.[5] Decades of work and the collection of skin from nearly 3,000 frogs yielded less than a milligram of the pure substance.[5] This scarcity severely hampered its structural elucidation. It wasn't until 1992, with the advent of more sensitive spectroscopic techniques, that the structure of epibatidine was finally determined by Spande, Garraffo, Daly, and coworkers.[1][4] The compound was found to be a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), with an analgesic potency estimated to be 200 to 400 times that of morphine.[6][7]
The limited availability from natural sources spurred intense interest in its total synthesis, which was first achieved in 1993.[3] The frog itself does not synthesize epibatidine but rather sequesters it from its diet of small arthropods like ants, beetles, and mites.[5] This dietary dependence explains the variability of epibatidine content in different frog populations.[3]
Experimental Protocols: From Frog Skin to Purified Alkaloid
While the original 1992 publication by Spande, Garraffo, Daly, et al. confirmed the structure of epibatidine, a detailed, step-by-step experimental protocol for its isolation and purification from Epipedobates tricolor skin is not extensively detailed in the readily available scientific literature. However, based on general descriptions of alkaloid isolation from frog skin and mentions in related publications, a likely workflow can be inferred.
General Workflow for Alkaloid Extraction from Frog Skin:
The process would have involved an initial extraction of the collected frog skins with a solvent such as methanol (B129727) to create a crude extract containing a mixture of alkaloids and other compounds.[8] This would be followed by a series of chromatographic purification steps to isolate the individual components. Techniques such as silica (B1680970) gel chromatography were employed to separate the complex mixture of over 80 alkaloids present in the skin extracts.[9] The fractions were likely monitored for analgesic activity in mice to guide the purification process.[4] The final purification of the small amount of epibatidine would have required high-performance liquid chromatography (HPLC).[9]
It is important to note that this is a generalized protocol, and the specific details of the solvents, gradients, and columns used in the original isolation of epibatidine are not fully documented in the available literature.
Data Presentation: Spectroscopic and Biological Characterization
The structural elucidation of epibatidine relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Due to the extremely small sample size, obtaining a complete set of spectroscopic data was a significant achievement.
Table 1: Key Physicochemical and Spectroscopic Data for Epibatidine
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClN₂ | [7] |
| Molecular Weight | 208.69 g/mol | [7] |
| Mass Spectrometry (EI-MS) | Molecular ions at m/z 208 and 210 | [3] |
| Further fragmentation data not detailed in available literature. | ||
| ¹H NMR (500 MHz, CDCl₃, N-acetyl derivative) | A complex spectrum with distinct signals for the aromatic and bicyclic protons. Specific chemical shifts and coupling constants for the natural product are not fully tabulated in available literature. | [4] |
| ¹³C NMR | Complete data for the natural product is not readily available in the literature. |
Table 2: Biological Activity of Epibatidine
| Parameter | Value | Receptor Subtype | Reference |
| Analgesic Potency | ~200-400 times that of morphine | - | [6][7] |
| Binding Affinity (Ki) | 40 pM | α4β2 nAChR | [2] |
| 20 nM | α7 nAChR | [2] | |
| Agonist Activity (EC₅₀) | 72 nM (for (+)-epibatidine) | Ganglionic-type nAChRs (PC-12 cells) | |
| 111 nM (for (-)-epibatidine) | Ganglionic-type nAChRs (PC-12 cells) |
Signaling Pathways and Mechanism of Action
Epibatidine exerts its potent physiological effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[2]
Primary Target: Nicotinic Acetylcholine Receptors
Epibatidine is a potent agonist at various nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is abundant in the brain.[2][8] The binding of epibatidine to these receptors triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the neuron. This initial excitatory event is the basis for its downstream effects.
Downstream Signaling Cascades
The initial influx of calcium ions upon nAChR activation by epibatidine can trigger several downstream intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are known to be involved in a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity.
Conclusion
The isolation and characterization of epibatidine from Epipedobates tricolor represents a landmark achievement in natural product chemistry. Despite the immense challenges posed by its scarcity, the discovery of this potent analgesic opened new avenues for pain research and drug development, highlighting the therapeutic potential of compounds targeting nicotinic acetylcholine receptors. While its own clinical use is precluded by a narrow therapeutic window, epibatidine remains a vital tool for researchers and a compelling lead structure in the ongoing quest for novel, non-opioid analgesics. The story of epibatidine underscores the critical importance of biodiversity conservation and the continued exploration of the natural world for novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Photoaffinity Labeling the Agonist Binding Domain of α4β4 and α4β2 Neuronal Nicotinic Acetylcholine Receptors with [125I]Epibatidine and 5[125I]A-85380 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Epibatidine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chm.bris.ac.uk [chm.bris.ac.uk]
(±)-Epibatidine Dihydrochloride: A Technical Guide to its Non-Opioid Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(±)-Epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, has garnered significant interest for its powerful analgesic properties, which are several hundred times greater than those of morphine.[1] Crucially, its mechanism of action is non-opioid, primarily mediated through high-affinity agonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.[2][3] This unique characteristic presents a promising avenue for the development of novel analgesics devoid of opioid-related side effects such as addiction and respiratory depression. However, the clinical development of epibatidine (B1211577) itself has been severely hampered by a narrow therapeutic window, with toxic effects occurring at doses very close to the therapeutic range.[4][5] This technical guide provides a comprehensive overview of the non-opioid analgesic properties of (±)-epibatidine dihydrochloride (B599025), detailing its mechanism of action, quantitative pharmacological data, experimental protocols, and the signaling pathways involved.
Mechanism of Action: A Potent Nicotinic Agonist
The analgesic effects of (±)-epibatidine are not mediated by opioid receptors.[6][7] This has been demonstrated by the inability of the opioid antagonist naloxone (B1662785) to block its antinociceptive effects.[7] Instead, epibatidine's analgesic activity is attributed to its potent agonism of nAChRs.[3][6] The analgesic and behavioral effects of epibatidine can be fully blocked by nAChR antagonists such as mecamylamine (B1216088) and dihydro-β-erythroidine.[6][8]
Epibatidine exhibits high affinity for various nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is widely expressed in the central nervous system and implicated in pain processing.[2][9][10] While it also binds to other subtypes, including the α7 and ganglionic α3β4 nAChRs, its interaction with these is thought to contribute to its toxic side effects, such as seizures, muscle paralysis, and hypertension.[2][11]
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the binding affinity, potency, and in vivo effects of (±)-epibatidine and its enantiomers.
Table 1: Nicotinic Acetylcholine Receptor Binding Affinities of Epibatidine Enantiomers
| Enantiomer | Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference(s) |
| (+)-Epibatidine | Neuronal nAChRs | [3H]nicotine | Rat brain membranes | 0.045 | [6] |
| (-)-Epibatidine | Neuronal nAChRs | [3H]nicotine | Rat brain membranes | 0.058 | [6] |
| (±)-Epibatidine | α4β2 | [3H]cytisine | Rat brain membranes | 0.043 | [3][9] |
| (±)-Epibatidine | α7 | [125I]α-bungarotoxin | Rat brain membranes | 230 | [9] |
| (±)-Epibatidine | Torpedo nAChR | [125I]α-bungarotoxin | Torpedo electroplax | 2.7 | [9] |
Table 2: In Vivo Analgesic Potency of Epibatidine Enantiomers
| Enantiomer | Animal Model | Assay | Route of Administration | ED50 (µg/kg) | Reference(s) |
| (+)-Epibatidine | Mouse | Hot-plate | Intraperitoneal | ~1.5 | [6] |
| (-)-Epibatidine | Mouse | Hot-plate | Intraperitoneal | ~3.0 | [6] |
| (±)-Epibatidine | Mouse | Not Specified | Subcutaneous | 5-20 (doubled response latency) | [8] |
Table 3: Functional Agonist Activity of Epibatidine Enantiomers
| Enantiomer | Cell Line | Assay | EC50 (nM) | Reference(s) |
| (+)-Epibatidine | PC-12 cells | Sodium influx | 72 | [6] |
| (-)-Epibatidine | PC-12 cells | Sodium influx | 111 | [6] |
| (±)-Epibatidine | IMR 32 cells | 86Rb+ flux | 7 | [9] |
Table 4: Toxicity Data for Epibatidine
| Parameter | Value | Species | Reference(s) |
| LD50 | 1.46 - 13.98 µg/kg | Not Specified | [4] |
| Toxic Dose | > 5 µg/kg | Mouse | [4] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of (±)-epibatidine's analgesic properties.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity of (±)-epibatidine for nAChR subtypes.
-
Materials:
-
Rat brain membranes (or specific brain regions)
-
Radioligands such as [3H]nicotine, [3H]cytisine, or [125I]α-bungarotoxin
-
(±)-Epibatidine dihydrochloride of varying concentrations
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
-
-
Protocol:
-
Incubate rat brain membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled (±)-epibatidine.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of (±)-epibatidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Analgesia Assays
These assays are used to assess the pain-relieving effects of a compound in animal models.
-
Objective: To determine the analgesic potency (ED50) of (±)-epibatidine.
-
Commonly Used Assays:
-
Hot-Plate Test: Measures the latency of the animal to react to a heated surface (e.g., licking a paw or jumping). An increase in latency indicates an analgesic effect.[6]
-
Tail-Flick Test: Measures the time it takes for an animal to flick its tail away from a radiant heat source.
-
Formalin Test: Involves injecting a dilute formalin solution into the paw, which induces a biphasic pain response (an initial acute phase followed by a persistent inflammatory phase). The time spent licking or biting the injected paw is measured.[12]
-
Chronic Constriction Injury (CCI) Model: A model of neuropathic pain where the sciatic nerve is loosely ligated, leading to mechanical allodynia (pain in response to a non-painful stimulus).[12][13]
-
-
General Protocol (Hot-Plate Test Example):
-
Acclimatize mice to the testing environment.
-
Determine the baseline response latency of each mouse on the hot plate, which is maintained at a constant temperature (e.g., 55°C).
-
Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points after administration, place the mouse back on the hot plate and record the response latency.
-
A cut-off time is typically used to prevent tissue damage.
-
The dose that produces a 50% maximal possible effect (ED50) is calculated from the dose-response curve.
-
Functional Assays (Ion Flux)
These assays measure the functional consequence of receptor activation, such as the influx of ions through the receptor channel.
-
Objective: To determine the agonist efficacy (EC50) of (±)-epibatidine.
-
Materials:
-
Protocol:
-
Culture the cells to an appropriate density.
-
Pre-load the cells with the radioactive ion (e.g., 86Rb+).
-
Wash the cells to remove excess extracellular radioactivity.
-
Expose the cells to varying concentrations of (±)-epibatidine for a short period.
-
Terminate the assay and measure the amount of radioactive ion that has entered the cells.
-
The concentration of (±)-epibatidine that produces 50% of the maximal response (EC50) is determined from the concentration-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for epibatidine-induced analgesia and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for epibatidine-induced analgesia.
Caption: Experimental workflow for evaluating (±)-epibatidine.
Challenges and Future Directions
The primary obstacle to the clinical use of (±)-epibatidine is its narrow therapeutic index.[4][5] The activation of nAChR subtypes associated with toxicity at doses close to those required for analgesia makes it an unsafe therapeutic agent.[4] This has spurred the development of numerous epibatidine derivatives and analogues with the goal of improving selectivity for the α4β2 nAChR subtype, thereby separating the analgesic effects from the toxic ones.[5][14] Compounds such as ABT-594 have shown promise in preclinical studies, exhibiting potent analgesic effects with a wider therapeutic window than epibatidine.[15][16]
Future research will likely continue to focus on the development of subtype-selective nAChR agonists. A deeper understanding of the specific roles of different nAChR subtypes in pain modulation and toxicity will be crucial for designing safer and more effective non-opioid analgesics based on the epibatidine scaffold.
Conclusion
This compound remains a landmark compound in the field of pain research. Its potent, non-opioid analgesic properties, mediated by the activation of neuronal nicotinic acetylcholine receptors, have opened up new avenues for the development of novel pain therapeutics. While its toxicity precludes its direct clinical use, it serves as an invaluable pharmacological tool and a lead compound for the design of a new generation of safer and more selective nAChR agonists. The extensive research on epibatidine and its analogues underscores the potential of targeting the nicotinic cholinergic system for the management of pain.
References
- 1. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomolecules | Free Full-Text | Epibatidine: A Promising Natural Alkaloid in Health [mdpi.com]
- 3. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epibatidine - Wikipedia [en.wikipedia.org]
- 5. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 6. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Epibatidine: A Promising Natural Alkaloid in Health [mdpi.com]
- 12. Antinociceptive effects of novel epibatidine analogs through activation of α4β2 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openaccessgovernment.org [openaccessgovernment.org]
- 15. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. webspace.pugetsound.edu [webspace.pugetsound.edu]
(±)-Epibatidine Dihydrochloride Pharmacophore Modeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-Epibatidine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, has garnered significant attention in medicinal chemistry due to its powerful analgesic properties, being 200-400 times more potent than morphine.[1] However, its high toxicity and lack of subtype selectivity have precluded its clinical use.[1] This has driven extensive research into developing analogs with improved therapeutic indices. A crucial aspect of this endeavor is the development of pharmacophore models to understand the key structural features required for potent and selective nAChR activity. This technical guide provides an in-depth overview of (±)-epibatidine dihydrochloride (B599025) pharmacophore modeling, including detailed experimental protocols for binding assays, a summary of quantitative structure-activity relationship (SAR) data, and a description of the relevant signaling pathways.
Introduction to Epibatidine (B1211577) and Nicotinic Acetylcholine Receptors
Epibatidine is a chiral molecule, and both of its enantiomers exhibit high affinity for nAChRs.[2] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[3] The nAChR family is diverse, with numerous subtypes assembled from different combinations of α and β subunits. The α4β2 and α7 subtypes are particularly abundant in the brain and are key targets for drug development due to their involvement in cognitive function, pain perception, and nicotine (B1678760) addiction.[2][4] Epibatidine and its analogs serve as valuable chemical probes to elucidate the pharmacophores of these receptor subtypes.[1]
Pharmacophore Modeling of Epibatidine Analogs
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For nAChR agonists like epibatidine, these features typically include a cationic center (usually a protonated amine) and a hydrogen bond acceptor.[5][6] The distance between these two features is a critical determinant of binding affinity.[5]
Ligand-Based Pharmacophore Modeling
This approach is utilized when the three-dimensional structure of the target receptor is unknown. It involves aligning a set of active molecules and extracting their common chemical features.
Workflow for Ligand-Based Pharmacophore Modeling:
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Structure-Based Pharmacophore Modeling
When the 3D structure of the target receptor (or a homologous protein like the acetylcholine-binding protein, AChBP) is available, a structure-based approach can be employed. This method involves identifying the key interaction points between the ligand and the receptor's binding site.
Workflow for Structure-Based Pharmacophore Modeling:
Caption: Structure-Based Pharmacophore Modeling Workflow.
Quantitative Structure-Activity Relationship (SAR) Data
The binding affinity of epibatidine and its analogs is typically quantified by their inhibitory constant (Ki) in radioligand binding assays. The following table summarizes the Ki values for a selection of epibatidine analogs at the α4β2 and α7 nAChR subtypes.
| Compound | R Group | nAChR Subtype | Ki (nM) |
| (±)-Epibatidine | 2'-Cl-5'-pyridyl | α4β2 | 0.04 |
| α7 | 13 | ||
| ABT-418 | 3-methyl-5-isoxazolyl | α4β2 | 1.7 |
| α7 | >1000 | ||
| ABT-594 | 5-(2-azetidinylmethoxy)-2-chloropyridine | α4β2 | 0.047 |
| α7 | 10 | ||
| Phantasmidine | 2'-Cl-5'-pyrimidinyl | α4β2 | 0.27 |
| α7 | 25 | ||
| 2'-fluoro-deschloro-epibatidine | 2'-F-5'-pyridyl | α4β2 | 0.037 |
| 3'-(3"-dimethylaminophenyl)-epibatidine | 3'-(3"-Me2N-phenyl) | α4β2 | 0.009 |
| 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine | 2'-F-3'-(4-NO2-phenyl) | α4β2 | 0.009 |
| (±)-10 (3-pyridinyl derivative) | 3-pyridinyl | α4β2 | 0.20 |
| (±)-11 (3-pyridinyl derivative) | 3-pyridinyl | α4β2 | 0.40 |
| (±)-12 (3-pyridinyl derivative) | 3-pyridinyl | α4β2 | 0.50 |
| (±)-17 (epiboxidine-related) | - | α4β2 | 13.30 |
| α7 | 1.60 |
Note: Data compiled from multiple sources.[2][7][8][9][10][11][12] Ki values can vary depending on the experimental conditions.
Experimental Protocols
Preparation of Rat Brain Membranes for Binding Assays
-
Tissue Homogenization: Whole rat brains are rapidly removed and placed in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4). The tissue is homogenized using a Polytron or similar tissue homogenizer.
-
Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: The membrane pellet is resuspended in fresh, ice-cold homogenization buffer and the centrifugation step is repeated to wash the membranes.
-
Final Preparation and Storage: The final pellet is resuspended in a smaller volume of buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). Aliquots of the membrane preparation are stored at -80°C until use.
[3H]-(±)-Epibatidine Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand ([3H]-(±)-epibatidine) for binding to nAChRs.
Materials:
-
Radioligand: [3H]-(±)-Epibatidine
-
Receptor Source: Rat brain membranes (prepared as described in 4.1)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled nAChR ligand (e.g., 100 µM nicotine or unlabeled epibatidine).
-
Test Compounds: Serial dilutions of the epibatidine analogs.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine.
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: The assay is performed in a 96-well plate in a total volume of 250 µL per well.
-
Total Binding: To these wells, add assay buffer, a fixed concentration of [3H]-(±)-epibatidine (typically near its Kd value), and the rat brain membrane preparation.
-
Non-specific Binding: To these wells, add the non-specific binding control, [3H]-(±)-epibatidine, and the membrane preparation.
-
Competition Binding: To these wells, add serial dilutions of the test compound, [3H]-(±)-epibatidine, and the membrane preparation.
-
Incubation: Incubate the plate at room temperature (or 4°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Competitive Radioligand Binding Assay:
Caption: Competitive Radioligand Binding Assay Workflow.
nAChR Signaling Pathways
Activation of nAChRs by agonists like epibatidine leads to the opening of the ion channel and an influx of cations (Na+ and Ca2+). The resulting depolarization of the cell membrane triggers various downstream signaling cascades. One of the key pathways involved in nAChR-mediated cellular effects is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][13][14][15][16]
nAChR-Mediated PI3K/Akt Signaling Pathway:
Caption: nAChR-Mediated PI3K/Akt Signaling Pathway.
Conclusion
Pharmacophore modeling of (±)-epibatidine dihydrochloride and its analogs is a powerful tool for understanding the structural requirements for nAChR binding and for the rational design of novel therapeutic agents with improved selectivity and reduced toxicity. The combination of computational modeling with robust in vitro binding assays provides a comprehensive framework for advancing drug discovery efforts targeting nicotinic acetylcholine receptors.
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and binding affinity at α4β2 and α7 nicotinic acetylcholine receptors of new analogs of epibatidine and epiboxidine containing the 7-azabicyclo[2.2.1]hept-2-ene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacophore Mapping Combined with dbCICA Reveal New Structural Features for the Development of Novel Ligands Targeting α4β2 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Epibatidine analogues as selective ligands for the alpha(x)beta2-containing subtypes of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The role of α7-nAChR-mediated PI3K/AKT pathway in lung cancer induced by nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for (±)-Epibatidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Epibatidine is a potent synthetic alkaloid and a high-affinity agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating significant analgesic properties, in some cases reported to be 200-400 times more potent than morphine.[1] Its mechanism of action is distinct from opioids as its effects are not blocked by opioid antagonists like naloxone, but rather by nAChR antagonists such as mecamylamine.[2][3] This unique pharmacological profile makes (±)-epibatidine a valuable research tool for investigating the physiological and pathological roles of nAChRs. However, its therapeutic potential is severely limited by a narrow therapeutic window and significant toxicity, including hypertension, respiratory paralysis, and seizures, at doses close to those required for antinociception.[1][3]
These application notes provide detailed experimental protocols for utilizing (±)-epibatidine dihydrochloride (B599025) in key in vitro and in vivo assays to characterize its binding affinity, functional activity, and analgesic effects.
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Potency of (±)-Epibatidine
| Receptor/Assay | Preparation | Radioligand | Ki (nM) | EC50 (nM) | Reference |
| α4β2 nAChR | Rat Brain Membranes | --INVALID-LINK---Cytisine | 0.043 | - | [4] |
| α-Bungarotoxin-sensitive nAChR | Rat Brain Membranes | [125I]α-Bungarotoxin | 230 | - | [4] |
| Neuromuscular Junction-like nAChR | Torpedo Electroplax | [125I]α-Bungarotoxin | 2.7 | - | [4] |
| Neuronal nAChR | Rat Brain Membranes | [3H]Nicotine | 0.045 ((+)-enantiomer) | - | [2] |
| Neuronal nAChR | Rat Brain Membranes | [3H]Nicotine | 0.058 ((-)-enantiomer) | - | [2] |
| Ganglionic-type nAChR (Sodium Influx) | PC-12 Cells | - | - | 72 ((+)-enantiomer) | [2] |
| Ganglionic-type nAChR (Sodium Influx) | PC-12 Cells | - | - | 111 ((-)-enantiomer) | [2] |
| 86Rb+ Flux | IMR 32 Cells | - | - | 7 | [4] |
| [3H]Dopamine Release | Rat Striatal Slices | - | - | 0.4 | [4] |
| α3β4 nAChR | Bovine Adrenal Medulla | [3H]Epibatidine | 0.5 (Kd) | - | [5] |
Table 2: In Vivo Analgesic Efficacy of (±)-Epibatidine
| Animal Model | Assay | Route of Administration | Effective Dose (µg/kg) | Antagonist Blockade | Reference |
| Mouse | Hot-Plate Test | Intraperitoneal (i.p.) | 1.5 ((+)-enantiomer, ED50) | Mecamylamine | [2] |
| Mouse | Hot-Plate Test | Intraperitoneal (i.p.) | < 5 | Mecamylamine | [3] |
| Rat | Unilaterally 6-OHDA Lesioned | Subcutaneous (s.c.) | 1-3 | Mecamylamine | [6] |
Experimental Protocols
Radioligand Binding Assay for nAChRs
This protocol describes a method to determine the binding affinity of (±)-epibatidine dihydrochloride to nAChRs in rat brain membranes using [3H]-epibatidine.
Materials:
-
Rat forebrain tissue
-
[3H]-epibatidine (specific activity ~50-80 Ci/mmol)
-
Nicotine (B1678760) (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 at room temperature[7][8]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4[8]
-
Polyethylenimine (PEI) 0.5% solution
-
Whatman GF/C filters
-
Scintillation vials and cocktail
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 36,000 x g for 15 minutes at 4°C.[7]
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through the pre-treated GF/C filters using a vacuum filtration apparatus.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for (±)-epibatidine by competitive binding analysis using appropriate software (e.g., Prism) and the Cheng-Prusoff equation.
Functional Assay: 86Rb+ Efflux
This protocol measures the functional activity of (±)-epibatidine as an agonist by assessing nAChR-mediated ion flux using 86Rb+ as a tracer for K+.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., CHO cells stably expressing rat KCNQ2/3)[9]
-
86RbCl
-
Loading Buffer (e.g., standard cell culture medium)
-
Wash Buffer (e.g., potassium-free buffer)
-
Stimulation Buffer containing various concentrations of this compound
-
Lysis Buffer (e.g., 0.1% Triton X-100)
-
96-well plates
-
Apparatus for measuring radioactivity (e.g., scintillation counter or dedicated ion channel reader)
Procedure:
-
Cell Plating and Loading:
-
Plate cells in a 96-well plate and grow to confluence.
-
Incubate cells with Loading Buffer containing 86RbCl (1-2 µCi/mL) for 4 hours to allow for cellular uptake.[10]
-
-
Efflux Assay:
-
Aspirate the loading buffer and wash the cells four times with Wash Buffer to remove extracellular 86Rb+.[10]
-
Add Stimulation Buffer containing different concentrations of this compound to the wells and incubate for a defined period (e.g., 10 minutes).[10]
-
Collect the supernatant (containing effluxed 86Rb+).
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding Lysis Buffer to each well.[10]
-
Measure the radioactivity in both the supernatant and the cell lysate separately.
-
Data Analysis:
-
Calculate the percentage of 86Rb+ efflux for each concentration of (±)-epibatidine.
-
Plot the percentage efflux against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Analgesia Assay: Hot-Plate Test
This protocol assesses the analgesic properties of this compound in mice.
Materials:
-
Male mice (e.g., Swiss Webster, 18-22 g)[11]
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.1°C)[3][11]
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
Stopwatch
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.[11]
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[11]
-
Animals with a baseline latency greater than 15 seconds should be excluded.[11]
-
-
Drug Administration:
-
Post-Treatment Measurement:
-
At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.[11]
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) or analgesia using the formula: %Analgesia = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.[11]
-
Compare the response latencies between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Signaling Pathways
Caption: (±)-Epibatidine signaling pathway via nAChRs.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for nAChR radioligand binding assay.
Logical Relationship: Epibatidine's Dual Effect
Caption: The dual therapeutic and toxic effects of (±)-epibatidine.
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 5. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 9. Validation of an atomic absorption rubidium ion efflux assay for KCNQ/M-channels using the ion Channel Reader 8000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acseusa.org [acseusa.org]
- 11. In-Vivo Models for Management of Pain [scirp.org]
Application Notes and Protocols: Using [3H]Epibatidine for In Vivo Imaging of Nicotinic Receptors
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems. Their dysfunction is implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction. Consequently, the in vivo visualization and quantification of nAChRs are critical for understanding disease pathophysiology and for the development of novel therapeutics.
Epibatidine (B1211577) is a potent alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor.[1] It acts as a powerful agonist at neuronal nAChRs with an affinity that is 100 to 1000 times higher than that of acetylcholine or nicotine.[2] Tritiated epibatidine, [3H]epibatidine, is an invaluable radioligand for studying these receptors. Its key advantages include very high affinity, low nonspecific binding, and the ability to cross the blood-brain barrier, making it an exceptional tool for in vivo labeling and imaging studies.[3][4][5] This document provides detailed application notes and protocols for utilizing [3H]epibatidine in the in vivo characterization of nAChRs.
Key Properties of [3H]Epibatidine
-
High Affinity: [3H]epibatidine binds with picomolar to nanomolar affinity to various nAChR subtypes, allowing for robust signal detection.[6]
-
Broad Subtype Profile: It can label multiple neuronal nAChR subtypes, including the high-affinity α4β2* and α3β4* receptors.[2][7]
-
In Vivo Suitability: Following intravenous administration, [3H]epibatidine readily enters the brain and accumulates in regions known to have high densities of nAChRs, such as the thalamus, superior colliculus, and interpeduncular nucleus.[3][4][8]
-
Low Nonspecific Binding: The favorable signal-to-noise ratio of [3H]epibatidine simplifies data interpretation and enhances the reliability of receptor quantification.[3][5]
Data Presentation
Quantitative binding data for epibatidine across various nAChR subtypes are summarized below. These values are essential for experimental design and data interpretation.
Table 1: Binding Affinities (Kd / Ki) of Epibatidine for nAChR Subtypes
| Receptor Subtype | Preparation | Ligand | Affinity Constant (Kd or Ki) | Reference |
| Neuronal nAChRs | Rat Forebrain Homogenates | (+/-)(-)[3H]epibatidine | Site 1: 15 pM; Site 2: 360 pM | [6] |
| Human α3β2 nAChR | Immunoisolated | Racemic [3H]epibatidine | KD: 0.14 nM | [2] |
| Human α3 nAChRs | SH-SY5Y Cell Line | Epibatidine Isomers | KI: 0.6 pM | [2] |
| α3β4* nAChRs | Bovine Adrenal Medulla | [3H]epibatidine | Kd: 0.5 nM | [7] |
| Human α7 nAChRs | Transfected SH-EP1 Cells | [3H]epibatidine | KD: ~0.6 nM | [9] |
| Muscle-type nAChRs | Torpedo Electric Organ | Epibatidine Isomers | KI: ~5 µM | [2] |
Signaling and Experimental Diagrams
Experimental Protocols
Protocol 1: In Vivo Labeling and Biodistribution of nAChRs
This protocol describes the intravenous administration of [3H]epibatidine to rodents to determine its time-course and regional brain distribution.[4]
1. Materials:
-
[3H]epibatidine (specific activity ~50-80 Ci/mmol)
-
Saline solution (0.9% NaCl, sterile)
-
Experimental animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Injection supplies (syringes, needles)
-
Dissection tools
-
Liquid scintillation counter and vials
-
Tissue solubilizer and scintillation cocktail
2. Procedure:
-
Radioligand Preparation: Dilute [3H]epibatidine in sterile saline to the desired final concentration. A typical dose for mice is in the range of 5-15 µCi per animal.
-
Animal Preparation: Anesthetize the animal. For intravenous injection, place the animal on a warming pad to dilate the lateral tail vein.
-
Administration: Inject the prepared [3H]epibatidine solution intravenously (i.v.) via the tail vein. Note the exact time of injection.
-
Distribution Phase: Allow the radioligand to distribute for a predetermined period. Time points such as 5, 15, 30, 60, and 120 minutes are common to establish a time-course of brain uptake and clearance.
-
Tissue Collection: At the designated time point, euthanize the animal via an approved method (e.g., cervical dislocation followed by decapitation).
-
Dissection: Rapidly dissect the brain and other tissues of interest on a cold surface. Isolate specific brain regions (e.g., thalamus, cortex, cerebellum, striatum). The cerebellum is often used as a reference region due to its lower density of high-affinity nAChRs.
-
Quantification:
-
Weigh each tissue sample.
-
Place the sample in a scintillation vial and add tissue solubilizer. Incubate until the tissue is fully dissolved.
-
Add scintillation cocktail and neutralize the sample if necessary.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of radioactivity in each tissue, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Plot the %ID/g for each brain region against time to visualize the uptake and washout kinetics.
-
Protocol 2: In Vivo Competition Assay for Receptor Specificity
This protocol is used to confirm that the in vivo binding of [3H]epibatidine is specific to nAChRs.
1. Materials:
-
Same as Protocol 1.
-
A competing (unlabeled) nAChR ligand (e.g., nicotine, cytisine, or unlabeled epibatidine).
2. Procedure:
-
Experimental Groups: Prepare at least two groups of animals:
-
Control Group: Receives only [3H]epibatidine.
-
Blocking Group: Receives a pre-treatment with a high dose of the competing ligand 15-30 minutes before the injection of [3H]epibatidine.
-
-
Ligand Administration:
-
Administer the competing ligand to the Blocking Group (e.g., nicotine at 1-2 mg/kg, subcutaneously).
-
After the pre-treatment interval, administer [3H]epibatidine intravenously to all animals as described in Protocol 1.
-
-
Tissue Collection and Quantification:
-
Select a single, optimal time point for tissue collection based on the results from Protocol 1 (typically the time of peak brain uptake).
-
Collect and process tissues for liquid scintillation counting as described above.
-
-
Data Analysis:
-
Calculate the mean %ID/g for each region in both the Control and Blocking groups.
-
Specific binding is defined as the difference between the total binding (Control Group) and the nonspecific binding (Blocking Group).
-
A significant reduction in [3H]epibatidine accumulation in the Blocking Group compared to the Control Group indicates specific binding to nAChRs.
-
Protocol 3: Ex Vivo Autoradiography
This protocol provides a high-resolution visualization of the regional distribution of [3H]epibatidine binding sites within the brain.
1. Materials:
-
Animals dosed with [3H]epibatidine as in Protocol 1.
-
Cryostat for sectioning frozen tissue.
-
Microscope slides.
-
Tritium-sensitive phosphor imaging screens or autoradiographic film.
-
Autoradiography cassettes.
-
Image analysis software.
2. Procedure:
-
Tissue Preparation: At the desired time point after [3H]epibatidine injection, euthanize the animal and rapidly extract the brain. Immediately freeze the brain in isopentane (B150273) cooled with dry ice or liquid nitrogen.
-
Sectioning: Mount the frozen brain onto a cryostat chuck. Cut thin coronal or sagittal sections (e.g., 20 µm).
-
Mounting: Thaw-mount the sections onto clean, pre-labeled microscope slides.
-
Drying: Dry the slides rapidly on a slide warmer or under a stream of cool air.
-
Exposure:
-
Arrange the dried slides in an autoradiography cassette.
-
In a darkroom, appose the slides to a tritium-sensitive phosphor screen or film.
-
Include calibrated tritium (B154650) standards to allow for subsequent quantification.
-
Store the cassette at -80°C for the exposure period (typically several weeks to months, depending on the injected dose and specific activity).
-
-
Image Acquisition:
-
After exposure, scan the phosphor screen using a phosphor imager or develop the film using appropriate autoradiographic developers.
-
-
Data Analysis:
-
Analyze the resulting digital image. The intensity of the signal in different brain regions corresponds to the density of [3H]epibatidine binding sites.
-
Quantify the signal intensity in various regions of interest (ROIs) using the tritium standards to convert optical density to fmol/mg tissue equivalent. The distribution should align with known nAChR maps, showing high levels in areas like the thalamic nuclei and superior colliculus.[3]
-
References
- 1. mmsl.cz [mmsl.cz]
- 2. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo labeling of nicotinic acetylcholine receptors in brain with [3H]epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of (+/-)(-)[3H]epibatidine binding to nicotinic cholinergic receptors in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (±)-Epibatidine Dihydrochloride in Neurotransmitter Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Epibatidine is a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[1][2] Its high affinity for various nAChR subtypes makes it a valuable research tool for investigating nicotinic receptor function and its role in modulating neurotransmitter release.[1][3] These application notes provide detailed protocols and data for the use of (±)-Epibatidine dihydrochloride (B599025) in neurotransmitter release assays, focusing on dopamine (B1211576), norepinephrine (B1679862), and acetylcholine.
Mechanism of Action
(±)-Epibatidine acts as a potent agonist at neuronal nAChRs, which are ligand-gated ion channels.[1] Upon binding, it stabilizes the open conformation of the receptor, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs), further increasing intracellular Ca²⁺ levels. The elevated intracellular Ca²⁺ concentration is a critical trigger for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, resulting in the release of neurotransmitters into the synaptic cleft.[4] The effect of (±)-epibatidine on neurotransmitter release is tetrodotoxin-sensitive, indicating the involvement of voltage-gated sodium channels in the signal amplification process.[5]
Data Presentation
Table 1: In Vitro Efficacy and Potency of (±)-Epibatidine in Neurotransmitter Release
| Brain Region/Cell Line | Neurotransmitter | EC50 Value | Efficacy Compared to (-)-Nicotine | Reference |
| Rat Striatal Slices | [³H]-Dopamine | ~150-fold more potent | 40-50% more efficacious | [6] |
| IMR 32 Cells | ⁸⁶Rb⁺ Flux (functional assay) | 7 nM | ~3000-fold more potent | [6] |
| PC-12 Cells | Sodium Influx | 72 nM ((+)-isomer), 111 nM ((-)-isomer) | N/A | [7] |
Table 2: Binding Affinity of (±)-Epibatidine for nAChR Subtypes
| Receptor Subtype | Preparation | Kᵢ Value | Reference |
| α4β2 | Rat Brain Membranes | 43 pM | [6] |
| α-Bungarotoxin-sensitive (α7) | Rat Brain | 230 nM | [6] |
| Muscle-type (Torpedo) | Torpedo Electroplax | 2.7 nM | [6] |
| Nicotinic sites ([³H]nicotine binding) | Rat Brain Membranes | 45 pM ((+)-isomer), 58 pM ((-)-isomer) | [7] |
Experimental Protocols
Protocol 1: In Vitro Neurotransmitter Release from Brain Slices
This protocol is adapted from studies investigating dopamine and norepinephrine release from rat brain slices.[4][5]
1. Materials and Reagents:
-
Adult Sprague-Dawley rats
-
Krebs-Ringer buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 1.3, MgSO₄ 1.2, NaHCO₃ 25, KH₂PO₄ 1.2, and glucose 11)
-
[³H]-Dopamine or [³H]-Norepinephrine
-
(±)-Epibatidine dihydrochloride stock solution
-
Scintillation cocktail and vials
-
Tissue chopper
2. Brain Slice Preparation:
-
Euthanize the rat according to approved animal care protocols.
-
Rapidly dissect the brain and isolate the region of interest (e.g., striatum for dopamine, hippocampus or thalamus for norepinephrine).
-
Prepare 300-400 µm thick slices using a tissue chopper.
-
Pre-incubate slices in oxygenated (95% O₂/5% CO₂) Krebs-Ringer buffer at 37°C for 30 minutes.
3. Radiolabeling:
-
Incubate the slices with [³H]-dopamine or [³H]-norepinephrine (final concentration ~0.1 µM) for 30 minutes.
-
Wash the slices with fresh Krebs-Ringer buffer multiple times to remove excess radiolabel.
4. Neurotransmitter Release Assay:
-
Transfer individual slices to a superfusion chamber.
-
Perfuse with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 1 ml/min).
-
Collect baseline fractions of the perfusate (e.g., every 5 minutes).
-
Introduce this compound (3-300 nM) into the perfusion buffer for a defined period (e.g., 10 minutes).[5]
-
Continue collecting fractions during and after drug exposure.
-
At the end of the experiment, solubilize the tissue slices to determine the remaining radioactivity.
5. Quantification:
-
Add scintillation cocktail to the collected fractions and tissue digests.
-
Measure the radioactivity using a liquid scintillation counter.
-
Express neurotransmitter release as a percentage of the total radioactivity in the tissue at the time of stimulation.
Protocol 2: In Vivo Microdialysis for Dopamine Release
This protocol is based on in vivo microdialysis studies in freely-moving rats.[8][9]
1. Materials and Reagents:
-
Adult Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for subcutaneous injection
-
HPLC system with electrochemical detection
2. Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or dorsal striatum).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
3. Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
4. Drug Administration and Sample Collection:
-
Continue collecting dialysate samples for several hours post-injection.
5. Analysis:
-
Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline dopamine levels.
Experimental Workflow and Logical Relationships
References
- 1. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of dopamine release by the nicotinic agonist epibatidine in the frontal cortex and the nucleus accumbens of naive and chronic nicotine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of epibatidine and nicotine on the output of dopamine in the dorsal and ventral striatum of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (±)-Epibatidine Dihydrochloride in Neuroscience Research
Introduction
(±)-Epibatidine dihydrochloride (B599025) is a potent cholinergic agonist that acts on nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, this alkaloid has garnered significant interest in neuroscience due to its powerful analgesic properties, reported to be up to 200 times more potent than morphine.[4][5][6] Its mechanism of action, distinct from opioids, involves the activation of nAChRs, making it a valuable tool for studying the role of the cholinergic system in various physiological and pathological processes.[2][4] However, its high toxicity and narrow therapeutic window limit its clinical use, positioning it primarily as a research compound.[1][6][7]
Mechanism of Action
(±)-Epibatidine is a non-selective agonist for a wide range of nAChR subtypes, with particularly high affinity for α4β2 and α3β4 subtypes.[1][8] nAChRs are ligand-gated ion channels, and upon binding of an agonist like epibatidine (B1211577), the channel opens, allowing the influx of cations (primarily Na+ and Ca2+). This influx leads to depolarization of the neuronal membrane and the initiation of downstream signaling cascades. The activation of presynaptic nAChRs by epibatidine can also enhance the release of other neurotransmitters, including dopamine (B1211576) and norepinephrine.[9]
Key Applications in Neuroscience Research
-
Pain Research: Epibatidine's potent antinociceptive effects have made it a cornerstone in the study of nicotinic system involvement in pain modulation.[4][10] It has been shown to be effective in models of acute thermal, persistent inflammatory, and neuropathic pain.[11] Research using epibatidine has helped to identify specific nAChR subtypes, such as α4β2, as key targets for novel non-opioid analgesics.[5][7]
-
Addiction Studies: Given that nicotine (B1678760), the primary addictive substance in tobacco, acts on nAChRs, epibatidine is a valuable tool for investigating the mechanisms of nicotine dependence.[5][6][12] It can be used in drug discrimination assays to understand the subjective effects of nicotinic agonists and to screen for potential smoking cessation therapies.[5][6]
-
Neurodegenerative Disorders: The cholinergic system is known to be affected in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] Epibatidine has been used to study the loss of nAChRs in Alzheimer's brains, with studies indicating a selective loss of the α4β2 subtype.[13] Furthermore, epibatidine has been shown to have potential neuroprotective effects by upregulating fibroblast growth factor-2 (FGF-2) and exhibiting antioxidant and antiapoptotic properties.[2][14]
-
Characterization of nAChR Subtypes: Due to its high affinity and broad-spectrum activity, radiolabeled epibatidine is an invaluable tool for characterizing the distribution and pharmacology of different nAChR subtypes in the central and peripheral nervous systems.[2][15]
Quantitative Data
The following tables summarize the binding affinities and functional potencies of (±)-Epibatidine at various nAChR subtypes.
Table 1: Binding Affinities (Ki) of (±)-Epibatidine at Various nAChR Subtypes
| nAChR Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| α4β2 | Rat Brain Membranes | --INVALID-LINK---Cytisine | 0.043 | [16] |
| α-Bungarotoxin-sensitive | Rat Brain Membranes | [125I]α-Bungarotoxin | 230 | [16] |
| Neuromuscular (Torpedo) | Torpedo Electroplax | [125I]α-Bungarotoxin | 2.7 | [16] |
| α4β2 (major site) | Human Temporal Cortex | [3H]Nicotine/[3H]Cytisine | 0.35 | [13] |
| α4β2 (minor site) | Human Temporal Cortex | [3H]Nicotine/[3H]Cytisine | 0.002 | [13] |
| Human α3β2 | Expressed in Xenopus Oocytes | [3H]Epibatidine | 0.16 - 0.23 | [17] |
Table 2: Functional Potencies (EC50/IC50) of (±)-Epibatidine
| Assay | Cell/Tissue Type | Measurement | EC50/IC50 (nM) | Reference |
| 86Rb+ Flux | IMR 32 Cells | 86Rb+ Efflux | 7 | [16] |
| Dopamine Release | Rat Striatal Slices | [3H]Dopamine Release | 0.4 | [16] |
| Acetylcholine Release | Rat Spinal Cord | Acetylcholine Release | 160,000 (µM) | [18] |
| Capsaicin (B1668287) Response Inhibition | Dorsal Root Ganglion Neurons | Patch-clamp | 320 | [19] |
| Chicken α8 nAChR Activation | Expressed in Xenopus Oocytes | Electrophysiology | 1 | [17] |
| Chicken α7 nAChR Activation | Expressed in Xenopus Oocytes | Electrophysiology | 2000 | [17] |
Experimental Protocols
Radioligand Binding Assay for nAChR Subtypes
Objective: To determine the binding affinity (Ki) of (±)-Epibatidine for a specific nAChR subtype.
Materials:
-
Tissue homogenate or cells expressing the nAChR subtype of interest (e.g., rat brain membranes for α4β2).
-
Radioligand specific for the receptor subtype (e.g., --INVALID-LINK---Cytisine for α4β2).
-
(±)-Epibatidine dihydrochloride stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a non-labeled ligand like nicotine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the tissue/cell preparation, radioligand at a concentration near its Kd, and varying concentrations of (±)-Epibatidine.
-
For total binding, omit the (±)-Epibatidine. For non-specific binding, add a saturating concentration of the non-labeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of (±)-Epibatidine.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hot Plate Test for Analgesia
Objective: To assess the antinociceptive effects of (±)-Epibatidine in a model of acute thermal pain.
Materials:
-
Male Swiss-Webster mice (or other suitable rodent model).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
This compound solution for injection (e.g., intraperitoneal - i.p.).
-
Vehicle control (e.g., saline).
-
Stopwatch.
Protocol:
-
Habituate the animals to the testing room and handling for several days prior to the experiment.
-
On the day of the experiment, determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each animal by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., i.p.).
-
At predetermined time points after injection (e.g., 15, 30, 60, 90 minutes), place each animal back on the hot plate and measure the response latency.
-
Record the latency for each animal at each time point.
-
Analyze the data by comparing the response latencies of the epibatidine-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). An increase in response latency indicates an analgesic effect.
Visualizations
Caption: Signaling pathway of (±)-Epibatidine at a nicotinic acetylcholine receptor.
Caption: Experimental workflow for the in vivo hot plate test for analgesia.
References
- 1. researchgate.net [researchgate.net]
- 2. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epibatidine: A Promising Natural Alkaloid in Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epibatidine and pain. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 6. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Epibatidine analogues as selective ligands for the alpha(x)beta2-containing subtypes of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epibatidine and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccessgovernment.org [openaccessgovernment.org]
- 13. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (+/-) Epibatidine increases acetylcholine release partly through an action on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Epibatidine, a nicotinic acetylcholine receptor agonist, inhibits the capsaicin response in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (±)-Epibatidine Dihydrochloride for the Study of Nicotinic Acetylcholine Receptor (nAChR) Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Epibatidine is a potent cholinergic agonist that acts on nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Isolated from the skin of the poison frog Epipedobates tricolor, this alkaloid has become an invaluable pharmacological tool for the characterization of nAChR subtypes due to its high affinity and potent activity.[1] Its dihydrochloride (B599025) salt form offers improved stability and solubility for experimental use. Despite its toxicity, which precludes its therapeutic use, (±)-epibatidine and its radiolabeled counterpart, [³H]epibatidine, are widely used in vitro and in vivo to investigate the distribution, pharmacology, and function of various nAChR subtypes.[2][3]
This document provides detailed application notes and protocols for the use of (±)-Epibatidine dihydrochloride in studying nAChR subtypes, with a focus on binding affinity determination and functional characterization.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₃ClN₂·2HCl |
| Molecular Weight | 318.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
(±)-Epibatidine is a potent agonist at various nAChR subtypes.[4] nAChRs are ligand-gated ion channels that, upon activation by agonists like acetylcholine or epibatidine (B1211577), undergo a conformational change that opens a central pore permeable to cations (primarily Na⁺ and Ca²⁺).[5] This influx of cations leads to depolarization of the cell membrane, triggering downstream signaling events. In the central nervous system (CNS), nAChR activation modulates the release of various neurotransmitters, including dopamine (B1211576) and norepinephrine.[4]
The diverse family of nAChRs is composed of different combinations of α and β subunits. (±)-Epibatidine exhibits high affinity for several neuronal nAChR subtypes, particularly the α4β2* subtype, but also interacts with α7, α3β4, and muscle-type receptors.[6][7] This broad-spectrum activity, combined with its high potency, makes it a powerful tool for probing nAChR function.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of (±)-epibatidine at various nAChR subtypes. These values have been compiled from multiple studies and may vary depending on the experimental system (e.g., cell line, tissue preparation) and conditions.
Table 1: Binding Affinity of (±)-Epibatidine at nAChR Subtypes
| nAChR Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| α4β2 | --INVALID-LINK---Cytisine | Rat Brain Membranes | 0.043 | [6] |
| α4β2 | [¹²⁵I]-Epibatidine | Cortical Membranes | 0.46 | [8] |
| α7 | [¹²⁵I]α-Bungarotoxin | Rat Brain Membranes | 230 | [6] |
| α7 | [³H]Epibatidine | HEK 293 Cells | 8 | [9] |
| α3β4* | [¹²⁵I]-Epibatidine | Interpeduncular Nucleus | 4.4 | [8] |
| Muscle-type (Torpedo) | [¹²⁵I]α-Bungarotoxin | Torpedo Electroplax | 2.7 | [6] |
| Muscle-type (fetal) | Single-channel kinetics | 293 HEK cells | 0.075 (high affinity site) | [10] |
| Muscle-type (adult) | Single-channel kinetics | 293 HEK cells | 0.015 (high affinity site) | [10] |
Note: The asterisk () indicates that the exact subunit composition may include other accessory subunits.*
Table 2: Functional Activity of (±)-Epibatidine at nAChR Subtypes
| nAChR Subtype | Assay | Cell/Tissue Type | EC₅₀ (nM) | Reference |
| α4β2-like | ⁸⁶Rb⁺ Efflux | IMR 32 cells | 7 | [6] |
| Dopamine Release | Rat Striatal Slices | 0.4 | [6] | |
| Neurotransmitter Release | Rat Striatal Slices ([³H]-dopamine) | 3-300 (concentration range) | [4] | |
| Neurotransmitter Release | Hippocampal Slices ([³H]-norepinephrine) | 3-300 (concentration range) | [4] | |
| Fetal Muscle-type | Membrane Potential Assay | TE-671 cells | ~10 | [11] |
Mandatory Visualizations
Caption: (±)-Epibatidine interaction with major nAChR subtypes.
Caption: Simplified nAChR signaling pathways activated by epibatidine.
Caption: Experimental workflow for a [³H]epibatidine radioligand binding assay.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for nAChR Subtypes using [³H]Epibatidine
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for nAChRs in rat brain homogenates using [³H]epibatidine.
Materials:
-
[³H]Epibatidine (specific activity ~50-60 Ci/mmol)
-
This compound (for standard curve and nonspecific binding)
-
(-)-Nicotine (for defining nonspecific binding)
-
Rat brain tissue (e.g., cortex for α4β2, hippocampus for α7)
-
Binding Buffer: 10 mM HEPES, pH 7.4
-
Wash Buffer: Ice-cold 10 mM HEPES, pH 7.4
-
Glass fiber filters (Whatman GF/B or equivalent), presoaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Homogenizer, refrigerated centrifuge, vacuum filtration manifold, scintillation counter
Methodology:
-
Membrane Preparation:
-
Dissect the desired brain region (e.g., cortex) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use.
-
-
Binding Assay:
-
Thaw the membrane preparation on ice. Dilute to a final concentration of 50-150 µg protein per tube in binding buffer.
-
Set up assay tubes (in triplicate) for total binding, nonspecific binding, and competition binding.
-
Total Binding: Add membrane preparation, [³H]epibatidine (final concentration ~0.1-0.2 nM), and binding buffer to a final volume of 0.5 mL.
-
Nonspecific Binding: Add membrane preparation, [³H]epibatidine, and a high concentration of an unlabeled competing ligand (e.g., 300 µM nicotine) to a final volume of 0.5 mL.[9]
-
Competition Binding: Add membrane preparation, [³H]epibatidine, and varying concentrations of the test compound to a final volume of 0.5 mL.
-
Incubate all tubes on ice or at room temperature for 1-2 hours to reach equilibrium.[9]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through PEI-presoaked glass fiber filters.
-
Quickly wash the filters twice with 2.5 mL of ice-cold wash buffer to remove unbound radioligand.[9]
-
Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of nonspecific binding from the average CPM of total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]epibatidine binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of [³H]epibatidine and Kₑ is its equilibrium dissociation constant for the receptor.
-
Protocol 2: In Vitro Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the functional characterization of epibatidine's agonist activity on specific nAChR subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired nAChR subunits (e.g., human α4 and β2)
-
This compound stock solution
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4
-
Two-electrode voltage clamp setup (amplifier, headstage, microelectrode puller, micromanipulators)
-
Glass microelectrodes (filled with 3 M KCl)
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., 10-50 ng total cRNA per oocyte).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 supplemented with antibiotics to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
-
Drug Application and Data Acquisition:
-
Prepare serial dilutions of (±)-epibatidine in ND96 solution.
-
Apply increasing concentrations of epibatidine to the oocyte via the perfusion system for a set duration (e.g., 10-30 seconds), followed by a washout period with ND96 until the current returns to baseline.
-
Record the peak inward current elicited by each concentration of epibatidine.
-
-
Data Analysis:
-
Normalize the peak current responses to the maximal response observed.
-
Plot the normalized response against the log concentration of epibatidine.
-
Fit the concentration-response curve with a sigmoidal dose-response equation (e.g., Hill equation) to determine the EC₅₀ (the concentration of epibatidine that elicits a half-maximal response) and the Hill slope.
-
Protocol 3: In Vivo Microdialysis for Neurotransmitter Release
This protocol describes an in vivo method to assess the effect of systemically administered epibatidine on neurotransmitter (e.g., dopamine) release in a specific brain region (e.g., striatum) of a freely moving rat.[12]
Materials:
-
Adult male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Microinfusion pump, fraction collector
-
HPLC system with electrochemical detection (for dopamine analysis)
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or dorsal striatum).
-
Allow the animal to recover from surgery for at least 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for a baseline period of at least 2-3 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a refrigerated fraction collector.
-
-
Drug Administration and Sample Collection:
-
After collecting at least three stable baseline samples, administer (±)-epibatidine (e.g., 3.0 µg/kg, s.c.) or vehicle (saline).[12]
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Neurotransmitter Analysis:
-
Analyze the concentration of dopamine and its metabolites (DOPAC, HVA) in the collected dialysate samples using HPLC with electrochemical detection.
-
Quantify the neurotransmitter levels by comparing them to known standards.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in each post-injection sample as a percentage of the average baseline concentration.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of the drug effect over time.
-
Conclusion
This compound is a powerful and versatile tool for the pharmacological investigation of nicotinic acetylcholine receptors. Its high affinity and potent agonist activity across multiple nAChR subtypes have made it a standard for receptor characterization.[13] The protocols provided herein offer standardized methods for assessing the binding and functional properties of novel compounds targeting the nAChR system, thereby facilitating drug discovery and a deeper understanding of cholinergic neurotransmission. Due to its high toxicity, appropriate safety precautions must be taken when handling this compound.
References
- 1. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. John Daly's compound, epibatidine, facilitates identification of nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epibatidine activates muscle acetylcholine receptors with unique site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the effects of epibatidine and nicotine on the output of dopamine in the dorsal and ventral striatum of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. webspace.pugetsound.edu [webspace.pugetsound.edu]
Application Notes and Protocols for Subcutaneous Administration of (±)-Epibatidine Dihydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Epibatidine is a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist originally isolated from the skin of the poison frog, Epipedobates tricolor. It exhibits powerful analgesic properties, reported to be up to 200 times more potent than morphine, acting through a non-opioid mechanism.[1][2] Its primary mechanism of action involves the activation of nAChRs, which are ligand-gated ion channels widely expressed in the central and peripheral nervous systems.[1] While its high toxicity has limited its therapeutic potential, (±)-epibatidine remains a valuable pharmacological tool for investigating the role of nAChRs in various physiological processes, including pain perception, neurotransmitter release, and behavior.[1]
These application notes provide detailed protocols for the preparation and subcutaneous administration of (±)-Epibatidine dihydrochloride (B599025) in rats for research purposes. The information is compiled from various scientific studies to ensure safe and effective experimental procedures.
Data Presentation
The following tables summarize the quantitative data from studies involving the subcutaneous administration of (±)-epibatidine in rats.
| Parameter | Value | Notes | Reference |
| Molecular Formula | C₁₁H₁₅Cl₃N₂ | [3] | |
| Molecular Weight | 281.61 g/mol | [3] | |
| CAS Number | 162885-01-0 | [4] | |
| Solubility | Soluble in DMSO | For subcutaneous injection, physiological saline is the recommended vehicle. | [4][5] |
| Storage | 0°C (short term), -20°C (long term), desiccated | [4] |
Table 1: Physicochemical Properties of (±)-Epibatidine Dihydrochloride
| Dose (µg/kg, s.c.) | Observed Effect in Rats | Antagonist (if used) | Reference |
| 1-3 | Produced ipsilateral turning in unilaterally 6-hydroxydopamine-lesioned rats. | Mecamylamine (3 mg/kg, s.c.) inhibited the turning response. | [6] |
| 1-3 | Increased locomotor activity in a dose-dependent manner. | D1 and D2 receptor antagonists (SCH 23390 and eticlopride) blocked the hyperactivity. | [6] |
| 3 | Significantly elevated extracellular concentrations of dopamine, DOPAC, and HVA in the dorsal striatum. | Not specified. | |
| 5-20 | Doubled response latency in the hot-plate test (analgesic effect). | Mecamylamine (2 mg/kg, s.c.) or dihydro-β-erythroidine (2 mg/kg, s.c.) fully blocked the antinociception. |
Table 2: In Vivo Effects of Subcutaneous (±)-Epibatidine Administration in Rats
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Subcutaneous Injection
Materials:
-
This compound powder
-
Sterile 0.9% physiological saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired concentration in the final injection volume. Note: Always start with the lowest effective dose and perform dose-response studies to determine the optimal concentration for your specific experiment.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add the required volume of sterile 0.9% physiological saline to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter is present.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step removes any potential microbial contamination.
-
-
Storage:
-
Prepared solutions should be used fresh whenever possible.
-
If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. Protect from light.
-
Protocol 2: Subcutaneous Administration of this compound in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (23-25 gauge)
-
Rat restraint device (optional, but recommended for safety)
-
70% ethanol (B145695) or other suitable disinfectant
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
Handle the rat calmly and gently to minimize stress.
-
Properly restrain the rat to ensure the safety of both the animal and the researcher. This can be done manually by a trained handler or using a commercial restraint device.
-
-
Injection Site Preparation:
-
The preferred site for subcutaneous injection in rats is the loose skin over the dorsal scapular (shoulder blade) region.
-
Swab the injection site with 70% ethanol and allow it to air dry.
-
-
Injection Technique:
-
Grasp the loose skin over the injection site and lift it to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
Slowly inject the calculated volume of the (±)-epibatidine solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the rat to its home cage and monitor for any adverse reactions, including signs of toxicity such as seizures, respiratory distress, or excessive salivation.[1]
-
Observe the animal for the expected pharmacological effects according to the experimental design.
-
Visualization of Signaling Pathways
The analgesic and other neurological effects of (±)-epibatidine are primarily mediated through the activation of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1] This activation leads to a cascade of downstream signaling events.
Caption: Signaling pathway of (±)-epibatidine in rats.
The experimental workflow for subcutaneous administration of (±)-epibatidine in rats involves several key steps from preparation to observation.
Caption: Experimental workflow for subcutaneous administration.
References
- 1. mdpi.com [mdpi.com]
- 2. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-EPIBATIDINE DIHYDROCHLORIDE | 162885-01-0 [amp.chemicalbook.com]
- 4. Epibatidine Dihydrochloride Supplier | CAS 162885-01-0 | AOBIOUS [aobious.com]
- 5. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of (±)-Epibatidine Dihydrochloride on Striatal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro application of (±)-Epibatidine dihydrochloride (B599025) on striatal slices. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
(±)-Epibatidine is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) with a high affinity, particularly for the α4β2 subtype.[1] In the striatum, its activation of nAChRs leads to a significant, calcium-dependent release of dopamine (B1211576) from presynaptic terminals.[2] This effect is sensitive to tetrodotoxin, indicating the involvement of voltage-gated sodium channels.[2] The study of (±)-epibatidine in striatal slices is crucial for understanding the nicotinic modulation of the nigrostriatal dopamine system and for the development of novel therapeutics targeting nAChRs.
Data Presentation
Table 1: Receptor Binding and Functional Potency of (±)-Epibatidine
| Parameter | Value | Receptor/System | Reference |
| Ki (Binding Affinity) | 43 pM | α4β2 nAChR subtype in rat brain membranes | [1] |
| EC50 ([³H]Dopamine Release) | 0.4 nM | Rat striatal slices | [1] |
| Potency vs. (-)-Nicotine | ~150-fold more potent | For increasing [³H]dopamine release from rat striatal slices | [1] |
| Efficacy vs. (-)-Nicotine | 40% to 50% more efficacious | For increasing [³H]dopamine release from rat striatal slices | [1] |
Table 2: Pharmacological Modulation of (±)-Epibatidine-Induced [³H]Dopamine Release in Striatal Slices
| Modulator | Concentration | Effect | Receptor Target | Reference |
| Mecamylamine | 3 µM | Inhibition | nAChR channel blocker | [2] |
| Dihydro-β-erythroidine | 3-100 µM | Inhibition | nAChR antagonist | [2] |
| Tetrodotoxin | Not specified | Sensitive | Voltage-gated sodium channels | [2] |
| D-tubocurarine | 10-100 µM | No significant alteration | nAChR antagonist | [2] |
Experimental Protocols
Protocol 1: Preparation of Rat Striatal Slices
This protocol outlines the procedure for preparing acute striatal slices from the rat brain for subsequent in vitro experiments.
Materials:
-
Adult Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Guillotine
-
Vibrating microtome (vibratome)
-
Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂. aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Recovery chamber with aCSF at 32-34°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Dissection tools (forceps, razor blades)
-
Petri dish on ice
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Decapitate the rat using a guillotine and rapidly dissect the brain.
-
Place the brain in ice-cold, oxygenated aCSF.
-
Isolate the striatal tissue block.
-
Mount the tissue block onto the vibratome stage.
-
Submerge the tissue in ice-cold, oxygenated aCSF in the vibratome buffer tray.
-
Cut coronal or sagittal slices of the striatum at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C.
-
Allow the slices to recover for at least 1 hour before starting the experiment.
Protocol 2: [³H]Dopamine Release Assay
This protocol describes the methodology to measure (±)-epibatidine-stimulated release of [³H]dopamine from striatal slices.
Materials:
-
Prepared striatal slices (from Protocol 1)
-
[³H]Dopamine
-
Perfusion system with chambers for slices
-
Standard buffer (e.g., aCSF)
-
(±)-Epibatidine dihydrochloride stock solution
-
Antagonist solutions (e.g., mecamylamine, dihydro-β-erythroidine) if required
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Loading: Incubate the striatal slices in oxygenated aCSF containing a known concentration of [³H]dopamine (e.g., 0.1 µM) for 30 minutes at 37°C.
-
Washing: Transfer the slices to a perfusion system and wash with fresh, oxygenated aCSF for 60 minutes to remove excess unbound [³H]dopamine.
-
Baseline Collection: Collect perfusate fractions at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous [³H]dopamine release.
-
Stimulation: Apply this compound (in the concentration range of 3-300 nM) to the perfusion buffer for a defined period (e.g., 10 minutes).[2]
-
Post-Stimulation Collection: Continue collecting perfusate fractions after the removal of epibatidine (B1211577) to monitor the return to baseline.
-
Antagonist Application (if applicable): Pre-incubate slices with the antagonist (e.g., 3 µM mecamylamine) for a specified time before and during the application of (±)-epibatidine.[2]
-
Quantification: Add a scintillation cocktail to each collected fraction and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the [³H]dopamine release in each fraction as a percentage of the total radioactivity present in the tissue at the time of collection. The stimulated release is calculated as the total release during and after drug application, corrected for the spontaneous baseline release.
Visualizations
Signaling Pathway of Epibatidine-Induced Dopamine Release
Caption: Epibatidine-induced dopamine release pathway in striatal neurons.
Experimental Workflow for [³H]Dopamine Release Assay
Caption: Workflow for measuring dopamine release from striatal slices.
Logical Relationship of Pharmacological Modulation
Caption: Inhibition of epibatidine-stimulated dopamine release.
References
- 1. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Epibatidine Analogs and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of epibatidine (B1211577) analogs for the purpose of structure-activity relationship (SAR) studies. Detailed experimental protocols for key synthetic transformations and biological assays are provided to guide researchers in the development of novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands with improved therapeutic profiles.
Epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog, is a potent agonist at nAChRs and has demonstrated analgesic properties significantly greater than morphine.[1] However, its high toxicity has precluded its clinical use.[2] Consequently, extensive research has focused on the synthesis of epibatidine analogs to dissociate its analgesic effects from its toxic side effects, primarily through modifying its affinity and selectivity for different nAChR subtypes.[1][3] This document outlines the synthetic strategies and SAR data for several classes of epibatidine analogs.
Structure-Activity Relationship (SAR) Data
The following tables summarize the binding affinities (Ki) and in vivo potencies (ED50) of various epibatidine analogs at the α4β2 and α7 nAChR subtypes. The α4β2 subtype is believed to be largely responsible for the analgesic effects of epibatidine, while activity at other subtypes may contribute to its toxic effects.[4][5]
Table 1: Binding Affinities (Ki, nM) of Epibatidine and its Analogs at α4β2 and α7 nAChRs
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | Reference |
| (+)-Epibatidine | 0.026 | >1000 | [6] |
| (-)-Epibatidine | 0.018 | >1000 | [6] |
| Nicotine (B1678760) | 1.5 | >1000 | [6] |
| Varenicline | 0.12 | >1000 | [6] |
| RTI-7527-36 (2′-fluorodeschloroepibatidine) | ~0.037 | - | [7][8] |
| RTI-7527-76 (3'-(3″-dimethylaminophenyl)-epibatidine) | ~0.009 | - | [7][8] |
| RTI-7527-102 (2′-fluoro-3'-(4-nitrophenyl)deschloroepibatidine) | ~0.009 | - | [7][8] |
Table 2: In Vivo Potency (ED50, mg/kg) of Epibatidine Analogs
| Compound | Test | ED50 (mg/kg) | Reference |
| Epibatidine | Hypothermia | 0.005 | [8] |
| Epibatidine | Spontaneous Activity | 0.001 | [6] |
| Nicotine | Tail-flick | 1.3 | [6] |
| Nicotine | Hot-plate | 0.65 | [6] |
| RTI-7527-36 | Nicotine Substitution | 0.023 | [8] |
| RTI-7527-76 | Nicotine Substitution | 2.29 | [8] |
| RTI-7527-102 | Nicotine Substitution | No substitution | [8] |
| RTI-7527-36 | CCI-induced allodynia | 0.002 | [7] |
| RTI-7527-76 | CCI-induced allodynia | 0.25 | [7] |
| RTI-7527-102 | CCI-induced allodynia | 0.44 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2'-Substituted Deschloro-epibatidine Analogs via Suzuki Cross-Coupling[9]
This protocol describes a general method for the synthesis of 2'-substituted deschloro-epibatidine analogs, which has been instrumental in exploring the SAR of the pyridine (B92270) ring of epibatidine.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2'-substituted deschloro-epibatidine analogs.
Materials:
-
7-tert-butoxycarbonyl-2-exo-(3′-bromo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane
-
Appropriately substituted phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tolyl)3)
-
Sodium carbonate (Na2CO3)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Suzuki Cross-Coupling:
-
To a solution of 7-tert-butoxycarbonyl-2-exo-(3′-bromo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane in a mixture of DME and water, add the substituted phenylboronic acid, sodium carbonate, tri(o-tolyl)phosphine, and palladium(II) acetate.
-
Heat the reaction mixture at 80 °C for 5 hours.
-
After cooling to room temperature, extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir at room temperature for 3 hours.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography or crystallization.
-
Protocol 2: Synthesis of Fused Ring Epibatidine Analogs[1]
Conformationally restricted analogs, such as fused ring structures, are valuable for probing the bioactive conformation of epibatidine at the nAChR.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 3,4-pyridine fused ring epibatidine analogs.
Materials:
-
4-Triethylsilylpyridin-3-yl trifluoromethanesulfonate
-
Cesium fluoride (B91410) (CsF)
-
Acetonitrile (B52724) (MeCN)
-
N-(tert-butoxycarbonyl)pyrrole
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Ethyl acetate (EtOAc)
-
Hydrogen chloride (HCl) in methanol (B129727) (MeOH)
Procedure:
-
Generation of 3-Pyridyne and Cycloaddition:
-
Treat a solution of 4-triethylsilylpyridin-3-yl trifluoromethanesulfonate in acetonitrile with cesium fluoride to generate 3-pyridyne in situ.
-
Add N-(tert-butoxycarbonyl)pyrrole to the reaction mixture to undergo a [4+2] cycloaddition.
-
Stir the reaction at room temperature until completion.
-
Purify the resulting cycloadduct by column chromatography.
-
-
Catalytic Hydrogenation:
-
Dissolve the cycloadduct in ethyl acetate and add 10% palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
-
Deprotection:
-
Dissolve the hydrogenated product in methanol and cool to 0 °C.
-
Add a solution of hydrogen chloride in methanol.
-
Stir the reaction for the specified time and then concentrate under reduced pressure to obtain the desired fused ring epibatidine analog.
-
Protocol 3: [3H]Epibatidine Binding Assay[6]
This protocol describes a radioligand binding assay to determine the affinity of test compounds for nAChRs.
Diagram of the Experimental Workflow:
Caption: Workflow for the [3H]epibatidine binding assay.
Materials:
-
Rat cerebral cortices
-
Ice-cold 50 mM Tris buffer (pH 7.4 at 4 °C) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
[3H]Epibatidine
-
Test compounds at various concentrations
-
Non-specific binding control (e.g., nicotine or unlabeled epibatidine at a high concentration)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in 39 volumes of ice-cold Tris buffer.
-
Centrifuge the homogenate at 37,000 g for 10 minutes at 4 °C.
-
Discard the supernatant, resuspend the pellet in the original volume of buffer, and repeat the wash procedure.
-
-
Binding Assay:
-
In triplicate, incubate the membrane homogenate with [3H]epibatidine at a final concentration of approximately 0.1-0.5 nM.
-
For competition binding, add varying concentrations of the test compound.
-
For determination of non-specific binding, add a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).
-
Incubate the samples at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]epibatidine binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Nicotinic Acetylcholine Receptor Signaling Pathway
Epibatidine and its analogs exert their effects by binding to nAChRs, which are ligand-gated ion channels. Upon agonist binding, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+), which causes depolarization of the cell membrane and initiates downstream signaling events.
Diagram of the nAChR Signaling Pathway:
Caption: Simplified nAChR signaling pathway activated by epibatidine analogs.
This simplified diagram illustrates the initial events following the binding of an epibatidine analog to a neuronal nAChR. The resulting ion influx leads to both rapid changes in membrane potential and the activation of intracellular signaling cascades such as the PI3K/Akt pathway, ultimately leading to various physiological responses.[9]
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Epibatidine - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 3′-(Substituted Phenyl)epibatidine Analogues. Nicotinic Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of (±)-Epibatidine Dihydrochloride: A Technical Support Guide
Welcome to the Technical Support Center for (±)-Epibatidine Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this potent nicotinic acetylcholine (B1216132) receptor agonist. Due to its high toxicity and specific handling requirements, this guide aims to ensure safe and effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (±)-Epibatidine dihydrochloride and why is it used in research?
This compound is a synthetic, potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] It is a valuable research tool for studying the function and pharmacology of these receptors, which are involved in a wide range of physiological processes.[3][4] Its high affinity for nAChRs makes it useful for receptor mapping, quantification, and in screening assays for novel drug discovery.[]
Q2: What are the primary safety concerns when working with this compound?
This compound is classified as extremely toxic. It is fatal if swallowed or in contact with skin.[6][7] Strict adherence to safety protocols is mandatory. Always consult the Safety Data Sheet (SDS) before handling.
Q3: How should this compound be stored?
Proper storage is crucial to maintain the compound's stability and integrity. It should be stored at -20°C in a tightly sealed container, protected from moisture.[8][9] Storage with a desiccant is also recommended.[1]
Q4: In which solvents is this compound soluble?
Solubility can be a critical factor in experimental design. The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Reference |
| DMSO | >4 mg/mL | [1][8] |
| Water (H₂O) | ≥10 mg/mL | [1] |
| Methanol | 4 mg/mL | [1] |
Q5: What are the known off-target effects or toxicities I should be aware of in my experiments?
(±)-Epibatidine is non-selective and can activate multiple nAChR subtypes, including those in the central nervous system, ganglia, and at the neuromuscular junction.[3][10] This lack of selectivity can lead to significant adverse effects, including hypertension, respiratory paralysis, seizures, and gastrointestinal issues.[10][11] These effects can confound experimental results if not properly controlled for.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: Inconsistent or No Biological Activity Observed
Possible Causes:
-
Degradation of the compound: Improper storage or handling may have led to the degradation of the epibatidine (B1211577).
-
Inaccurate concentration: Errors in weighing the compound or in serial dilutions can lead to a final concentration that is too low to elicit a response.
-
Receptor desensitization: Prolonged exposure to a high concentration of this potent agonist can cause nAChRs to become desensitized and unresponsive.[1]
Solutions:
-
Verify storage conditions: Ensure the compound has been stored at -20°C and protected from moisture.
-
Prepare fresh stock solutions: If there is any doubt about the age or storage of a stock solution, prepare a fresh one.
-
Confirm concentration: Use a calibrated microbalance for weighing and prepare stock solutions carefully. Consider performing a concentration verification using an appropriate analytical method if available.
-
Optimize agonist concentration and exposure time: Perform dose-response curves to determine the optimal concentration range. Use the lowest effective concentration and minimize the duration of exposure to avoid receptor desensitization.
Problem 2: High Variability in Experimental Replicates
Possible Causes:
-
Hygroscopic nature of the compound: this compound is a hydrate, meaning it can absorb moisture from the air, leading to inaccuracies in weighing.
-
Incomplete solubilization: The compound may not be fully dissolved in the chosen solvent, leading to an uneven concentration in the final solution.
-
Pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
Solutions:
-
Handle in a controlled environment: Weigh the compound in a low-humidity environment or a glove box if possible.
-
Ensure complete dissolution: Vortex or sonicate the stock solution to ensure the compound is fully dissolved before making further dilutions. Visually inspect for any particulate matter.
-
Use calibrated pipettes: Regularly calibrate pipettes and use appropriate sizes for the volumes being dispensed.
Problem 3: Unexpected Toxic Effects in Cell Culture or Animal Models
Possible Causes:
-
Concentration is too high: The potent nature of epibatidine means that even slight miscalculations can lead to toxic concentrations.
-
Non-specific binding and off-target effects: The compound's lack of selectivity can lead to the activation of various nAChR subtypes, causing widespread physiological effects.[3][10]
Solutions:
-
Perform thorough dose-ranging studies: Start with very low concentrations and carefully titrate up to find a therapeutic window that separates the desired effect from toxicity.[11]
-
Use selective antagonists: To confirm that the observed effect is mediated by a specific nAChR subtype, use selective antagonists to block other receptor types.
-
Monitor for known side effects: In animal studies, closely monitor for signs of toxicity such as seizures, respiratory distress, and changes in blood pressure.[11]
Experimental Protocols
Safe Handling and Personal Protective Equipment (PPE)
Given the high toxicity of this compound, a strict handling protocol is essential.
Methodology:
-
Preparation: Always consult the Safety Data Sheet (SDS) before use. Work in a designated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves. When handling the powder form, a respirator is recommended to avoid inhalation.
-
Handling: Perform all manipulations, including weighing and solubilization, within a certified chemical fume hood to minimize exposure.
-
Cleanup and Disposal: Decontaminate all surfaces after use. Dispose of all contaminated waste, including gloves and pipette tips, in a designated hazardous waste container according to institutional guidelines.
Preparation of Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution in DMSO.
Methodology:
-
Calculate Mass: Determine the required mass of this compound for your desired stock concentration and volume. The molecular weight is 281.61 g/mol (anhydrous basis).[6][8]
-
Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the tube.
-
Vortex/Sonicate: Vortex the solution thoroughly or use a sonicator until the compound is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in tightly sealed tubes.[8]
In Vitro Nicotinic Acetylcholine Receptor (nAChR) Activation Assay
This workflow illustrates a typical in vitro assay to measure nAChR activation.
Methodology:
-
Cell Plating: Plate cells expressing the nAChR subtype of interest in a suitable microplate format.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate assay buffer.
-
Compound Addition: Add the diluted compound to the cells. Include a vehicle control (buffer with DMSO) and a positive control (another known nAChR agonist).
-
Incubation: Incubate the plate for a predetermined time to allow for receptor activation.
-
Response Measurement: Measure the cellular response, which could be changes in intracellular calcium, membrane potential, or ion flux, using a plate reader or other suitable instrument.
-
Data Analysis: Analyze the data to generate a dose-response curve and determine the EC₅₀ of this compound for the specific nAChR subtype.
References
- 1. ≥98% (HPLC), nicotinic acetylcholine receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Epibatidine dihydrochloride | C11H15Cl3N2 | CID 21946437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. (+/-)-EPIBATIDINE DIHYDROCHLORIDE | 162885-01-0 [amp.chemicalbook.com]
- 9. Epibatidine Dihydrochloride Supplier | CAS 162885-01-0 | AOBIOUS [aobious.com]
- 10. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
overcoming the toxicity of (±)-Epibatidine dihydrochloride in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively using (±)-Epibatidine dihydrochloride (B599025) in experimental settings, with a focus on overcoming its inherent toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of (±)-Epibatidine dihydrochloride toxicity?
A1: The toxicity of this compound stems from its potent agonism at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It has a very narrow therapeutic window, meaning the dose required for its analgesic effect is very close to the toxic dose.[3] Over-activation of nAChRs can lead to a cascade of adverse effects.
Q2: What are the common signs of toxicity I should watch for in my animal subjects?
A2: Common signs of toxicity include seizures, hypertension (high blood pressure), respiratory distress leading to paralysis, and potentially death.[3] Behavioral changes such as depression or hyperactivity may also be observed.
Q3: Can the toxic effects of this compound be mitigated?
A3: Yes. The toxic effects can be significantly reduced or blocked by the administration of a non-selective nicotinic antagonist, such as mecamylamine (B1216088).[4][5] Mecamylamine competes with epibatidine (B1211577) at the nAChRs, thereby preventing overstimulation.
Q4: Should I administer mecamylamine before, with, or after this compound?
A4: Pre-treatment with mecamylamine is the most effective strategy to prevent the onset of toxic effects.[5] Administering mecamylamine before epibatidine allows it to occupy the nAChRs, reducing the sites available for epibatidine to bind and exert its toxic effects.
Q5: Where can I find quantitative data on the effective and lethal doses of (±)-Epibatidine?
A5: The tables below summarize the available quantitative data on the ED50 (Effective Dose, 50%) for analgesia and LD50 (Lethal Dose, 50%) for toxicity of (±)-Epibatidine in various animal models.
Troubleshooting Guide
This guide provides troubleshooting for common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Animal exhibits seizures after administration. | Dose of (±)-Epibatidine is too high, leading to excessive neuronal excitation. | 1. Immediately administer a pre-determined dose of mecamylamine if not already given as a pre-treatment. 2. Provide supportive care, such as ensuring the animal has a clear airway. 3. For future experiments, reduce the dose of (±)-Epibatidine and/or increase the dose of mecamylamine pre-treatment. |
| Animal shows signs of respiratory distress (e.g., gasping, shallow breathing). | High doses of (±)-Epibatidine can cause paralysis of respiratory muscles through neuromuscular junction nAChR activation. | 1. If not already administered, immediately give a dose of mecamylamine. 2. Provide respiratory support if available (e.g., small animal ventilator, oxygen therapy).[6] 3. Monitor the animal's breathing rate and effort closely. 4. In subsequent experiments, lower the (±)-Epibatidine dose significantly and ensure adequate mecamylamine pre-treatment. |
| Observed analgesic effect is lower than expected. | The dose of mecamylamine might be too high, blocking the analgesic effects of (±)-Epibatidine. | 1. In your next experiment, consider slightly reducing the dose of mecamylamine while carefully monitoring for any signs of toxicity. 2. Ensure that the timing of administration of both compounds is consistent with established protocols. |
| Inconsistent results between experimental subjects. | Individual variations in metabolism and receptor density. | 1. Ensure accurate and consistent dosing for all animals based on their body weight. 2. Increase the sample size of your experimental groups to account for biological variability. 3. Standardize all experimental conditions, including housing, diet, and handling. |
| Accidental exposure of researcher to this compound. | Spillage or improper handling of the compound. | 1. Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7] 2. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7] 3. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7] 4. Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.[7] 5. Report the incident to your institution's Environmental Health and Safety office. |
Quantitative Data Summary
Table 1: ED50 and LD50 of this compound in Rodents
| Species | Route of Administration | Endpoint | Dose (µg/kg) | Reference |
| Mouse | Intraperitoneal | Analgesia (Hot-plate test) | ~1.5 | [8] |
| Mouse | Subcutaneous | Nicotine (B1678760) Substitution | 2 | [9] |
| Mouse | Subcutaneous | Hypothermia | 5 | [9] |
| Rat | Subcutaneous | Turning Behavior | 1-3 | [10] |
Note: LD50 values for (±)-Epibatidine are not widely published in detail due to its extreme toxicity. It is generally accepted to be highly toxic at doses slightly above the effective analgesic dose.
Table 2: Effective Doses of Mecamylamine for Antagonizing (±)-Epibatidine Effects
| Species | Mecamylamine Dose (mg/kg) | Route of Administration | Effect Antagonized | Reference |
| Mouse | 2 | Subcutaneous | Analgesia and behavioral depression | [4] |
| Rat | 3 | Subcutaneous | Turning behavior | [10] |
| Rat | 0.56 | Subcutaneous | Nicotine discriminative stimulus | [9][11] |
Experimental Protocols
Protocol 1: Mitigation of (±)-Epibatidine Toxicity in Mice using Mecamylamine Pre-treatment
Objective: To achieve the analgesic effects of (±)-Epibatidine while minimizing its toxic side effects.
Materials:
-
This compound solution (e.g., 1 µg/mL in sterile saline)
-
Mecamylamine hydrochloride solution (e.g., 1 mg/mL in sterile saline)
-
Experimental mice (specify strain, age, and weight)
-
Appropriate syringes and needles for subcutaneous injection
-
Hot-plate apparatus for analgesia testing
Procedure:
-
Mecamylamine Administration: Administer mecamylamine hydrochloride at a dose of 2 mg/kg via subcutaneous (s.c.) injection.
-
Waiting Period: Allow for a 15-20 minute interval for the mecamylamine to distribute and bind to nAChRs.
-
(±)-Epibatidine Administration: Administer this compound at a starting dose of 5 µg/kg (s.c.).
-
Analgesia Testing: At a pre-determined time point (e.g., 15-30 minutes after epibatidine injection), perform the hot-plate test to assess the analgesic effect.
-
Toxicity Monitoring: Continuously monitor the animals for at least 2 hours post-injection for any signs of toxicity as listed in the troubleshooting guide.
-
Dose Adjustment: If significant toxicity is observed, reduce the dose of (±)-Epibatidine in subsequent experiments. If analgesia is insufficient, a slight reduction in the mecamylamine dose can be considered, with heightened monitoring for toxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Epibatidine and Mecamylamine interaction at the nAChR.
Caption: Workflow for mitigating epibatidine toxicity.
References
- 1. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Respiratory diseases in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 8. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 10. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (±)-Epibatidine Dihydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (±)-Epibatidine dihydrochloride (B599025) in in vivo studies. The information is intended for scientists and drug development professionals to optimize their experimental design and navigate potential challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with (±)-Epibatidine dihydrochloride.
| Issue | Potential Cause | Recommended Solution |
| High mortality or severe adverse effects in animals at intended therapeutic doses. | (±)-Epibatidine has a very narrow therapeutic window and high toxicity. Doses required for antinociception are close to those causing severe side effects such as hypertension, respiratory paralysis, and seizures.[1] | - Perform a thorough dose-response study: Start with very low doses (e.g., in the low µg/kg range) and carefully escalate the dose while closely monitoring for any signs of toxicity. - Consider the animal model and strain: Sensitivity to epibatidine (B1211577) can vary. - Ensure accurate drug preparation and administration: Use a calibrated micro-pipettor and appropriate vehicle (e.g., 0.9% physiological saline) for accurate dosing.[1] |
| Inconsistent or lack of analgesic effect. | - Inappropriate dose: The effective dose may not have been reached. - Route of administration: The chosen route may lead to variable absorption. - Timing of assessment: The peak effect of the drug may have been missed. | - Consult dose-response data: Refer to established ED50 values for analgesia in similar models (see Table 1). - Standardize administration route: Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are commonly used.[1][2] Ensure consistent administration technique. - Conduct a time-course experiment: Measure the analgesic effect at multiple time points after administration to determine the peak effect. |
| Unexpected behavioral side effects (e.g., hyperactivity, hypothermia). | These are known effects of (±)-Epibatidine mediated by nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3] | - Acknowledge and record all behavioral changes: These can be important indicators of the drug's central nervous system activity. - Lower the dose: If these side effects interfere with the primary endpoint, a dose reduction may be necessary. - Use appropriate controls: Compare the behavior of epibatidine-treated animals to vehicle-treated controls to isolate drug-specific effects. |
| Difficulty dissolving this compound. | Improper solvent or concentration. | This compound is typically soluble in 0.9% physiological saline.[1] Prepare fresh solutions for each experiment. If solubility issues persist, gentle warming or sonication may be attempted, but ensure the compound's stability under these conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (±)-Epibatidine?
A1: (±)-Epibatidine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α4β2 subtype.[1][4] Its analgesic and toxic effects are mediated through the activation of these receptors in the central and peripheral nervous systems.[1][4][5]
Q2: What are the typical effective doses of (±)-Epibatidine for analgesia in rodents?
A2: The effective dose for analgesia is in the low microgram per kilogram range. For example, in mice, subcutaneous doses of 5-20 µg/kg have been shown to produce a significant antinociceptive effect in the hot-plate test.[6] However, the optimal dose can vary depending on the specific animal model, strain, and pain assay used. A careful dose-escalation study is crucial.
Q3: What are the known side effects and toxicities of (±)-Epibatidine?
A3: (±)-Epibatidine has a narrow therapeutic index, meaning the dose that produces therapeutic effects is very close to the toxic dose.[1][2] Known toxicities include hypertension, respiratory paralysis, seizures, hypothermia, and locomotor impairment.[1][7][8] In case of accidental human exposure, dermal contact has been reported to cause an itchy, vesicular rash.[9]
Q4: What is the recommended vehicle for dissolving and administering this compound?
A4: this compound is typically dissolved in 0.9% physiological saline for in vivo administration.[1]
Q5: How should I design a dose-finding study for (±)-Epibatidine?
A5: A dose-finding study should begin with doses well below the reported effective range (e.g., starting at 0.1 µg/kg). A logarithmic dose escalation (e.g., 0.1, 0.3, 1, 3, 10 µg/kg) is a common approach. Animals should be closely monitored for both the desired therapeutic effect (e.g., analgesia) and any signs of toxicity. The study should include a vehicle control group.
Quantitative Data Summary
Table 1: In Vivo Effective Doses (ED50) of (±)-Epibatidine
| Animal Model | Effect | Route of Administration | ED50 (mg/kg) | Reference |
| Mouse | Nicotine (B1678760) Substitution | s.c. | 0.002 | [1] |
| Mouse | Hypothermia | s.c. | 0.005 | [1] |
| Rat | Nicotine-like discriminative stimulus | s.c. | Not explicitly stated for epibatidine, but derivatives are in the 0.001-0.2 mg/kg range. | [1] |
| Rat | Increased locomotor activity | s.c. | 0.001 - 0.003 | [3] |
| Mouse | Antinociception (hot-plate test) | s.c. | 0.005 - 0.020 | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solution
-
Materials:
-
This compound powder
-
Sterile 0.9% physiological saline
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Syringes and appropriate gauge needles for the chosen route of administration (e.g., 27-30 gauge for s.c. injection in mice).
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% physiological saline to the tube.
-
Vortex the tube until the powder is completely dissolved.
-
Administer the solution to the animal via the chosen route (e.g., subcutaneous or intraperitoneal injection) at a volume of 10 mL/kg.[1]
-
Prepare fresh solutions for each experiment to ensure stability and potency.
-
Protocol 2: Hot-Plate Test for Analgesia in Mice
-
Apparatus:
-
Hot-plate analgesia meter, maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Timer.
-
-
Procedure:
-
Habituate the mice to the testing room and apparatus for at least 30 minutes before the experiment.
-
Gently place each mouse on the hot plate and start the timer.
-
Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency (in seconds) for the first nociceptive response. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
-
Administer this compound or vehicle control.
-
At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), repeat the hot-plate test and record the response latency.
-
The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Visualizations
Caption: Signaling pathway of (±)-Epibatidine at a synapse.
Caption: Experimental workflow for optimizing (±)-Epibatidine dosage.
References
- 1. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epibatidine | C11H13ClN2 | CID 854023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epibatidine: high potency and broad spectrum activity on neuronal and neuromuscular nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dermal toxicity associated with epibatidine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
managing side effects of epibatidine in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the side effects of epibatidine (B1211577) in animal models. The following troubleshooting guides and FAQs are designed to address specific issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for epibatidine's analgesic and toxic effects?
A1: Epibatidine is a potent agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particularly high affinity for the α4β2 subtype.[1][2] Its analgesic properties are mediated by the activation of these receptors in the central nervous system.[2][3] Unlike morphine, its mechanism is not related to opioid receptors.[4][5] At higher doses, epibatidine also interacts with muscarinic acetylcholine receptors (mAChRs) and other nAChR subtypes, such as the ganglionic α3β4 and muscle-type receptors, which contributes to its severe toxic side effects.[1][4]
Q2: What are the most common and severe side effects of epibatidine observed in animal models?
A2: Epibatidine has a very narrow therapeutic index, meaning the dose required for a therapeutic effect is very close to the toxic dose.[1][5] The most common dose-limiting side effects are severe and can manifest rapidly. These include hypertension (high blood pressure), bradycardia (slow heart rate), seizures, respiratory paralysis leading to arrest, and full-body paralysis.[1][4][6][7] Other observed effects include hypothermia, sialorrhea (excessive salivation), and general behavioral depression.[4][7]
Q3: How can the toxic effects of epibatidine be mitigated or reversed in an experimental setting?
A3: The nicotinic antagonist mecamylamine (B1216088) has been shown to effectively block or reverse the analgesic and some toxic effects of epibatidine, confirming that these actions are mediated through nAChRs.[2][8][9] Another nicotinic antagonist, dihydro-β-erythroidine (DHβE) , can also be used to block its effects.[7][9] For side effects potentially linked to muscarinic receptor activation at higher doses, the muscarinic antagonist scopolamine has shown partial reversal of antinociception in mice, but not in rats.[9] It is crucial to have supportive care, such as respiratory assistance, available due to the risk of respiratory paralysis.[1]
Q4: What is the typical dose range for observing analgesia versus toxicity in rodents?
A4: The dosage can vary significantly between species and even strains. In mice, the median effective dose (ED50) for analgesia is approximately 1.5 µg/kg via intraperitoneal injection.[8] However, doses exceeding 5 µg/kg can induce a dose-dependent paralyzing effect.[1] The median lethal dose (LD50) for epibatidine is extremely low, ranging from 1.46 µg/kg to 13.98 µg/kg.[1] In rats, intravenous doses as low as 0.5-2 µg/kg can cause significant cardiovascular effects, while cumulative doses of 8-16 µg/kg lead to severe cardiorespiratory depression.[10]
Troubleshooting Guide
Problem: Animal exhibits sudden paralysis, seizures, or respiratory distress after administration.
-
Possible Cause: This is a sign of acute toxicity, likely due to a dose that is too high for the specific animal model or an unexpectedly rapid absorption. Epibatidine's paralytic effects are due to its action on muscle-type nicotinic receptors, which can lead to respiratory arrest.[1]
-
Immediate Action:
-
Cease the experiment for this animal immediately.
-
If available and ethically approved, provide respiratory support (e.g., artificial ventilation).
-
Monitor vital signs closely.
-
-
Long-Term Solution:
-
Significantly reduce the dose in subsequent experiments. Perform a dose-response study starting with a much lower concentration.
-
Consider a slower route of administration (e.g., subcutaneous instead of intravenous) to reduce peak plasma concentration.
-
For mechanistic studies, consider pre-treatment with a nicotinic antagonist like mecamylamine to confirm the side effect is nAChR-mediated.[9]
-
Problem: Inconsistent or no analgesic effect is observed at previously reported "safe" doses.
-
Possible Cause:
-
Animal Variability: There can be significant inter-subject, strain, or sex-based differences in metabolism and nAChR density.[4]
-
Drug Stability: Epibatidine solution may have degraded.
-
Administration Technique: Inaccurate or inconsistent administration (e.g., failed intraperitoneal injection) can lead to variable dosing.
-
-
Solution:
-
Verify Technique: Ensure all personnel are thoroughly trained in the chosen administration route.[11]
-
Increase Sample Size: A larger cohort can help account for biological variability.
-
Prepare Fresh Solutions: Always use freshly prepared epibatidine solutions for each experiment.
-
Confirm Drug Activity: If possible, test the compound in an in vitro assay to confirm its potency.
-
Problem: Animal shows signs of hypertension and other cardiovascular irregularities.
-
Possible Cause: Epibatidine directly stimulates ganglionic nAChRs, which can cause a sharp increase in sympathetic nerve discharge and arterial pressure, even at low doses (0.5-2 µg/kg in rats).[10]
-
Solution:
-
Continuous Monitoring: Implement continuous monitoring of blood pressure and heart rate during the experiment.[12]
-
Dose Adjustment: Lower the dose to find a window that provides analgesia without severe cardiovascular effects.
-
Antagonist Use: Use this as an opportunity to investigate the pharmacology. Co-administration with specific ganglionic blockers (e.g., hexamethonium, though it doesn't cross the blood-brain barrier) or non-selective antagonists like mecamylamine can help isolate the receptors responsible for the cardiovascular effects versus the central analgesic effects.[3]
-
Data Presentation
Table 1: Dose-Response Data for Epibatidine in Rodents
| Parameter | Species | Dose | Route | Observed Effect | Citation |
| Analgesia (ED50) | Mouse | ~1.5 µg/kg | IP | Potent antinociceptive effect in hot-plate assay. | [8] |
| Analgesia | Mouse | 5 - 20 µg/kg | SC | Doubled response latency in hot-plate test. | [9] |
| Hypothermia (ED50) | Mouse | 5 µg/kg | SC | Significant decrease in body temperature. | [7] |
| Paralysis | Mouse | > 5 µg/kg | SC | Dose-dependent paralyzing effects. | [1] |
| Cardiovascular Effects | Rat | 0.5 - 2 µg/kg | IV | Transient increase in arterial pressure and sympathetic nerve discharge. | [10] |
| Severe Toxicity | Rat | 8 - 16 µg/kg (cumulative) | IV | Bradycardia, profound depression of sympathetic nerve discharge, transient elimination of phrenic nerve discharge. | [10] |
| Lethality (LD50) | General | 1.46 - 13.98 µg/kg | - | Median lethal dose. | [1] |
Table 2: Pharmacological Antagonists for Managing Epibatidine Effects
| Antagonist | Receptor Target | Primary Use in Epibatidine Studies | Typical Dose (Rodents) | Citation |
| Mecamylamine | Non-selective nAChR Antagonist (crosses BBB) | Blocks central analgesic effects and systemic toxicity. | 2 mg/kg (s.c.) | [2][9] |
| Dihydro-β-erythroidine (DHβE) | nAChR Antagonist (selective for α4β2) | Blocks nAChR-mediated effects. | 2 mg/kg (s.c.) | [7][9] |
| Scopolamine | Muscarinic Antagonist | Partial reversal of antinociception (in mice only). | 0.4 - 10 mg/kg (s.c.) | [9] |
| Chlorisondamine | nAChR Antagonist (intracerebroventricular use) | Blocks the central effects of epibatidine on bladder control. | 10 µg (i.c.v.) | [13] |
Experimental Protocols
Protocol 1: Preparation and Administration of Epibatidine
-
Objective: To safely prepare and administer a precise dose of epibatidine to a rodent model.
-
Materials:
-
Epibatidine salt (e.g., oxalate)
-
Sterile, isotonic saline (0.9% NaCl)
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes (1 mL) and needles (e.g., 27-30G)
-
Calibrated scale
-
-
Methodology:
-
Calculation: Calculate the required amount of epibatidine based on the desired dose (µg/kg) and the animal's body weight. Account for the molecular weight of the salt form.
-
Stock Solution: Prepare a stock solution in sterile saline. Due to the high potency, serial dilutions are recommended to achieve the final low concentration. For example, create a 100 µg/mL stock and dilute it further.
-
Mixing: Vortex the solution thoroughly to ensure it is fully dissolved.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility for parenteral administration.[14]
-
Administration:
-
Accurately weigh the animal immediately before dosing.
-
Draw the calculated volume into a sterile syringe.
-
Administer the substance via the approved route (e.g., subcutaneous, intraperitoneal, intravenous) using proper animal handling and restraint techniques.[11]
-
Record the time, dose, volume, and route of administration.
-
-
Protocol 2: Vital Sign Monitoring During Epibatidine Experiments
-
Objective: To continuously monitor the physiological status of an anesthetized animal to detect adverse effects.
-
Materials:
-
Pulse oximeter with a rodent-specific sensor (e.g., thigh or paw clip)
-
Warming pad to maintain body temperature
-
ECG monitor (optional, for detailed cardiovascular analysis)
-
Respiration monitor (e.g., pressure pad)
-
-
Methodology:
-
Anesthesia: Anesthetize the animal using an approved protocol (e.g., isoflurane (B1672236) inhalation). Isoflurane is often preferred as its depth can be adjusted quickly.[15]
-
Sensor Placement: Attach the pulse oximeter sensor to the animal's paw or thigh to monitor heart rate and blood oxygen saturation (SpO2). Place ECG electrodes and a respiration pad as needed.[12][16]
-
Baseline Reading: Record stable baseline readings for at least 5-10 minutes before administering epibatidine. Normal values for an anesthetized mouse are typically a heart rate of 300-450 bpm and SpO2 of 97-98%.[15]
-
Post-Administration Monitoring: After epibatidine administration, monitor all parameters continuously.
-
Adverse Event Thresholds: Establish clear thresholds for intervention. For example:
-
Record Keeping: Log all vital signs data throughout the experiment for analysis.
-
Visualizations
Caption: Epibatidine's primary signaling pathway.
Caption: A typical experimental workflow for epibatidine administration.
Caption: Decision tree for responding to acute adverse events.
References
- 1. Epibatidine - Wikipedia [en.wikipedia.org]
- 2. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epibatidine, an alkaloid from the poison frog Epipedobates tricolor, is a powerful ganglionic depolarizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. Monitoring of Vital Signs for Long-Term Survival of Mice under Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vital Signs - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
Technical Support Center: Improving the Therapeutic Index of Epibatidine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the therapeutic index of epibatidine (B1211577) analogs. The content is designed to address specific experimental challenges and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: Why is improving the therapeutic index of epibatidine a major research focus?
A1: Epibatidine, a natural alkaloid, is a potent analgesic, with a potency reportedly 200-400 times greater than morphine.[1][2] However, its clinical utility is severely limited by a narrow therapeutic window and high toxicity, including side effects like hypertension, respiratory paralysis, and seizures.[3][4][5] The toxic effects are largely attributed to its non-selective binding to various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes.[1][6] Therefore, the primary goal is to develop analogs that retain the analgesic properties while significantly reducing toxicity, thereby widening the therapeutic index.
Q2: What is the primary strategy for improving the therapeutic index of epibatidine analogs?
A2: The core strategy is to enhance selectivity for the nAChR subtypes mediating analgesia, primarily the α4β2 subtype, while minimizing activity at subtypes responsible for adverse effects, such as the ganglionic α3β4 and neuromuscular junction nAChRs.[2][7] This is typically achieved through synthetic modifications of the epibatidine molecule.
Q3: What are the main structural modifications explored to enhance selectivity?
A3: Researchers have focused on three principal areas for synthetic modification of the epibatidine structure[8]:
-
Alkaloid ring modification: Altering the 7-azabicyclo[2.2.1]heptane core.
-
Substitution at the alkaloid nitrogen: Introducing different functional groups to the nitrogen atom of the bicyclic system.
-
Heteroaromatic ring replacement: Replacing the 6-chloropyridine ring with other heteroaromatic systems, such as isoxazoles (e.g., in epiboxidine).[9]
Troubleshooting Guides
Problem 1: Low yield or unexpected side products during analog synthesis.
-
Possible Cause: The synthetic route may not be optimal for the specific analog. Epibatidine synthesis is complex, often involving multi-step processes like Diels-Alder reactions or intramolecular cyclizations.[10][11]
-
Troubleshooting Steps:
-
Review the Synthetic Scheme: Compare your methodology with established and improved synthetic routes for epibatidine and its analogs.[1] For instance, an improved synthesis for 2'-substituted deschloro-epibatidine analogs has been reported that could be adapted.[1]
-
Protecting Group Strategy: Ensure appropriate protecting groups are used for reactive functional groups to prevent unwanted side reactions.
-
Purification Techniques: Employ rigorous purification methods (e.g., chromatography) at each step to isolate the desired intermediates and final product.
-
Stereoselectivity Control: For stereospecific synthesis, ensure reaction conditions are optimized to favor the desired isomer, as different isomers can have vastly different pharmacological profiles.[12]
-
Problem 2: Inconsistent results in nAChR radioligand binding assays.
-
Possible Cause: Issues with radioligand quality, membrane preparation, or assay conditions can lead to variability.
-
Troubleshooting Steps:
-
Radioligand Integrity: Use a high-affinity radioligand like [³H]epibatidine and ensure its specific activity is accurately determined.[2][10]
-
Membrane Preparation: Prepare high-quality cell membranes (e.g., from rat cerebral cortex) expressing the target nAChR subtypes.[1] Ensure consistency in protein concentration across samples.
-
Non-Specific Binding: Accurately determine and subtract non-specific binding using a high concentration of a non-labeled ligand (e.g., nicotine (B1678760) or epibatidine itself).
-
Equilibrium Conditions: Ensure the incubation time is sufficient to reach equilibrium.
-
Problem 3: Analog shows high affinity for the target α4β2 nAChR but low in vivo analgesic efficacy.
-
Possible Cause: This discrepancy can arise from poor pharmacokinetic properties, such as low brain penetration, rapid metabolism, or low bioavailability.
-
Troubleshooting Steps:
-
Assess Blood-Brain Barrier Permeability: Conduct in vitro (e.g., PAMPA) or in vivo studies to determine if the compound effectively crosses the blood-brain barrier. Some analogs fail to show antinociceptive effects due to poor brain penetration.[13]
-
Metabolic Stability: Evaluate the metabolic stability of the analog using liver microsomes or other in vitro systems.
-
Pharmacokinetic Profiling: Perform a full pharmacokinetic study in an animal model to determine parameters like half-life, clearance, and volume of distribution. Published data indicates that some epibatidine analogs have low plasma protein binding, suggesting availability for metabolism.[2][9]
-
Problem 4: Analgesic effects are observed, but toxicity remains high.
-
Possible Cause: The analog may still possess significant activity at off-target nAChR subtypes or other receptors.
-
Troubleshooting Steps:
-
Broad Receptor Profiling: Screen the analog against a panel of nAChR subtypes (e.g., α3β4, α7) and other relevant receptors to identify off-target interactions.
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the analog's structure to disfavor binding to the receptors mediating toxicity. Reviewing SAR studies on various epibatidine analogs can provide guidance.[1][14]
-
In Vivo Toxicity Studies: Conduct detailed in vivo toxicity assessments, monitoring for specific adverse effects like seizures, hypertension, and respiratory distress to understand the toxicological profile.[3][4]
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinities (Ki values) of Epibatidine and Select Analogs for nAChR Subtypes
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | Reference |
| Epibatidine | 0.04 | 20 | [2] |
| RTI-36 | ~0.037 | Agonist activity | [3][4] |
| RTI-76 | ~0.009 | - | [3][4] |
| RTI-102 | ~0.009 | - | [3][4] |
| Analog with 1-substituted 7-azabicyclo[2.2.1]heptane skeleton | 40 | - | [13] |
| Another 1-substituted analog | 290 | - | [13] |
Table 2: In Vivo Potency and Toxicity of Epibatidine
| Parameter | Value | Animal Model | Reference |
| Analgesic Potency (vs. Morphine) | 200-400x | Mouse | [1] |
| ED₅₀ (Nicotine Substitution) | 0.002 mg/kg | Mouse | [3][4] |
| ED₅₀ (Hypothermia) | 0.005 mg/kg | Mouse | [3][4] |
| Therapeutic Index | ~4 | - | [2] |
| LD₅₀ | 1.46 - 13.98 µg/kg | - | [5] |
Experimental Protocols
Radioligand Binding Assay for nAChR Subtypes
This protocol is a generalized procedure based on common practices cited in the literature.[1]
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [³H]epibatidine (at a concentration near its Kd), and varying concentrations of the test compound (analog).
-
For determining non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., using a cell harvester).
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Analgesic Efficacy Assessment: Tail-Flick Test
This is a standard method for evaluating nociception in rodents.[13]
-
Animal Acclimation: Acclimate mice or rats to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a heat source (e.g., a focused light beam) to the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is used to prevent tissue damage.
-
Compound Administration: Administer the epibatidine analog via the desired route (e.g., subcutaneous injection).
-
Post-Treatment Measurement: At various time points after administration, re-measure the tail-flick latency.
-
Data Analysis:
-
Calculate the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Determine the dose-response relationship and calculate the ED₅₀ (the dose that produces 50% of the maximum effect).
-
Visualizations
Caption: Presynaptic α4β2 nAChR activation leading to analgesia.
Caption: Workflow for developing improved epibatidine analogs.
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epibatidine: A Promising Natural Alkaloid in Health [mdpi.com]
- 3. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 4. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epibatidine - Wikipedia [en.wikipedia.org]
- 6. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mmsl.cz [mmsl.cz]
- 9. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Epibatidine isomers and analogues: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Epibatidine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with (±)-Epibatidine dihydrochloride solubility and stability
Welcome to the technical support center for (±)-Epibatidine dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this potent nicotinic acetylcholine (B1216132) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of (±)-Epibatidine dihydrochloride in common laboratory solvents?
A1: this compound, as a salt, exhibits good solubility in aqueous solutions and some polar organic solvents. The solubility can be influenced by temperature and the specific lot of the compound. For quantitative data, please refer to the table below.
Q2: I am having trouble dissolving this compound in aqueous buffer. What could be the issue?
A2: Difficulty in dissolving this compound in aqueous buffers can arise from several factors:
-
pH of the buffer: Being a dihydrochloride salt of an amine, its aqueous solubility is highest in acidic to neutral conditions where it remains in its protonated, ionic form[1][2]. In basic solutions, it can convert to the free base, which is significantly less water-soluble. Ensure your buffer pH is not alkaline.
-
Concentration: You may be attempting to prepare a solution that is above its maximum solubility limit.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution, but be mindful of potential degradation at elevated temperatures.
-
Purity of the compound: Impurities can affect solubility.
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3: To ensure the stability and integrity of this compound:
-
Solid Form: The solid powder should be stored in a tightly sealed container, desiccated, and protected from light[3][4][5]. Recommended storage temperatures vary by manufacturer, with some suggesting +4°C and others -20°C[2][6]. For long-term storage, -20°C is advisable.
-
Stock Solutions: Following reconstitution, it is recommended to aliquot the solution into single-use volumes and freeze them at -20°C[4]. Stock solutions stored in this manner are reported to be stable for up to 3 months[4]. Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: Yes, protection from light is recommended for both the solid compound and its solutions to prevent potential photodegradation[4]. Nitrogen-containing heterocyclic compounds can be susceptible to degradation upon exposure to light[3][4].
Q5: What are the potential degradation pathways for this compound in solution?
A5: Potential degradation pathways for this compound in aqueous solutions include:
-
Hydrolysis: The molecule contains a chloropyridinyl group which could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of hydroxylated byproducts[7].
-
Photodegradation: As a nitrogen-containing heterocyclic compound, it may be susceptible to degradation when exposed to UV or visible light[3].
-
Oxidation: While specific data is limited, oxidative degradation is a common pathway for many organic molecules and should be considered.
Troubleshooting Guides
Issue 1: Precipitation observed in a neutral or slightly alkaline buffer.
-
Cause: The pH of the solution may be high enough to cause the conversion of the soluble dihydrochloride salt to the less soluble free base form[1][2].
-
Solution:
-
Measure the pH of your final solution.
-
If the pH is above 7, consider using a buffer with a lower pH (e.g., pH 4.5-6.5).
-
If the experimental conditions require a higher pH, you may need to work with lower concentrations of the compound.
-
Issue 2: Inconsistent results in bioassays.
-
Cause: This could be due to the degradation of this compound in the assay medium over the course of the experiment, especially if conducted at 37°C for an extended period.
-
Solution:
-
Prepare fresh solutions for each experiment.
-
Assess the stability of the compound in your specific assay buffer under the experimental conditions (time, temperature, light exposure) by running analytical checks (e.g., HPLC) on the solution at the beginning and end of the experiment.
-
If instability is detected, consider reducing the incubation time or protecting the experimental setup from light.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Reference(s) |
| Water | ≥10 mg/mL | [8] |
| DMSO | >4 mg/mL | [8] |
| Methanol | 4 mg/mL | [8] |
Table 2: Recommended Storage and Stability
| Form | Storage Condition | Stability | Reference(s) |
| Solid | Desiccated, protected from light, at -20°C or +4°C | Chemically stable under standard ambient conditions | [2][3][4][5][6] |
| Reconstituted Stock Solution | Aliquoted and frozen at -20°C, protected from light | Stable for up to 3 months | [4] |
Experimental Protocols
Protocol 1: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)
This protocol is adapted from standard methodologies for determining the equilibrium solubility of a compound[9][10].
-
Preparation of Media: Prepare aqueous buffers at various physiologically relevant pH values (e.g., 4.5, 6.8, 7.4).
-
Sample Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection, against a standard curve.
Protocol 2: Assessment of Solution Stability (Forced Degradation Study)
This protocol is based on ICH guidelines for stability testing and is designed to identify potential degradation products and pathways[11][12].
-
Solution Preparation: Prepare a stock solution of this compound in water or a relevant buffer at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl and incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH and incubate at 60°C.
-
Oxidation: Add an equal volume of 6% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Incubate at 80°C.
-
Photostability: Expose to a light source that provides both UV and visible light, as described in ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., a gradient method that can separate the parent compound from potential degradants). Compare the chromatograms of the stressed samples to that of a control sample stored at -20°C.
Visualizations
Caption: Experimental workflow for solubility and stability testing.
Caption: Simplified nAChR signaling pathway activated by Epibatidine.
References
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. oxfordreference.com [oxfordreference.com]
- 3. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ≥98% (HPLC), nicotinic acetylcholine receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Ich guideline for stability testing | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
minimizing off-target effects of (±)-Epibatidine dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (±)-Epibatidine dihydrochloride (B599025) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (±)-Epibatidine dihydrochloride?
A1: this compound is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels. It exhibits high affinity for various neuronal nAChR subtypes, particularly the α4β2 subtype.[1][2][3][4] Its analgesic effects are primarily mediated through the activation of these receptors in the central and peripheral nervous systems.[5][6]
Q2: What are the major off-target effects of (±)-Epibatidine and why do they occur?
A2: The primary off-target effects of epibatidine (B1211577) are due to its narrow therapeutic window, meaning the dose required for its analgesic effect is very close to the dose that causes toxic side effects.[7] These toxicities arise from its lack of selectivity, leading to the activation of nAChRs in unintended locations, as well as its interaction with other receptors. The major off-target effects include hypertension, respiratory paralysis, seizures, and full-body paralysis, which can be lethal.[7][8][9]
Q3: At what concentrations does epibatidine typically exhibit on-target versus off-target effects?
A3: Epibatidine's on-target analgesic effects are observed at very low doses (e.g., ED50 of 0.002 mg/kg for nicotine (B1678760) substitution in mice).[8] However, toxic effects such as paralysis and seizures begin to appear at only slightly higher doses (above 5 µg/kg in mice), highlighting its very narrow therapeutic index.[7]
Q4: Are there known off-target receptors for (±)-Epibatidine besides nAChRs?
A4: Yes, in addition to its high affinity for various nAChR subtypes, epibatidine can also interact with muscarinic acetylcholine receptors (mAChRs) and serotonin (B10506) type 3 (5-HT3) receptors, especially at higher concentrations.[7][10][11] These interactions contribute to its complex pharmacological profile and side effects.
Troubleshooting Guides
Problem 1: Observing significant toxicity (e.g., seizures, respiratory distress) in animal models at calculated therapeutic doses.
-
Possible Cause: Narrow therapeutic window of epibatidine. The calculated "therapeutic" dose may be too close to the toxic threshold for the specific animal model, strain, or even individual animal.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response study to determine the precise ED50 for the desired analgesic effect and the TD50 for the earliest signs of toxicity in your specific model.
-
Lower Starting Dose: Begin with a much lower dose than initially calculated and titrate upwards carefully, monitoring for any signs of adverse effects.
-
Route of Administration: The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile. Consider if the current route (e.g., intraperitoneal) is leading to rapid peak concentrations that exceed the toxic threshold. A different route, such as subcutaneous administration, might provide a slower absorption and a more sustained, lower peak concentration.
-
Vehicle Selection: Ensure the vehicle used to dissolve the this compound is appropriate and not contributing to the observed toxicity.
-
Problem 2: High variability in experimental results between animals.
-
Possible Cause: Differences in individual animal sensitivity, metabolism, or nAChR subtype expression.
-
Troubleshooting Steps:
-
Animal Model Standardization: Ensure the use of a consistent animal model, including species, strain, age, and sex, as these factors can influence drug response. For example, differences in epibatidine plasma concentrations have been observed between male and female mice.[12]
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to their environment before the experiment to reduce stress-related variability.
-
Increased Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of the results.
-
Problem 3: Difficulty in distinguishing between on-target analgesic effects and off-target motor impairment.
-
Possible Cause: Overlapping dose-response for analgesia and motor side effects.
-
Troubleshooting Steps:
-
Comprehensive Behavioral Assessment: Employ a battery of behavioral tests to differentiate between analgesia and motor deficits. For example, use the hot plate or tail-flick test for analgesia and a rotarod or open-field test to assess motor coordination and activity.
-
Selective Antagonists: Use selective antagonists for different nAChR subtypes or for off-target receptors (e.g., muscarinic antagonists like scopolamine) to try and pharmacologically dissect the observed effects.[10][11]
-
Data Presentation
Table 1: Binding Affinity (Ki) of (±)-Epibatidine for Nicotinic and Off-Target Receptors
| Receptor Subtype | Species | Ki Value (nM) | Reference |
| On-Target Receptors (nAChRs) | |||
| α4β2 | Human | 0.04 | [2] |
| α4β2 | Rat | 0.16 | [2] |
| α3β4 | Rat | 0.38 | [2] |
| α7 | Human | 233 | [13] |
| α7 | Chicken | 600 | [1] |
| α3 (human), α7 (human) | Human | 0.6 pM - 0.6 µM | [1] |
| Muscle-type (α1β1γδ) | Torpedo | ~5000 | [1] |
| Off-Target Receptors | |||
| Muscarinic (M2) | Rat Cortex | 6900 | [11] |
| Muscarinic (M1, M3, M4, M5) | - | Lower affinity | [7] |
| 5-HT3 | Rat Brain | High Affinity Component | [14] |
Table 2: Dose-Response Relationship for On-Target (Analgesia) and Off-Target (Toxicity) Effects of Epibatidine in Rodents
| Effect | Species | Dose | Reference |
| On-Target Effect | |||
| Analgesia (Nicotine Substitution ED50) | Mouse | 0.002 mg/kg (s.c.) | [8] |
| Analgesia (Hot-plate test) | Mouse | 5-20 µg/kg (s.c.) | [10][11] |
| Off-Target Effects | |||
| Hypothermia (ED50) | Mouse | 0.005 mg/kg | [8] |
| Paralysis, Seizures, Death | Mouse | > 5 µg/kg | [7] |
| Lethal Dose (LD50) | Mouse | 1.46 - 13.98 µg/kg | [7] |
| Hypertension, Respiratory Paralysis, Seizures | Rat | - | [8][9] |
Experimental Protocols
1. Radioligand Binding Assay for nAChRs
-
Objective: To determine the binding affinity (Ki) of (±)-Epibatidine for specific nAChR subtypes.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]-Epibatidine, [³H]-Cytisine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of (±)-Epibatidine.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of (±)-Epibatidine.
-
For determining non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 of (±)-Epibatidine. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure the functional activity of (±)-Epibatidine as an agonist on nAChRs.
-
Materials:
-
Cells expressing the nAChR subtype of interest.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP).
-
This compound.
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
-
Procedure:
-
Prepare serial dilutions of (±)-Epibatidine in the external solution.
-
Obtain a whole-cell patch clamp recording from a cell expressing the nAChR of interest.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply different concentrations of (±)-Epibatidine to the cell using a perfusion system.
-
Record the inward currents elicited by the activation of the nAChRs.
-
Construct a dose-response curve by plotting the current amplitude against the concentration of (±)-Epibatidine to determine the EC50.
-
3. In Vivo Assessment of Cardiovascular Effects
-
Objective: To measure changes in blood pressure and heart rate in response to (±)-Epibatidine administration.
-
Materials:
-
Rodent model (e.g., rat).
-
This compound.
-
Anesthetic.
-
Catheter for arterial cannulation.
-
Pressure transducer and data acquisition system.
-
-
Procedure:
-
Anesthetize the animal.
-
Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement.
-
Allow the animal to stabilize and record baseline blood pressure and heart rate.
-
Administer a dose of (±)-Epibatidine (e.g., via intravenous or intraperitoneal injection).
-
Continuously monitor and record blood pressure and heart rate for a defined period post-administration.
-
Analyze the data to determine the magnitude and duration of any hypertensive or hypotensive effects.
-
Mandatory Visualizations
Caption: On-Target Signaling Pathway of (±)-Epibatidine via nAChRs.
Caption: Off-Target Signaling of (±)-Epibatidine via mAChRs and 5-HT3Rs.
Caption: Experimental Workflow for Investigating Off-Target Effects.
References
- 1. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epibatidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 6. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epibatidine - Wikipedia [en.wikipedia.org]
- 8. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 10. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Epibatidine-Induced Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epibatidine (B1211577) and encountering issues related to nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization.
Frequently Asked Questions (FAQs)
Q1: What is epibatidine and how does it affect nicotinic acetylcholine receptors (nAChRs)?
Epibatidine is a potent non-opioid analgesic that acts as a high-affinity agonist at neuronal nAChRs, particularly the α4β2 subtype.[1][2][3] Its affinity for these receptors is significantly higher than that of acetylcholine or nicotine (B1678760).[1] Upon binding, epibatidine activates the receptor's ion channel, leading to neuronal excitation. However, prolonged or high-concentration exposure to epibatidine causes the receptor to enter a desensitized state, where it is refractory to further stimulation by an agonist.[3][4]
Q2: What is receptor desensitization and why is it a concern when using epibatidine?
Receptor desensitization is a phenomenon where a receptor's response to an agonist decreases over time despite the continued presence of the agonist.[5] In the context of epibatidine, this means that even though the drug is bound to the nAChR, the receptor's ion channel closes and does not reopen, effectively inhibiting its function. This can lead to a loss of the expected physiological or cellular response in your experiments, and at high concentrations, epibatidine can cause a pronounced inhibition of agonist-evoked currents at concentrations that do not activate the receptors.[3]
Q3: Which nAChR subtypes are most susceptible to epibatidine-induced desensitization?
Epibatidine can desensitize various nAChR subtypes, but the α4β2 receptor, the major brain nAChR, displays a pronounced apparent desensitization to this compound.[3] The specific subunit composition and stoichiometry of the nAChR can significantly influence its sensitivity to epibatidine and its desensitization kinetics.[6] For instance, receptors with two α4 subunits and three β2 subunits (α4(2)β2(3)) are more profoundly desensitized by high agonist concentrations than receptors with the reverse ratio.[6]
Q4: How does intracellular calcium influence epibatidine-induced desensitization?
Increased intracellular calcium ([Ca2+]i) plays a significant role in modulating nAChR desensitization. While elevated [Ca2+]i itself does not trigger desensitization, it can stabilize the desensitized state of the receptor, thereby slowing the recovery to a responsive state.[7][8] This occurs because calcium can activate intracellular signaling cascades involving protein kinases (like PKA and PKC) and phosphatases that modulate the phosphorylation state of the nAChR, which in turn regulates the rate of recovery from desensitization.[8]
Troubleshooting Guides
Issue 1: No observable response or a rapidly diminishing response to epibatidine application.
Possible Cause: Rapid and profound receptor desensitization.
Troubleshooting Steps:
-
Optimize Epibatidine Concentration: Epibatidine is potent, and high concentrations can lead to immediate and complete desensitization.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration that elicits a measurable response without causing rapid desensitization. Start with very low nanomolar concentrations and gradually increase.
-
-
Control Application Time: Prolonged exposure to epibatidine will induce desensitization.
-
Recommendation: Use a rapid perfusion system for agonist application to precisely control the duration of exposure.[3] For electrophysiological recordings, brief pulses of the agonist are recommended.
-
-
Allow for Adequate Recovery Time: Desensitized receptors require time to return to a responsive state.
-
Recommendation: If applying epibatidine multiple times, ensure a sufficient washout period between applications. The recovery time can be on the order of minutes and is dependent on the duration and concentration of the initial epibatidine exposure.[9]
-
-
Consider the nAChR Subtype: Different nAChR subtypes have varying sensitivities and desensitization kinetics.[6]
-
Recommendation: Be aware of the specific nAChR subtypes expressed in your experimental system. If possible, use cell lines with known nAChR subunit compositions.
-
Issue 2: Inconsistent or variable results between experiments.
Possible Cause: Variability in intracellular calcium buffering or signaling.
Troubleshooting Steps:
-
Standardize Intracellular Solutions: The composition of your intracellular recording solution can significantly impact results.
-
Recommendation: Include a calcium chelator, such as BAPTA or EGTA, in your patch pipette solution to control intracellular calcium levels.[7] This can help to accelerate the recovery from desensitization.
-
-
Monitor Cell Health: Unhealthy cells may have compromised calcium homeostasis.
-
Recommendation: Ensure your cells are healthy and have a stable resting membrane potential before starting your experiment.
-
-
Control for Endogenous Agonists: The presence of other nicotinic agonists in your cell culture media or experimental buffers can lead to tonic desensitization.
-
Recommendation: Use fresh, high-purity reagents and consider pre-incubating your cells in an agonist-free medium before the experiment.
-
Issue 3: Difficulty in measuring epibatidine's effect using electrophysiology.
Possible Cause: Technical issues with the recording setup.
Troubleshooting Steps:
-
Ensure a Good Seal and Low Access Resistance: A poor patch-clamp recording can obscure small or rapid currents.
-
Recommendation: Aim for a gigaohm seal and low, stable access resistance throughout the recording.
-
-
Check for Grounding and Electrical Noise: Electrical noise can interfere with the detection of small currents.
-
Recommendation: Ensure your setup is properly grounded and shielded from sources of electrical noise.[10]
-
-
Verify Agonist Delivery: A slow or unreliable drug delivery system can lead to unintended desensitization before a measurement is taken.
-
Recommendation: Use a fast perfusion system positioned close to the cell to ensure rapid and complete solution exchange.[3]
-
Data Presentation
Table 1: Comparison of Epibatidine and Nicotine Effects on α4β2 nAChR
| Parameter | Epibatidine | (-)-Nicotine | Reference |
| Affinity (Ki) | ~0.05 nM | ~1 nM | [1] |
| Potency (EC50) | ~0.2 nM | ~100 nM | [1] |
| Desensitization | Pronounced | Less Pronounced | [3] |
| Upregulation | Not Observed (at 1 nM) | Observed | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure nAChR Desensitization
Objective: To measure the onset of and recovery from epibatidine-induced desensitization of nAChRs.
Methodology:
-
Cell Preparation: Culture cells expressing the nAChR subtype of interest on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 1 CaCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Establish a stable baseline recording.
-
-
Desensitization Protocol:
-
Apply a high concentration of epibatidine (e.g., 1 µM) for a defined period (e.g., 5 seconds) to induce desensitization. Record the current decay.
-
Wash out the epibatidine with the external solution.
-
-
Recovery Protocol:
-
At various time intervals following the washout, apply a short test pulse (e.g., 100 ms) of a saturating concentration of acetylcholine (ACh) or a lower concentration of epibatidine to probe the recovery of the receptor response.
-
Measure the peak amplitude of the current evoked by the test pulse.
-
-
Data Analysis:
-
Fit the decay of the current during the desensitizing pulse to an exponential function to determine the rate of desensitization onset.
-
Plot the peak current amplitude from the test pulses as a function of the recovery time and fit to an exponential function to determine the rate of recovery from desensitization.
-
Protocol 2: Calcium Imaging to Assess nAChR Desensitization
Objective: To measure epibatidine-induced calcium influx and subsequent desensitization using a fluorescent calcium indicator.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera.
-
Continuously perfuse the cells with an external solution.
-
-
Experimental Procedure:
-
Establish a baseline fluorescence recording.
-
Apply a test concentration of epibatidine and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.
-
To assess desensitization, continue the application of epibatidine and observe the decay of the fluorescence signal back to baseline.
-
Alternatively, after an initial application and washout, re-apply the same concentration of epibatidine to observe a reduced response, indicating desensitization.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F0) over time.
-
The peak of the fluorescence signal represents the initial receptor activation, while the decay of the signal in the continued presence of the agonist reflects desensitization.
-
Visualizations
Caption: Troubleshooting workflow for epibatidine experiments.
Caption: Signaling pathway of nAChR activation and desensitization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 3. The unusual nature of epibatidine responses at the alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholine receptor desensitization induced by nicotine in rat medial habenula neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Kinetics of desensitization and recovery from desensitization for human alpha4beta2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. plexon.com [plexon.com]
Validation & Comparative
A Comparative Guide to (±)-Epibatidine Dihydrochloride, Nicotine, and Acetylcholine for Nicotinic Acetylcholine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (±)-Epibatidine dihydrochloride (B599025), nicotine (B1678760), and the endogenous neurotransmitter acetylcholine (B1216132). The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their studies of nicotinic acetylcholine receptors (nAChRs).
Introduction
(±)-Epibatidine, a potent alkaloid originally isolated from the skin of the frog Epipedobates tricolor, has garnered significant interest in neuroscience research due to its high affinity and potency at various nicotinic acetylcholine receptor (nAChR) subtypes.[1][2] This guide compares the pharmacological properties of (±)-epibatidine dihydrochloride with those of nicotine, the primary psychoactive component of tobacco, and acetylcholine, the endogenous agonist of nAChRs. Understanding the distinct profiles of these compounds is crucial for designing and interpreting experiments aimed at elucidating the physiological and pathological roles of nAChRs.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and potencies (EC50) of (±)-epibatidine, nicotine, and acetylcholine for various nAChR subtypes. It is important to note that these values are compiled from multiple studies and experimental conditions may vary.
Table 1: Binding Affinities (Ki) of nAChR Agonists
| nAChR Subtype | (±)-Epibatidine (nM) | Nicotine (nM) | Acetylcholine (nM) | Experimental System |
| Neuronal | ||||
| α4β2 | 0.04 | 1 - 10 | ~100 | Rat brain membranes, Human recombinant |
| α7 | 20 - 230 | 2,000 - 10,000 | >10,000 | Rat brain membranes, Human recombinant |
| α3β4 | ~0.0006 (human) | - | - | Human neuronal cell line (SH-SY5Y) |
| α3β2 | - | - | - | - |
| Muscle | ||||
| α1β1γδ | ~5,000 | - | - | Torpedo electric organ |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Potency (EC50) of nAChR Agonists
| nAChR Subtype | (±)-Epibatidine (nM) | Nicotine (nM) | Acetylcholine (nM) | Experimental System |
| Neuronal | ||||
| α4β2 (Type II) | 15 - 19 | ~1,000 | ~10,000 | Rat hippocampal neurons |
| α7 (Type IA) | 2,900 - 4,300 | ~10,000 | ~100,000 | Rat hippocampal neurons |
| α3β4 | 7 | 21,000 | - | IMR 32 cells (86Rb+ flux) |
| Muscle | ||||
| Human | 16,000 | - | - | Recombinant receptors in Xenopus oocytes |
| Torpedo | 1,600 | - | - | Recombinant receptors in Xenopus oocytes |
Data compiled from multiple sources.[1][2][3]
Key Pharmacological Differences
(±)-Epibatidine is an exceptionally potent agonist at many neuronal nAChR subtypes, with an apparent affinity that can be 100 to 1000-fold higher than that of nicotine or acetylcholine.[1] Both isomers of epibatidine (B1211577) act as full agonists at several human and chicken neuronal nAChR subtypes.[1] In contrast, its affinity for muscle-type nAChRs is significantly lower.[1] Nicotine and acetylcholine are the archetypal agonists for nAChRs, with acetylcholine being the endogenous neurotransmitter that activates these ligand-gated ion channels.[5]
Signaling Pathways
Activation of nAChRs by agonists like (±)-epibatidine, nicotine, or acetylcholine leads to the opening of the ion channel, resulting in an influx of cations, primarily Na+ and Ca2+.[6] This influx depolarizes the cell membrane, triggering downstream signaling events. One of the key pathways activated is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is particularly linked to the neuroprotective effects of nAChR activation.[6][7]
References
- 1. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of nicotinic acetylcholine receptors in rat hippocampal neurons. III. Agonist actions of the novel alkaloid epibatidine and analysis of type II current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Analgesic Effects of (±)-Epibatidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (±)-Epibatidine Dihydrochloride's Analgesic Performance Against Alternative Analgesics, Supported by Experimental Data.
(±)-Epibatidine, a potent alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, has garnered significant interest in the scientific community for its powerful analgesic properties, reported to be up to 200 times more potent than morphine in some models.[1][2] This guide provides a comprehensive comparison of the analgesic effects of (±)-Epibatidine dihydrochloride (B599025) with other established analgesics, namely Morphine, Gabapentin (B195806), and Ziconotide. The information presented is based on preclinical experimental data and is intended to inform research and drug development efforts in the field of pain management.
Comparative Analgesic Potency
The following tables summarize the quantitative data from various preclinical studies, offering a comparative view of the analgesic potency of (±)-Epibatidine and its alternatives in widely accepted animal models of pain.
Table 1: Hot Plate Test
The hot plate test assesses the response to a thermal pain stimulus, primarily measuring centrally mediated analgesia.[3] The latency to a behavioral response (e.g., jumping or paw licking) is recorded.
| Compound | Animal Model | Dose | Latency (seconds) | Reference |
| (±)-Epibatidine | Mouse | 5 µg/kg (i.p.) | Increased latency (specific values not consistently reported across sources) | [1] |
| Morphine | Mouse | 2.5-10 mg/kg | Dose-dependent increase in latency | [4] |
| Gabapentin | Rat | 50-200 mg/kg | Effective in some modified hot plate tests, less so in classical test | [5][6] |
| Ziconotide | - | - | Data not available in this specific test |
Table 2: Tail-Flick Test
Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus, providing a measure of spinal and supraspinal analgesia.[7]
| Compound | Animal Model | ED50 | Reference |
| (+)-Epibatidine | Rat | 0.003 mg/kg | [8] |
| ABT-594 (Epibatidine analog) | Rat | 0.03 mg/kg | [8] |
| Morphine | - | - | Data not available in this specific test |
| Gabapentin | - | - | Data not available in this specific test |
| Ziconotide | - | - | Data not available in this specific test |
Table 3: Formalin Test
The formalin test induces a biphasic pain response, with the early phase representing direct nociceptor stimulation and the late phase reflecting inflammatory pain.[9][10] This allows for the differentiation of analgesic effects on different pain modalities.
| Compound | Animal Model | Effect on Early Phase | Effect on Late Phase | Reference |
| (±)-Epibatidine | - | - | - | Data not available in this specific test |
| Morphine | Mouse/Rat | Inhibition | Inhibition | [5][9] |
| Gabapentin | Rat | No effect | Inhibition | [5] |
| Ibuprofen | Rat | No effect | Inhibition | [5] |
| Ziconotide | - | - | - | Data not available in this specific test |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Hot Plate Test
The hot plate test is a widely used method to assess the analgesic efficacy of drugs against thermal pain.[3][11]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The animal is confined to the heated surface by a transparent cylindrical enclosure.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to exhibit a nocifensive response, typically jumping or licking a hind paw.[12] A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[12]
-
The test compound or vehicle is administered, and the latency to response is measured again at predetermined time points after administration.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.[7][13]
-
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the ventral surface of the animal's tail.
-
Procedure:
-
The animal is gently restrained, with its tail positioned in the path of the heat source.
-
The baseline latency to tail withdrawal (the "tail flick") is recorded. A cut-off time is employed to prevent tissue injury.
-
Following drug administration, the tail-flick latency is reassessed at various time intervals.
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect is quantified by the increase in tail-flick latency compared to baseline.
Formalin Test
The formalin test is a model of tonic chemical pain and inflammation.[9][10]
-
Procedure:
-
Phases of Response: The pain response occurs in two distinct phases:
-
Phase 1 (Early Phase): Occurs within the first 5 minutes after injection and is attributed to the direct chemical stimulation of nociceptors.[9]
-
Phase 2 (Late Phase): Begins approximately 15-20 minutes after injection and lasts for 20-40 minutes. This phase is associated with an inflammatory response.[9]
-
-
Data Analysis: The total time spent licking/biting is quantified for both phases. A reduction in this time indicates an analgesic effect.
Signaling Pathways
The analgesic effects of (±)-Epibatidine and the compared alternatives are mediated by distinct signaling pathways.
Caption: Signaling pathway for (±)-Epibatidine's analgesic effect.
(±)-Epibatidine exerts its analgesic effects primarily through its potent agonist activity at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[15][16] This interaction leads to the opening of the ion channel, resulting in an influx of sodium and calcium ions, neuronal depolarization, and subsequent modulation of pain signaling pathways.[15]
Caption: Signaling pathway for Morphine's analgesic effect.
Morphine, a classic opioid analgesic, binds to and activates μ-opioid receptors, which are G-protein coupled receptors.[17][18] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of potassium channels (leading to hyperpolarization), and the closing of voltage-gated calcium channels.[17][18] These actions collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia.
Caption: Signaling pathway for Gabapentin and Ziconotide.
Gabapentin and Ziconotide both produce analgesia by modulating voltage-gated calcium channels (VGCCs), albeit through different mechanisms. Gabapentin binds to the α2δ subunit of VGCCs, which is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing calcium influx and subsequent neurotransmitter release.[19] Ziconotide, a synthetic peptide derived from cone snail venom, directly blocks N-type VGCCs, which are crucial for the release of pronociceptive neurotransmitters in the spinal cord.[20][21]
Conclusion
This compound demonstrates remarkable analgesic potency in preclinical models, significantly exceeding that of morphine in some assays. Its unique mechanism of action, targeting nicotinic acetylcholine receptors, presents a promising avenue for the development of novel analgesics that are not dependent on the opioid system. However, the therapeutic window for epibatidine is narrow due to its toxicity.[15]
In comparison, morphine remains a gold standard for severe pain but is associated with significant side effects and the potential for addiction. Gabapentinoids like Gabapentin are effective for neuropathic pain and work by modulating voltage-gated calcium channels.[22] Ziconotide, also a calcium channel blocker, offers a potent non-opioid option for severe chronic pain but requires intrathecal administration.[23]
The choice of analgesic in a research or clinical setting will depend on the specific pain modality, desired mechanism of action, and the therapeutic index of the compound. Further research into synthetic analogs of epibatidine with an improved safety profile is warranted to fully explore the therapeutic potential of targeting the nicotinic acetylcholine receptor system for pain relief.[15]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. Hot plate test [panlab.com]
- 12. Hot-plate analgesia testing [bio-protocol.org]
- 13. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Opioid signaling and design of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. benchchem.com [benchchem.com]
- 21. Ziconotide - Wikipedia [en.wikipedia.org]
- 22. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Epibatidine Analog Potency at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Epibatidine (B1211577), a natural alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its analgesic potency, reported to be 200-400 times greater than that of morphine, is not mediated by opioid receptors but through its interaction with nAChRs.[1] However, the therapeutic potential of epibatidine is severely limited by its high toxicity, including adverse cardiovascular and gastrointestinal effects, which are likely due to its non-selective activation of various nAChR subtypes.[1][3] This has spurred extensive research into the synthesis and evaluation of epibatidine analogs with the goal of developing potent and subtype-selective nAChR ligands that retain the analgesic properties of epibatidine while exhibiting a safer therapeutic profile.[1][2][3]
This guide provides a comparative analysis of the potency of various epibatidine analogs, summarizing key structure-activity relationship (SAR) findings and presenting quantitative data on their binding affinities and functional potencies at different nAChR subtypes. Detailed experimental methodologies for the key assays are also provided to support the interpretation of the presented data.
Data Presentation: Potency of Epibatidine and Its Analogs
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of epibatidine and a selection of its analogs at the most studied neuronal nAChR subtypes: α4β2, α3β4, and α7. The α4β2 subtype is believed to be a primary mediator of the analgesic effects of epibatidine.[4][5]
Table 1: Binding Affinities (Ki, nM) of Epibatidine Analogs at Human nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 | Reference(s) |
| (±)-Epibatidine | 0.02 - 0.05 | 0.1 - 1.0 | 10 - 100 | [6][7] |
| (-)-Epibatidine | 0.058 | - | - | [7] |
| (+)-Epibatidine | 0.045 | - | - | [7] |
| ABT-594 | ~1 | ~49 | ~43 (ratio to epibatidine) | [8] |
| RTI-36 | 0.037 | - | Agonist activity | [9] |
| RTI-76 | 0.009 | - | - | [9] |
| RTI-102 | 0.009 | - | - | [9] |
| Deschloroepibatidine | Comparable to epibatidine | - | - | [7] |
| Methoxyepibatidine | Lower than epibatidine | - | - | - |
| Fluoroepibatidine | Varies with position | - | - | [1] |
Note: Ki values can vary between studies due to different experimental conditions. This table presents a representative range.
Table 2: Functional Potencies (EC50, nM) of Epibatidine Analogs at Human nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 | Reference(s) |
| (±)-Epibatidine | 1 - 10 | 10 - 100 | 1000 - 2000 | [6] |
| (-)-Epibatidine | 111 (PC-12 cells) | - | - | [7] |
| (+)-Epibatidine | 72 (PC-12 cells) | - | - | [7] |
| ABT-594 | ~8 (ratio to epibatidine) | ~49 (ratio to epibatidine) | ~43 (ratio to epibatidine) | [8] |
| Nicotine (B1678760) | 100 - 1000 | 1000 - 10000 | >10000 | [6] |
Note: EC50 values are highly dependent on the expression system and functional assay used. PC-12 cells endogenously express ganglionic-type nAChRs.
Structure-Activity Relationships (SAR)
The extensive synthesis of epibatidine analogs has revealed several key structural features that govern their potency and selectivity:
-
7-Azabicyclo[2.2.1]heptane Core: This rigid bicyclic structure is crucial for high-affinity binding to nAChRs.[1]
-
Pyridine (B92270) Ring: The nature and position of substituents on the pyridine ring significantly influence potency and subtype selectivity.
-
Chloro Substituent: The 6-chloro-3-pyridyl moiety of epibatidine contributes to its high potency. Replacing the chlorine with hydrogen (deschloroepibatidine) results in a compound with comparable affinity for nicotinic sites.[7] However, substitution with larger groups like methyl or iodo can decrease activity.[7]
-
Alternative Heterocycles: Replacing the chloropyridine ring with other heterocyclic systems, such as isoxazole (B147169) (as in epiboxidine), has led to analogs with altered selectivity profiles.[3]
-
-
Stereochemistry: The natural (+)-(1R,2R,4S)-enantiomer of epibatidine is typically slightly more potent than the (-)-enantiomer.[7]
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of epibatidine analogs for nAChR subtypes.
Materials:
-
Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) or from brain tissue (e.g., rat cerebral cortex).[1][10]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [³H]epibatidine, [³H]cytisine for α4β2 nAChRs, or [¹²⁵I]α-bungarotoxin for α7 nAChRs.[1][11]
-
Test Compounds: Epibatidine and its analogs.
-
Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH.[11][12]
-
Filtration Apparatus: A cell harvester and glass fiber filters.[12]
-
Scintillation Counter: For quantifying radioactivity.[12]
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in ice-cold buffer and centrifuge to pellet the membranes containing the receptors. Wash the pellet and resuspend in fresh buffer.[12]
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This electrophysiological technique is used to measure the functional potency (EC50) of a compound by recording the ion currents elicited by receptor activation.
Objective: To determine the concentration-response relationship and EC50 of epibatidine analogs at specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Ringer's solution).
-
Test compounds.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus frog and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[13]
-
Compound Application: Perfuse the oocyte with the recording solution. Apply increasing concentrations of the test compound (e.g., epibatidine analog) for a short duration and record the resulting inward current.
-
Data Analysis: Plot the peak current response against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Mandatory Visualizations
Signaling Pathways of Nicotinic Acetylcholine Receptors
Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization.[14] This initial event can trigger several downstream signaling cascades that are implicated in neuronal survival and plasticity.[14][15]
Caption: Simplified signaling pathway of nAChR activation.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of epibatidine analogs for nAChRs.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epibatidine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine structure-activity relationships | RTI [rti.org]
- 6. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 9. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AChBP‐targeted α‐conotoxin correlates distinct binding orientations with nAChR subtype selectivity | The EMBO Journal [link.springer.com]
- 12. benchchem.com [benchchem.com]
- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of (±)-Epibatidine Dihydrochloride and ABT-594 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Potent Nicotinic Agonists
The quest for novel, non-opioid analgesics has led to the extensive investigation of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. Among the most potent compounds in this class are (±)-Epibatidine dihydrochloride (B599025), a natural alkaloid, and its synthetic analog, ABT-594. This guide provides a detailed comparison of their performance in established preclinical pain models, supported by experimental data, to inform future research and drug development efforts.
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
Both (±)-Epibatidine and ABT-594 exert their analgesic effects by acting as agonists at nAChRs, which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems. Their primary targets are the α4β2 and α7 nAChR subtypes, which are implicated in pain modulation. Activation of these receptors leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release, ultimately dampening pain signals.
While both compounds target nAChRs, a key differentiator lies in their receptor selectivity. (±)-Epibatidine is a potent, non-selective agonist with high affinity for various nAChR subtypes. In contrast, ABT-594 was developed to exhibit greater selectivity for the α4β2 subtype over other nAChRs, a characteristic intended to improve its therapeutic window by reducing off-target effects.[1]
Comparative Efficacy in Preclinical Pain Models
The analgesic properties of (±)-Epibatidine dihydrochloride and ABT-594 have been extensively evaluated in rodent models of acute thermal pain, persistent inflammatory pain, and neuropathic pain. The following tables summarize their comparative efficacy, primarily focusing on ED50 values (the dose required to produce a therapeutic effect in 50% of the population).
Table 1: Efficacy in Acute Thermal Pain Models
| Compound | Pain Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| (±)-Epibatidine | Hot-Plate Test | Mouse | Intraperitoneal | ~0.0015 | [2] |
| ABT-594 | Hot-Plate Test | Rat | Subcutaneous | 0.05 - 0.1 | |
| (±)-Epibatidine | Tail-Flick Test | Rat | Not Specified | More potent than ABT-594 | [1] |
| ABT-594 | Tail-Flick Test | Rat | Not Specified | Less potent than Epibatidine | [1] |
Table 2: Efficacy in Persistent and Neuropathic Pain Models
| Compound | Pain Model | Species | Route of Administration | Efficacy | Reference |
| (±)-Epibatidine | Formalin Test (Facial Pain) | Rat | Subcutaneous | Dose-dependent reduction in both acute and tonic phases (1-5 µg/kg) | [3] |
| ABT-594 | Freund's Adjuvant (Inflammatory) | Rat | Not Specified | Dose-dependently reversed hyperalgesia | [1] |
| (±)-Epibatidine | Sciatic Nerve Ligation (Neuropathic) | Rat | Not Specified | Dose-dependently reversed hyperalgesia | [1] |
| ABT-594 | Sciatic Nerve Ligation (Neuropathic) | Rat | Not Specified | Dose-dependently reversed hyperalgesia | [1] |
Across all tested models, (±)-Epibatidine consistently demonstrated significantly higher potency than ABT-594.[1] However, the therapeutic utility of a compound is not solely determined by its potency.
Side Effect Profile and Therapeutic Window
A critical aspect of analgesic drug development is the separation between efficacious doses and those that produce adverse effects. (±)-Epibatidine, despite its remarkable potency, has a narrow therapeutic window, with toxic effects such as hypertension, respiratory paralysis, and seizures occurring at doses not much higher than those required for analgesia.[4]
ABT-594 was specifically designed to address this limitation. While less potent, it exhibits a clearer separation between its analgesic effects and motor impairment.[1] Studies have shown that ABT-594 reverses inflammatory and neuropathic hyperalgesia at doses significantly lower than those that disrupt motor performance in the rotarod test.[1] However, clinical trials with ABT-594 were ultimately halted due to dose-limiting side effects, including nausea, dizziness, and vomiting.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
Hot-Plate Test
The hot-plate test is a model of acute thermal pain that assesses the latency of a rodent to react to a heated surface.[5]
-
Apparatus: A metal plate maintained at a constant temperature (typically 52-55°C), enclosed by a transparent cylinder to confine the animal.[5]
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes.[6]
-
Administer the test compound or vehicle at a predetermined time before the test.
-
Gently place the animal on the heated surface and start a timer.[5]
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[6]
-
The time from placement on the plate to the first clear sign of a pain response is recorded as the latency.[7]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[6][8]
-
Tail-Flick Test
The tail-flick test is another widely used model for assessing sensitivity to thermal pain, primarily reflecting a spinal reflex.[9]
-
Apparatus: A device that applies a focused beam of radiant heat to the ventral surface of the animal's tail.[9]
-
Procedure:
-
Gently restrain the animal, allowing the tail to be exposed.
-
Administer the test compound or vehicle.
-
Position the tail over the heat source and activate the stimulus. A timer starts simultaneously.[9]
-
The time taken for the animal to flick its tail away from the heat is automatically or manually recorded as the tail-flick latency.[9]
-
A cut-off time (typically 10-12 seconds) is used to prevent tissue injury.[10]
-
Formalin Test
The formalin test is a model of persistent pain that induces a biphasic nociceptive response, reflecting both acute neurogenic pain and a later inflammatory pain state.[11]
-
Procedure:
-
Acclimatize the animal to an observation chamber.
-
Administer the test compound or vehicle.
-
Inject a dilute solution of formalin (typically 1-5%) into the plantar surface of one hind paw.[11]
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw over two distinct phases:
-
Conclusion
This compound stands out for its exceptional potency as a nicotinic agonist with robust analgesic effects across various pain modalities. However, its clinical development has been hampered by a narrow therapeutic index. ABT-594, a more selective analog, demonstrates a wider separation between its analgesic and motor-impairing effects, highlighting the potential for developing subtype-selective nAChR agonists as a viable strategy for pain management. Despite its improved preclinical profile, ABT-594 also faced challenges in clinical trials due to side effects.
This comparative guide underscores the complexities of translating preclinical potency into clinical efficacy and safety. Future research in this area should continue to focus on optimizing the selectivity of nAChR agonists to maximize analgesic effects while minimizing adverse events, ultimately aiming to deliver novel, non-opioid pain therapeutics.
References
- 1. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihyperalgesic activity of epibatidine in the formalin model of facial pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. criver.com [criver.com]
Epibatidine's Interaction with Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epibatidine (B1211577), a potent alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, has garnered significant attention in neuroscience and pharmacology due to its powerful analgesic properties, which are mediated through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides an objective comparison of the effects of epibatidine on various nAChR subtypes, supported by experimental data, to aid researchers in their exploration of nicotinic systems.
Data Presentation: Quantitative Comparison of Epibatidine's Effects
The following table summarizes the binding affinity (Ki) and potency (EC50) of epibatidine for different nAChR subtypes. It is important to note that these values can vary depending on the experimental system (e.g., species, cell type, and assay conditions).
| nAChR Subtype | Species/Expression System | Binding Affinity (Ki) | Potency (EC50) | Efficacy | Reference(s) |
| α4β2 | Rat brain membranes | 43 pM | - | - | [1] |
| Human (expressed in HEK 293 cells) | 40 pM | - | Potent agonist | [2] | |
| Rat striatal slices | - | 0.4 nM (for [3H]dopamine release) | More efficacious than nicotine | [1] | |
| α7 | Rat brain | 230 nM | - | - | [1] |
| Human (expressed in HEK 293 cells) | 20 nM | - | Agonist | [2] | |
| Rat hippocampal neurons (Type IA current) | - | 2.9 µM ((-)-epibatidine) | Nearly identical to other agonists | [3] | |
| α3β4 | Bovine adrenal medulla | - | - | Potent agonist | |
| Human (expressed in IMR 32 cells) | - | 7 nM (for 86Rb+ flux) | More efficacious than nicotine | [1] | |
| Muscle-type (α1β1γδ/ε) | Mouse fetal and adult (expressed in HEK 293 cells) | - | - | Activates with site selectivity | [4] |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a ligand (like epibatidine) to its receptor. A common protocol involves the use of radiolabeled epibatidine, such as [3H]-epibatidine.
Objective: To determine the dissociation constant (Kd) and binding capacity (Bmax) of [3H]-epibatidine for a specific nAChR subtype.
Generalized Protocol:
-
Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with varying concentrations of [3H]-epibatidine. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., nicotine).
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using saturation binding isotherms to determine the Kd and Bmax values. Competition binding assays, where a constant concentration of [3H]-epibatidine is co-incubated with varying concentrations of unlabeled epibatidine, are used to determine the inhibitory constant (Ki).
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the functional characterization of nAChRs by measuring the ion currents that flow through the channel upon agonist binding.
Objective: To determine the potency (EC50) and efficacy of epibatidine in activating nAChR subtypes.
Generalized Protocol:
-
Cell Culture: Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or HEK293 cells) are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is held at a constant level (voltage-clamped).
-
Agonist Application: Epibatidine at various concentrations is applied to the cell, and the resulting ion current flowing through the nAChRs is recorded.
-
Data Analysis: The peak current amplitude at each concentration is measured and plotted against the logarithm of the epibatidine concentration. A dose-response curve is then fitted to the data to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal response (efficacy).
Mandatory Visualization
The following diagrams illustrate the differential effects of epibatidine on high-affinity (e.g., α4β2) and low-affinity (e.g., α7) nAChR subtypes and the subsequent signaling pathways.
Caption: Differential activation of nAChR subtypes by epibatidine.
Caption: Workflow for characterizing epibatidine's effects.
Discussion of Differential Effects
Epibatidine exhibits a remarkable potency and a distinct selectivity profile across different nAChR subtypes.
-
High Affinity and Potency at α4β2 Receptors: Epibatidine binds with picomolar affinity to α4β2 nAChRs, the most abundant nicotinic receptor subtype in the brain.[1][2] This high affinity translates into potent agonist activity, leading to robust ion channel opening and subsequent neuronal depolarization.[1] The activation of presynaptic α4β2 nAChRs by epibatidine is known to potently stimulate the release of neurotransmitters, most notably dopamine in the striatum.[1][5] This action is thought to underlie many of the behavioral effects of epibatidine, including its potent analgesic properties.
-
Lower Affinity for α7 Receptors: In contrast to its high affinity for α4β2 receptors, epibatidine displays a significantly lower affinity for α7 nAChRs, typically in the nanomolar to micromolar range.[1][3] While still acting as an agonist at these receptors, higher concentrations are required to elicit a response.[3] The α7 subtype is characterized by its high calcium permeability, and its activation by epibatidine can trigger intracellular calcium signaling cascades, leading to the activation of various protein kinases and modulation of gene expression.
-
Effects on Other Neuronal and Muscle Subtypes: Epibatidine is a potent full agonist at several other neuronal nAChR subtypes, including α3β4.[1] Its effects on muscle-type nAChRs are more complex, showing selectivity for different agonist binding sites within the same receptor.[4]
-
Desensitization: Prolonged exposure to epibatidine, like other nicotinic agonists, can lead to receptor desensitization, a state where the receptor becomes unresponsive to further stimulation. The kinetics and extent of desensitization can vary between nAChR subtypes. For instance, α4β2-containing receptors can be desensitized by epibatidine, and this process is influenced by the presence of accessory subunits like α5.
References
- 1. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of nicotinic acetylcholine receptors in rat hippocampal neurons. III. Agonist actions of the novel alkaloid epibatidine and analysis of type II current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epibatidine activates muscle acetylcholine receptors with unique site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating [3H]Epibatidine Binding Assays for Nicotinic Acetylcholine Receptors
For researchers, scientists, and drug development professionals investigating nicotinic acetylcholine (B1216132) receptors (nAChRs), [3H]epibatidine stands out as a critical tool. As a potent nAChR agonist, its tritiated form, [3H]epibatidine, is a high-affinity radioligand used to characterize receptor binding sites.[1] Its utility spans from quantifying receptor density in tissues to screening novel compounds for nAChR activity.
Proper validation of any binding assay is paramount to ensure the accuracy and reproducibility of experimental data. This guide provides a comparative framework for validating [3H]epibatidine binding assay results, offering detailed experimental protocols, a comparison with alternative radioligands, and the data necessary to interpret the findings objectively.
Key Experimental Protocols for Assay Validation
The foundation of a robust binding assay lies in two key experiments: saturation and competition binding. These assays determine the fundamental binding parameters of the radioligand and the affinity of test compounds, respectively.
1. Saturation Binding Assay Protocol
This experiment determines the equilibrium dissociation constant (Kd) of [3H]epibatidine and the maximum receptor density (Bmax) in the tissue or cell preparation.
-
Objective : To determine the affinity (Kd) of [3H]epibatidine for the nAChRs and the concentration of these receptors (Bmax) in the sample.
-
Methodology :
-
Membrane Preparation : Homogenize tissue (e.g., rat forebrain) or cultured cells expressing the target nAChR subtype in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer.[3]
-
Assay Setup : In a series of tubes, add a constant amount of membrane preparation.
-
Incubation : Add increasing concentrations of [3H]epibatidine (e.g., ranging from picomolar to nanomolar concentrations) to the tubes.[4] For each concentration, prepare a parallel set of tubes that also contain a high concentration of a non-labeled competing ligand (e.g., 100-300 µM nicotine) to determine non-specific binding.[2][5]
-
Equilibration : Incubate the samples at a controlled temperature (e.g., room temperature or 4°C) for a sufficient period to reach binding equilibrium (typically 2-5 hours).[2][5]
-
Separation : Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.[2][6]
-
Washing : Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification : Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of [3H]epibatidine and fit the data using non-linear regression to a one-site binding model to derive the Kd and Bmax values.[4]
-
2. Competitive Binding Assay Protocol
This experiment is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace [3H]epibatidine from the receptor.
-
Objective : To determine the inhibition constant (Ki) of a test compound, which reflects its binding affinity for the receptor.
-
Methodology :
-
Membrane Preparation : Prepare membranes as described in the saturation assay protocol.
-
Assay Setup : In a series of tubes, add the membrane preparation, a fixed concentration of [3H]epibatidine (typically at or near its Kd value), and a range of concentrations of the unlabeled test compound.[3]
-
Controls : Include control tubes for total binding (only [3H]epibatidine and membranes) and non-specific binding (with an excess of a known competitor like nicotine).
-
Incubation, Separation, and Quantification : Follow the same procedures as outlined in steps 4-7 of the saturation binding protocol.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]epibatidine).[3] Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]epibatidine used and Kd is its dissociation constant determined from the saturation assay.[3]
-
Visualizing the Process
To better understand the experimental procedures and principles, the following diagrams illustrate the assay workflow and the mechanism of competitive binding.
Caption: A flowchart of the key steps in a radioligand binding assay.
Caption: Unlabeled drugs compete with [3H]epibatidine for receptor binding.
Comparative Performance with Alternative Radioligands
While [3H]epibatidine is a versatile tool, other radioligands are often used to target specific nAChR subtypes. The choice of radioligand can significantly impact experimental outcomes. Below is a comparison of [3H]epibatidine with two other widely used nAChR radioligands: [3H]cytisine and [125I]α-bungarotoxin.
| Radioligand | Primary Target Subtype(s) | Typical Affinity (Ki/Kd) | Notes |
| [3H]Epibatidine | α4β2, α3β4 | ~0.1 - 0.5 nM [3][4][7] | Potent agonist with very high affinity for several neuronal subtypes. Low non-specific binding makes it ideal for various applications.[8] |
| [3H]Cytisine | α4β2 | ~0.3 - 0.8 nM [3] | A high-affinity partial agonist for the α4β2 subtype. It is a valuable tool for specifically studying this receptor, which is heavily implicated in nicotine (B1678760) addiction.[3][9] |
| [125I]α-Bungarotoxin | α7 | >1000 nM (for competing agonists)[3] | A specific and potent antagonist for the homomeric α7 nAChR subtype.[6][10] It is the gold standard for labeling α7 receptors, a subtype for which epibatidine (B1211577) has a much lower affinity.[11] |
Table 1: Comparison of common radioligands for nAChR binding assays. Affinity values are approximate and can vary based on tissue source and experimental conditions.
Conclusion: Selecting the Right Tool
The validation of a [3H]epibatidine binding assay is a crucial step for any research involving nAChRs. By meticulously performing saturation and competition experiments, researchers can generate reliable data on receptor characteristics and ligand interactions.
[3H]epibatidine is an excellent choice for general characterization of high-affinity neuronal nAChRs, particularly the α4β2 and α3β4 subtypes, due to its exceptional affinity and low non-specific binding.[1][8] However, for studies focused specifically on the α4β2 subtype , [3H]cytisine offers a comparable and well-validated alternative.[3] When the research question involves the α7 subtype , the specificity of [125I]α-bungarotoxin is unmatched.[6] By understanding the distinct binding profiles of these radioligands, researchers can select the most appropriate tool to validate their findings and advance the understanding of nicotinic receptor pharmacology.
References
- 1. Characterization of (+/-)(-)[3H]epibatidine binding to nicotinic cholinergic receptors in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of [125I]a-Bungarotoxin Binding to a7 Nicotinic Acetylcholinergic Receptors in Hippocampus-Subiculum of Postmortem Human Parkinson’s Disease Brain | MDPI [mdpi.com]
- 11. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors [pubmed.ncbi.nlm.nih.gov]
cross-validation of epibatidine's effects with other nicotinic agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of epibatidine (B1211577) with other key nicotinic agonists, namely nicotine (B1678760) and cytisine (B100878). The following sections present a detailed comparison of their binding affinities, functional potencies, and in vivo effects, supported by experimental data. Detailed methodologies for the key experimental techniques used to generate this data are also provided, along with visualizations of the relevant signaling pathways.
Data Presentation: Quantitative Comparison of Nicotinic Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of epibatidine, nicotine, and cytisine for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. These values have been compiled from multiple studies to provide a comparative overview.
| Agonist | nAChR Subtype | Ki (nM) | Test System | Reference |
| Epibatidine | α4β2 | 0.043 | Rat brain membranes | [1][2] |
| α3β4 | - | - | ||
| α7 | 230 | Rat brain membranes | [1] | |
| Muscle-type (Torpedo) | 2.7 | Torpedo electroplax | [1] | |
| Nicotine | α4β2 | 5.9 | Human | [3] |
| α3β4 | - | - | ||
| α7 | - | - | ||
| Cytisine | α4β2 | - | - | |
| α3β4 | - | - | ||
| α7 | - | - |
| Agonist | nAChR Subtype | EC50 (nM) | Test System | Reference |
| Epibatidine | α4β2 | 0.4 | Rat striatal slices ([³H]dopamine release) | [1] |
| α3β4-expressing cells | 7 | IMR 32 cells (⁸⁶Rb⁺ flux) | [1] | |
| α7 | 2000 | Chicken α7 in Xenopus oocytes | [4] | |
| α6-nAChR | 10.7 | SH-EP1 cells | [5] | |
| Nicotine | α4β2 | 60 | Rat striatal slices ([³H]dopamine release) | [1] |
| α3β4-expressing cells | 21000 | IMR 32 cells (⁸⁶Rb⁺ flux) | [1] | |
| α7 | - | - | ||
| Cytisine | α6-nAChR | 89.1 | SH-EP1 cells | [5] |
| Effect | Epibatidine | Nicotine | Reference |
| Analgesia | ~120 times more potent than nicotine | - | [2] |
| Dopamine (B1211576) Release (Dorsal Striatum) | Significant elevation | Modest, non-significant increase | [6] |
| Dopamine Release (Ventral Striatum) | No alteration | Significant increase | [6] |
| Locomotor Activity | Modest increase | Significant increase | [7] |
Table 3: Comparative In Vivo Effects of Epibatidine and Nicotine.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to a specific nAChR subtype using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Receptor Source: Membranes prepared from tissues (e.g., rat brain) or cell lines expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7, [³H]epibatidine for α3β4).[8][9]
-
Test Compound: The unlabeled compound to be tested (e.g., epibatidine, nicotine).
-
Non-specific Binding Control: A high concentration of a known nAChR ligand to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold Assay Buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh Assay Buffer. Determine the protein concentration.[10][11]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and Assay Buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition: Receptor membranes, radioligand, and varying concentrations of the test compound.[10]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10][11]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[10][11]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Two-Electrode Voltage Clamp (TEVC) Assay
This protocol outlines the general procedure for assessing the functional activity of nicotinic agonists on nAChRs expressed in Xenopus laevis oocytes.
Objective: To determine the potency (EC50) and efficacy of a test compound at a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
TEVC setup (amplifier, micromanipulators, perfusion system, microscope).[13]
-
Glass capillaries for pulling electrodes.
-
Recording solutions (e.g., Barth's solution).
-
Agonist solutions at various concentrations.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA encoding the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.[14]
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two electrodes, one for voltage recording and one for current injection.[13]
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[15]
-
Agonist Application: Apply the agonist-containing solution to the oocyte via the perfusion system. Start with a low concentration and progressively increase it to generate a full concentration-response curve.
-
Data Acquisition: Record the inward current elicited by the agonist application. Ensure a sufficient wash-out period between applications to allow the receptors to return to their resting state.
-
Data Analysis: Measure the peak current response at each agonist concentration. Normalize the responses to the maximal response and plot them against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.
Signaling Pathways
Activation of nAChRs by agonists like epibatidine initiates several downstream signaling cascades that can influence a wide range of cellular processes, including cell survival, proliferation, and neurotransmitter release. Two of the most prominent pathways are the PI3K/Akt and MAPK/ERK pathways.[16][17][18]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[19] Activation of certain nAChR subtypes, particularly the α7 subtype, can lead to the activation of this pathway.[18][19]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade activated by nAChR stimulation. This pathway is involved in regulating a variety of cellular processes, including gene expression, cell proliferation, and differentiation.[16]
References
- 1. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effects of epibatidine and nicotine on the output of dopamine in the dorsal and ventral striatum of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nicotine and epibatidine on locomotor activity and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Epibatidine's Dichotomous Influence on Striatal Dopamine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epibatidine (B1211577), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, exhibits a distinct and regionally specific impact on dopamine (B1211576) release within the striatum. This guide provides a comprehensive comparison of its effects on the dorsal and ventral striatum, supported by experimental data, detailed methodologies, and signaling pathway visualizations. Understanding this differential modulation is crucial for the development of novel therapeutics targeting the dopaminergic system with improved specificity and reduced potential for abuse.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of epibatidine on dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the dorsal and ventral striatum of rats.
Table 1: Effect of Epibatidine (3.0 µg/kg, s.c.) on Extracellular Dopamine and Metabolites
| Striatal Region | Analyte | Effect |
| Dorsal Striatum | Dopamine (DA) | Significantly elevated |
| DOPAC | Significantly elevated | |
| HVA | Significantly elevated | |
| Ventral Striatum | Dopamine (DA) | No significant alteration |
| DOPAC | Significantly elevated | |
| HVA | Tended to elevate |
Data sourced from in vivo microdialysis studies in freely-moving male Wistar rats.[1]
Table 2: Comparative Effects of Epibatidine and Nicotine (B1678760) on Dopamine Output
| Compound | Dose | Dorsal Striatum DA Output | Ventral Striatum DA Output |
| Epibatidine | 3.0 µg/kg, s.c. | Significant Increase | No significant change |
| Nicotine | 0.5 mg/kg, s.c. | Modest, non-significant increase | Significant Increase |
This comparison highlights that epibatidine, in contrast to nicotine, preferentially stimulates the nigrostriatal (dorsal striatum) over the mesolimbic (ventral striatum) dopaminergic system.[1]
Experimental Protocols
The primary methodology utilized in the cited studies to elucidate the effects of epibatidine on striatal dopamine release is in vivo microdialysis . This technique allows for the sampling of extracellular neurochemicals in the brains of freely-moving animals.
In Vivo Microdialysis Protocol
-
Animal Subjects: Male Wistar rats are typically used.[1]
-
Surgical Implantation of Microdialysis Probes:
-
Rats are anesthetized.
-
Guide cannulae are stereotaxically implanted, targeting the dorsal striatum (caudate-putamen) and the ventral striatum (nucleus accumbens).
-
The cannulae are secured to the skull with dental cement.
-
Animals are allowed a recovery period of at least one week post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
After a stable baseline of dopamine levels is established, epibatidine (e.g., 3.0 µg/kg) is administered subcutaneously (s.c.).[1]
-
-
Neurochemical Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine and its metabolites.[2]
-
-
Data Analysis:
-
Changes in the extracellular concentrations of dopamine, DOPAC, and HVA are expressed as a percentage of the baseline levels.
-
Statistical analysis is performed to determine the significance of the observed changes.
-
Signaling Pathways and Experimental Workflow
Epibatidine-Induced Dopamine Release Signaling
Epibatidine exerts its effects by acting as an agonist at nAChRs located on dopaminergic terminals. The differential effects in the dorsal and ventral striatum are likely due to variations in the subunit composition of these receptors in the two regions.[3][4]
Caption: Epibatidine binds to presynaptic nAChRs, leading to dopamine release.
Experimental Workflow for Comparing Dopamine Release
The following diagram outlines the general workflow for a comparative study of epibatidine's effects on dorsal and ventral striatum dopamine release using in vivo microdialysis.
Caption: Workflow for in vivo microdialysis to compare striatal dopamine release.
Discussion and Implications
The preferential stimulation of dopamine release in the dorsal striatum by epibatidine has significant implications for understanding the neurobiology of nicotinic systems and for drug development.[1] The dorsal striatum is primarily involved in motor control and habit formation, while the ventral striatum is a key component of the brain's reward and reinforcement circuitry.
Nicotine, the primary psychoactive component in tobacco, robustly increases dopamine in the ventral striatum, which is thought to contribute to its high abuse potential.[1] The observation that epibatidine does not significantly elevate dopamine in this region suggests that novel nAChR ligands structurally related to epibatidine could be developed as potent analgesics or cognitive enhancers with a lower risk of addiction.[1]
Further research is warranted to fully characterize the nAChR subtypes that mediate epibatidine's effects in different striatal subregions. This knowledge will be instrumental in designing the next generation of nAChR-targeted therapies with improved regional selectivity and therapeutic profiles.
References
- 1. Comparison of the effects of epibatidine and nicotine on the output of dopamine in the dorsal and ventral striatum of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis studies of basal levels and stimulus-evoked overflow of dopamine and metabolites in the striatum of young and aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine and epibatidine alter differently nomifensine-elevated dopamine output in the rat dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine Signaling in Dorsal Versus Ventral Striatum: The Dynamic Role of Cholinergic Interneurons [frontiersin.org]
Differential Effects of Epibatidine Enantiomers on Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epibatidine (B1211577), a potent alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, has garnered significant attention in neuroscience and pharmacology due to its powerful analgesic properties, which are approximately 200 times that of morphine. Its mechanism of action is primarily mediated through high-affinity binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a comparative analysis of the differential effects of the two enantiomers of epibatidine, (+)-epibatidine and (-)-epibatidine, on receptor binding and function, supported by experimental data.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. In the case of epibatidine, these assays have been employed to measure the binding affinity of its enantiomers to various nAChR subtypes. The data consistently demonstrates that both (+)- and (-)-epibatidine exhibit high affinity for neuronal nAChRs with minimal stereoselectivity.
Table 1: Binding Affinities (Ki, pM) of Epibatidine Enantiomers for Nicotinic Acetylcholine Receptors
| Receptor Subtype | (+)-Epibatidine (Ki, pM) | (-)-Epibatidine (Ki, pM) | Reference |
| Rat Brain [3H]nicotine site | 55.0 | 54.7 | [1] |
As shown in Table 1, the binding affinities of the D- (or +) and L- (or -) enantiomers of epibatidine for the [3H]nicotine binding site in the rat brain are virtually identical, with Ki values of 55.0 pM and 54.7 pM, respectively[1]. This lack of significant enantioselectivity is a notable characteristic of epibatidine's interaction with nAChRs[1].
Functional Potency
Functional assays, such as the 86Rb+ efflux assay, are used to assess the potency of a ligand in activating its target receptor. These assays measure the functional consequence of receptor binding, in this case, the opening of the nAChR ion channel. Similar to the binding affinity data, functional studies reveal no significant difference in the potency of the epibatidine enantiomers.
Table 2: Functional Potency (ED50, µg/kg) of Epibatidine Enantiomers in Mice (Tail-flick test)
| Enantiomer | ED50 (µg/kg) | Reference |
| D-Epibatidine | 6.6 | [1] |
| L-Epibatidine | 6.1 | [1] |
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize the tissue of interest (e.g., rat brain) in a suitable buffer.
-
Perform a series of centrifugations to isolate the cell membranes containing the nAChRs.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled competitor ligands ((+)- and (-)-epibatidine).
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
-
86Rb+ Efflux Assay
This functional assay measures the ability of an agonist to open the nAChR ion channel by quantifying the efflux of the radioactive potassium analog, 86Rb+.
Detailed Methodology:
-
Cell Culture and Loading:
-
Culture cells that endogenously or recombinantly express the nAChR subtype of interest.
-
Load the cells with 86Rb+ by incubating them in a medium containing the radioisotope.
-
Wash the cells to remove extracellular 86Rb+.
-
-
Agonist Stimulation and Sample Collection:
-
Stimulate the cells with varying concentrations of the agonist ((+)- or (-)-epibatidine) for a defined period.
-
At specific time points, collect the supernatant, which contains the effused 86Rb+.
-
At the end of the experiment, lyse the cells to determine the amount of 86Rb+ remaining inside.
-
-
Radioactivity Measurement and Data Analysis:
-
Measure the radioactivity in the collected supernatant samples and the cell lysate using a scintillation counter or a gamma counter.
-
Calculate the percentage of 86Rb+ efflux for each agonist concentration.
-
Plot the percentage of efflux against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Signaling Pathways
Upon binding of an agonist like epibatidine, the nAChR, a ligand-gated ion channel, undergoes a conformational change that opens its central pore. This allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane and initiation of downstream signaling cascades.
The influx of Ca2+ is a critical event that triggers a variety of intracellular signaling pathways. These can include the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and subsequent changes in gene expression. In neurons, this signaling cascade can also lead to the release of various neurotransmitters.
Conclusion
The available experimental data from receptor binding and functional assays consistently indicate that there are no significant differential effects between the (+)- and (-)-enantiomers of epibatidine in their interaction with nicotinic acetylcholine receptors. Both enantiomers are highly potent agonists with nearly identical binding affinities and functional potencies. This lack of stereoselectivity is a key feature of epibatidine's pharmacology. The primary mechanism of action involves the direct activation of nAChR ion channels, leading to cation influx and the initiation of downstream signaling events that ultimately mediate its profound physiological effects, including its potent analgesic properties. This understanding is crucial for the design and development of novel therapeutic agents targeting the nicotinic cholinergic system.
References
A Comparative Guide to the In Vitro and In Vivo Effects of (±)-Epibatidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(±)-Epibatidine, a potent alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, has garnered significant interest in the scientific community for its powerful analgesic properties, which are several hundred times greater than those of morphine.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of (±)-Epibatidine dihydrochloride (B599025), supported by experimental data and detailed methodologies, to serve as a valuable resource for researchers in pharmacology and drug development.
In Vitro Effects: Receptor Binding and Functional Activity
The primary mechanism of action of epibatidine (B1211577) is its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as a potent agonist.[4][5] Its effects are not mediated by opioid receptors, as confirmed by the lack of antagonism by naloxone.[1][6]
Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
(±)-Epibatidine exhibits high affinity for various nAChR subtypes, particularly the α4β2 subtype, which is widely expressed in the central nervous system.[7][8] It also binds to other subtypes, including α3β4 and, to a lesser extent, α7.[4][7] The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are summarized in the table below.
| Receptor Subtype | Ligand | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| α4β2 | --INVALID-LINK---Cytisine | Rat | Brain Membranes | 0.043 | [3] | |
| α4β2 | [³H]Nicotine | Rat | Cerebral Cortical Membranes | ~0.01 (10-fold less potent than epibatidine) | [6][7] | |
| α7 | [¹²⁵I]α-Bungarotoxin | Rat | Brain | 20 | 230 | [3][7] |
| α3β4 | PC12 Cells | equipotent to epibatidine | [6] | |||
| Muscle-type (α1β1γδ) | [¹²⁵I]α-Bungarotoxin | Torpedo | Electroplax | 2.7 | [3] | |
| Muscarinic (general) | [³H]-N-methylscopolamine | Rat | Cortical Membranes | 6900 | [9] |
Functional Activity
In vitro functional assays demonstrate that (±)-epibatidine is a potent agonist at neuronal nAChRs, stimulating ion flux and neurotransmitter release.
| Assay Type | Cell Line/Tissue Preparation | Measured Effect | EC50 (nM) | Efficacy vs. (-)-Nicotine | Reference |
| ⁸⁶Rb⁺ Flux | IMR 32 cells | Enhanced Ion Flux | 7 | 40-50% more efficacious | [3] |
| [³H]Dopamine Release | Rat Striatal Slices | Increased Dopamine Release | 0.4 | 40-50% more efficacious | [3] |
| Sodium Influx | PC-12 cells (ganglionic-type) | Stimulation of Sodium Influx | 72 (for (+)-epibatidine) | Potent agonist | [10] |
| Sodium Influx | TE671 cells (muscle-type) | Stimulation of Sodium Influx | ~360 (5-fold less potent than at ganglionic) | Less potent agonist | [10] |
In Vivo Effects: Analgesia, Toxicity, and Behavioral Changes
In vivo studies in animal models have confirmed the potent analgesic effects of (±)-epibatidine, while also highlighting its significant toxicity, which has limited its therapeutic development.[1][4]
Analgesic Potency
The analgesic effects of epibatidine are robust and have been demonstrated in various pain models. These effects are mediated by central nAChRs and can be blocked by nAChR antagonists like mecamylamine.[5][6]
| Animal Model | Test | Route of Administration | ED50 (µg/kg) | Comparison | Reference |
| Mouse | Hot-plate test | s.c. | 5-20 (doubled response latency) | ~120 times more potent than nicotine (B1678760) | [5][9] |
| Mouse | Tail-flick test | i.p. | ~1.5 (for (+)-enantiomer) | 200-400 times more potent than morphine | [1][10] |
| Rat | Chronic Constriction Injury | Reversal of mechanical allodynia | [11] |
Toxicity and Adverse Effects
The therapeutic index of epibatidine is very narrow, with toxic effects occurring at doses close to the analgesic dose.[4][11] This has been a major hurdle in its clinical development.
| Effect | Species | Dose | Observations | Reference |
| Hypothermia | Mouse | 5 µg/kg (ED50) | Significant decrease in body temperature | [11] |
| Locomotor Activity | Mouse | 300-1000 times more potent than nicotine in reducing activity | [3] | |
| General Toxicity | Mouse | > 20 µg/kg | Behavioral depression, paralysis, respiratory arrest | [4][9] |
| Cardiovascular | Rat | Increased arterial pressure | [4] |
Effects on Neurotransmitter Systems
In vivo microdialysis studies have shown that epibatidine can modulate the release of key neurotransmitters in the brain, which likely contributes to its complex behavioral effects.
| Brain Region | Neurotransmitter | Effect | Dose | Species | Reference |
| Dorsal Striatum | Dopamine, DOPAC, HVA | Significantly elevated | 3.0 µg/kg s.c. | Rat | |
| Ventral Striatum | Dopamine | No significant change | 3.0 µg/kg s.c. | Rat | |
| Ventral Striatum | DOPAC, HVA | Significantly elevated | 3.0 µg/kg s.c. | Rat |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of (±)-epibatidine to specific nAChR subtypes.
Materials:
-
Rat brain membranes (or cells expressing the nAChR subtype of interest)
-
Radioligand (e.g., --INVALID-LINK---cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7)
-
(±)-Epibatidine dihydrochloride
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add the brain membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of (±)-epibatidine.
-
For non-specific binding control tubes, add a high concentration of a known competing ligand (e.g., nicotine).
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
In Vivo Hot-Plate Analgesia Test
Objective: To assess the analgesic effect of (±)-epibatidine in a thermal pain model.
Materials:
-
Male Swiss-Webster mice (or other suitable rodent strain)
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Stopwatch
Procedure:
-
Habituate the mice to the experimental room and handling for at least one hour before testing.
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each mouse on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and record the response latency.
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the ED50 value.
Visualizations
Caption: Simplified signaling pathway of (±)-Epibatidine via nAChRs.
Caption: General workflow for an in vitro radioligand binding assay.
Caption: Workflow for an in vivo hot-plate analgesia experiment.
Conclusion
This compound is a remarkably potent nAChR agonist with profound analgesic effects demonstrated in both in vitro and in vivo settings. Its high affinity for the α4β2 nAChR subtype is a key determinant of its pharmacological activity. However, its narrow therapeutic window, with significant toxicity at doses close to those required for analgesia, has prevented its clinical use. Despite this, epibatidine remains an invaluable research tool for elucidating the physiological and pathological roles of nAChR subtypes and serves as a lead compound for the development of novel, more selective, and safer nAChR-targeting therapeutics. The data and protocols presented in this guide offer a foundation for further investigation into this fascinating molecule and its potential derivatives.
References
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 11. epibatidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Proper Disposal of (±)-Epibatidine Dihydrochloride: A Guide for Laboratory Professionals
(±)-Epibatidine dihydrochloride (B599025) is a highly toxic compound, fatal if swallowed or in contact with skin, necessitating stringent disposal procedures to ensure personnel safety and environmental protection.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of (±)-Epibatidine dihydrochloride in a laboratory setting, targeting researchers, scientists, and drug development professionals. All procedures must be conducted in strict accordance with national and local regulations.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all safety precautions.[2]
Personal Protective Equipment (PPE): Personnel handling this compound waste must wear appropriate PPE, including:
-
Chemical-resistant gloves[2]
-
Safety goggles or a face shield[2]
-
A laboratory coat[2]
-
Respiratory protection (e.g., a P3 filter) may be required if dusts are generated.
Emergency Preparedness:
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
In case of accidental contact, immediately take off all contaminated clothing and rinse the skin with water or shower. Call a physician immediately.
-
If swallowed, seek medical advice immediately.
Waste Characterization and Segregation
This compound and any materials contaminated with it are classified as hazardous waste.[1][3] Proper segregation is crucial to prevent dangerous chemical reactions.[2]
-
Do not mix this compound waste with other chemical waste streams. [2]
-
Store solid and liquid waste separately.[4]
-
Keep the original container for waste collection when possible.
Quantitative Data for Disposal and Handling
While specific quantitative thresholds for disposal are determined by local regulations, the following table summarizes key hazard and handling information from safety data sheets.
| Parameter | Specification | Source |
| GHS Hazard Statements | H300+H310: Fatal if swallowed or in contact with skin. | [1] |
| UN Number | 2811 | |
| Transport Hazard Class | 6.1 (Toxic solids, organic, n.o.s.) | |
| Packing Group | II | |
| Storage | Store locked up in a tightly closed, dry, and well-ventilated place. | |
| Spill Containment | Cover drains. Collect, bind, and pump off spills. Take up carefully and dispose of properly. Avoid dust generation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
1. Waste Accumulation:
-
Collect all waste this compound, including contaminated labware and PPE, in a designated and properly labeled hazardous waste container.[3][5]
-
The container must be made of a compatible material, be in good condition, and kept securely closed except when adding waste.[5]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2][5]
2. Decontamination of Labware:
-
Empty containers that held this compound must be treated as hazardous waste.
-
For thorough decontamination, triple rinse the container with a suitable solvent capable of removing the residue. The rinseate must be collected and disposed of as hazardous waste.[5]
3. Storage Pending Disposal:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[2][3]
-
This area should be secure and accessible only to authorized personnel.
4. Professional Disposal:
-
Never dispose of this compound down the drain or in regular trash. [1][6]
-
Disposal must be carried out by a licensed hazardous waste disposal service.[2][6]
-
Contact your institution's EHS department to arrange for the collection and disposal of the waste.[3]
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Risks: A Comprehensive Safety and Handling Guide for (±)-Epibatidine Dihydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling (±)-Epibatidine dihydrochloride (B599025) due to its high acute toxicity. This potent compound is classified as fatal if swallowed or in contact with skin.[1][2][3][4] A comprehensive understanding and strict implementation of personal protective equipment (PPE) requirements, handling procedures, and disposal plans are critical to ensure personnel safety and prevent environmental contamination.
Essential Personal Protective Equipment (PPE)
Due to the hazardous nature of (±)-Epibatidine dihydrochloride, the following personal protective equipment is mandatory. There are no established occupational exposure limits, underscoring the need for stringent containment and protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves | To prevent fatal dermal absorption. Immediately change gloves if contaminated. |
| Body Protection | Protective clothing | To prevent skin contact. Contaminated clothing must be removed immediately and washed before reuse. |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent eye contact with the substance. |
| Respiratory Protection | Required when dusts are generated. A P3 filter respirator is recommended. | To prevent inhalation of potentially fatal dust particles. |
Procedural Guidance for Safe Handling
All operations involving this compound should be conducted in a designated and restricted area by authorized and trained personnel.[5] Engineering controls, such as a certified containment primary engineering control (C-PEC), are essential to minimize exposure.[5][6]
Preparation and Use Protocol:
-
Pre-Handling:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a spill kit and emergency procedures are readily accessible.[6]
-
Prepare the designated handling area, ensuring it is clean and uncluttered.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with the substance.
-
Remove and properly store or dispose of PPE.
-
Emergency Procedures
In the event of an accidental exposure, immediate action is critical. First aiders must protect themselves before assisting others.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. If medical care is not available within one hour and the person is fully conscious, induce vomiting and administer activated charcoal.
-
If on Skin: Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.
-
If Inhaled: Move the person to fresh air.
-
If in Eyes: Rinse with plenty of water. Remove contact lenses if present and easy to do.
Storage and Disposal Plan
Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.
Storage:
Store this compound in a tightly closed container in a dry, well-ventilated place. The storage area should be locked up or accessible only to qualified or authorized persons. Following reconstitution, stock solutions should be aliquoted and frozen at -20°C and are stable for up to 3 months.[7]
Disposal:
This compound and its containers must be disposed of as hazardous waste at an approved waste disposal plant. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
Contaminated PPE (gloves, gowns, etc.): Place in a designated, sealed hazardous waste bag.[6]
-
Empty Vials and Containers: Place in a designated hazardous waste bag.[6]
-
Bulk Quantities: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (+)-Epibatidine dihydrochloride | C11H15Cl3N2 | CID 21946437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ≥98% (HPLC), nicotinic acetylcholine receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Epibatidine | C11H13ClN2 | CID 854023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. escopharma.com [escopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
